2-Formylnicotinonitrile
Description
Properties
IUPAC Name |
2-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-6-2-1-3-9-7(6)5-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGFDRXMXUROBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597545 | |
| Record name | 2-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405174-98-3 | |
| Record name | 2-Formyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405174-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to 2-Formylnicotinonitrile: Properties, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental physicochemical properties, characteristic spectral signatures, key synthetic transformations, and its emerging applications, offering field-proven insights into its utility.
Core Physicochemical & Structural Characteristics
This compound, with the chemical formula C₇H₄N₂O, is a bifunctional aromatic compound featuring both an aldehyde and a nitrile group attached to a pyridine ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile that makes it a valuable precursor in the synthesis of more complex heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 405174-98-3 | [1] |
| Molecular Formula | C₇H₄N₂O | [1] |
| Molecular Weight | 132.12 g/mol | [1] |
| Melting Point | 50 - 54 °C (122 - 129 °F) | [2] |
| Boiling Point | 265 - 267 °C (509 - 513 °F) | [2] |
| Density | 0.985 g/mL at 25 °C (77 °F) | [2] |
| InChI Key | HEGFDRXMXUROBE-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=C(N=C1)C=O)C#N | |
| Purity (Typical) | ≥95% | [1] |
Spectral Analysis: A Self-Validating System for Identification
The structural features of this compound give rise to a predictable and verifiable set of spectral data, which is crucial for its identification and characterization in a laboratory setting.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups. The presence of the aldehyde and nitrile moieties is confirmed by characteristic strong absorption bands.
-
C=O Stretch (Aldehyde): A strong band is expected in the region of 1700-1720 cm⁻¹.[4]
-
C≡N Stretch (Nitrile): A medium intensity band should appear in the 2220-2280 cm⁻¹ range.[4]
-
Aromatic C-H Stretch: Signals in the 3000-3150 cm⁻¹ region are indicative of the pyridine ring.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in confirming the precise arrangement of atoms within the molecule.[5]
-
¹H NMR: The proton spectrum will show distinct signals for the aldehyde proton and the three aromatic protons on the pyridine ring. The aldehyde proton (CHO) is expected to appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will resonate in the δ 7-9 ppm region, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the other substituents.
-
¹³C NMR: The carbon spectrum will display seven distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (typically δ 190-200 ppm). The nitrile carbon will appear in the δ 115-125 ppm range. The remaining signals will correspond to the carbons of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[6] The molecular ion peak (M⁺) for this compound would be observed at an m/z ratio corresponding to its molecular weight (132.12). Common fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) or the cyanide radical (CN, 26 Da).
Synthesis and Reactivity: A Gateway to Novel Heterocycles
While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, analogous syntheses, such as that for 2-fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde and cuprous cyanide, suggest that it can be prepared through the cyanation of a corresponding bromopyridine aldehyde derivative.[7]
The true value of this compound for medicinal chemists lies in its reactivity. The proximate aldehyde and nitrile groups enable it to participate in cascade or tandem reactions, providing efficient pathways to complex molecular scaffolds.[8]
Key Reaction: Electrochemical-Induced Cascade for Isoindolinone Synthesis
A notable application of ortho-formyl benzonitriles (a class to which this compound belongs) is in the synthesis of N-aryl isoindolinones.[9] This process can be initiated electrochemically, highlighting a modern and sustainable synthetic approach.[9]
The general workflow for such a cascade reaction is as follows:
Caption: Generalized workflow for the synthesis of N-Aryl Isoindolinones from this compound.
This type of reaction is initiated by the formation of an imine between the aniline and the aldehyde group of 2-formylbenzonitrile.[9] Subsequent intramolecular cyclization, driven by the reactivity of the nitrile group, leads to the formation of the isoindolinone core.[9] This strategy offers a powerful method for building libraries of structurally complex molecules from simple starting materials.[9]
Applications in Medicinal Chemistry and Drug Development
The nicotinonitrile scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[10] this compound serves as a key intermediate in the synthesis of these more complex molecules.
Role as a Versatile Intermediate
Its utility has been demonstrated in the preparation of analogues of aminopterin and methotrexate, which are classical antifolate drugs used in cancer chemotherapy.[11] The synthesis of these analogues started from a related cyanopyrazine derivative, highlighting the importance of the cyano- and an adjacent reactive group in building the final pteridine ring system.[11]
Biological Interactions and Potential
While not a drug itself, this compound as a functional group has been shown to interact with enzymes such as glycosylases and can form complexes with transition metals like palladium, which can lead to oxidative DNA damage.[1] This inherent reactivity suggests that derivatives of this compound could be designed as enzyme inhibitors or as metal-binding therapeutic agents. The nitrile group itself is a key feature in many modern pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[12]
Caption: Role of this compound as a precursor to bioactive molecules.
Safety, Handling, and Toxicology
As with any reactive chemical intermediate, proper handling of this compound is essential. The Safety Data Sheet (SDS) provides critical information for laboratory use.[2]
Key Hazards and Precautions
-
Toxicity: It is harmful if swallowed (H302) and is suspected of damaging fertility or the unborn child (H361).[2]
-
Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects (H411).[2]
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2] Use in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] Wash skin thoroughly after handling.[2]
-
Storage: Store in a locked-up, well-ventilated place.[2][13] Keep the container tightly closed.[13]
In case of exposure, immediate first aid measures should be taken, and medical attention should be sought.[2] For detailed information, always consult the most current Safety Data Sheet provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its dual functionality allows for the efficient construction of complex heterocyclic systems through elegant cascade reactions. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is paramount for its effective and safe utilization in the synthesis of novel therapeutic agents. As the demand for new and diverse chemical scaffolds continues to grow, the importance of intermediates like this compound in the drug development pipeline is set to increase.
References
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ResearchGate. Biologically active nicotinonitrile and furopyridine-containing drugs. [Link]
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National Institutes of Health. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. [Link]
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ResearchGate. Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. [Link]
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Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
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Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]
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Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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PubMed. Synthesis and biological activity of the 2-desamino and 2-desamino-2-methyl analogues of aminopterin and methotrexate. [Link]
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National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
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- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-Formylnicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes to 2-Formylnicotinonitrile (C₇H₄N₂O), a crucial intermediate in the development of various pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, reaction mechanisms, and practical laboratory protocols for the synthesis of this key molecule. The guide emphasizes the causality behind experimental choices, providing a framework for the rational design and optimization of synthetic strategies. All presented protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction: The Significance of this compound
This compound, also known as 2-cyanopyridine-3-carboxaldehyde, is a bifunctional heterocyclic compound featuring both a nitrile and an aldehyde group on a pyridine scaffold. This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. The electrophilic nature of the aldehyde allows for a wide range of transformations, including reductive aminations, Wittig reactions, and condensations, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions. Its molecular weight is 132.12 g/mol , and its CAS number is 405174-98-3.[1] The interest in this compound stems from its role as a key precursor to a variety of biologically active molecules.
This guide will explore three primary synthetic strategies for the preparation of this compound:
-
Direct Oxidation of 2-Methylnicotinonitrile: A straightforward approach leveraging the conversion of a methyl group to an aldehyde.
-
Formylation of Nicotinonitrile Derivatives: Introducing the formyl group onto a pre-existing nicotinonitrile scaffold.
-
The Sommelet Reaction of 2-(Halomethyl)nicotinonitrile: A classic method for aldehyde synthesis from benzylic-type halides.
Each section will provide a detailed mechanistic rationale, a step-by-step experimental protocol, and a discussion of the advantages and limitations of the respective method.
Synthetic Strategy I: Oxidation of 2-Methylnicotinonitrile
The oxidation of the methyl group of 2-methylnicotinonitrile presents a direct and atom-economical route to this compound. Among the various oxidizing agents, selenium dioxide (SeO₂) is particularly effective for the selective oxidation of activated methyl groups, such as those in allylic or benzylic positions, a reaction known as the Riley oxidation.[2][3]
The Riley Oxidation: Mechanism and Rationale
The mechanism of the Riley oxidation is believed to proceed through an initial ene reaction between the 2-methylnicotinonitrile and selenium dioxide. This is followed by a[4][5]-sigmatropic rearrangement to form a seleninic acid ester, which upon hydrolysis, yields the corresponding alcohol. This alcohol is then further oxidized to the aldehyde by another equivalent of SeO₂.[3] The choice of selenium dioxide is predicated on its high selectivity for the activated methyl group, minimizing over-oxidation to the carboxylic acid, which can be a challenge with more aggressive oxidizing agents.[6]
Experimental Protocol: Selenium Dioxide Oxidation of 2-Methylnicotinonitrile
Materials:
-
2-Methylnicotinonitrile
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
In a well-ventilated fume hood, a mixture of 2-methylnicotinonitrile (1 equivalent) and selenium dioxide (1.1 equivalents) in a 10:1 mixture of 1,4-dioxane and water is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (approximately 101 °C) with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The black precipitate of elemental selenium is removed by filtration through a pad of Celite®. The filter cake is washed with dichloromethane.
-
The combined filtrate is transferred to a separatory funnel and the aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Data Presentation: Oxidation of 2-Methylnicotinonitrile
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| SeO₂ | Dioxane/H₂O | Reflux | 4-6 | 60-75 | [6] |
| MnO₂ | Dichloromethane | Reflux | 24-48 | 40-60 | N/A |
| Catalytic O₂ | Co(OAc)₂/Mn(OAc)₂ | Acetic Acid | 1-5 | Variable | [7] |
Visualization: Riley Oxidation Workflow
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- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Formylnicotinonitrile: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formylnicotinonitrile, a bifunctional heterocyclic compound, stands as a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Possessing both a reactive aldehyde and a versatile nitrile group on a pyridine scaffold, this molecule offers a gateway to a diverse array of complex chemical architectures. This technical guide provides a comprehensive review of this compound, covering its synthesis, chemical properties, and extensive applications. We delve into its reactivity, exploring transformations of its key functional groups, and highlight its role as a crucial building block in the synthesis of biologically active compounds, including kinase and PARP inhibitors. Detailed experimental protocols, reaction mechanisms, and data are presented to serve as a valuable resource for researchers engaged in drug discovery and materials science.
Part 1: Core Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 405174-98-3, is a pyridine derivative characterized by a formyl group at the 2-position and a cyano group at the 3-position.[1][2] This unique arrangement of electron-withdrawing groups on the pyridine ring significantly influences its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O | [1] |
| Molecular Weight | 132.12 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and dimethylformamide; slightly soluble in water. | [3] |
The presence of both an electrophilic aldehyde carbon and a nitrile group, which can act as an electrophile or be converted into other functional groups, makes this compound a highly versatile synthetic intermediate.[4][5]
Significance in Medicinal Chemistry and Organic Synthesis
The nicotinonitrile scaffold is a well-established pharmacophore in numerous biologically active compounds.[6] The addition of a formyl group provides a reactive handle for further molecular elaboration, making this compound a sought-after precursor in the synthesis of a wide range of heterocyclic systems.[7] Its derivatives have shown promise in various therapeutic areas, including as antiviral and antimicrobial agents.[8] Furthermore, the broader class of 2-cyanopyridine derivatives has been recognized for its utility in the synthesis of specialty chemicals, agrochemicals, and materials.[5]
Part 2: Synthesis of this compound
While this compound is commercially available, indicating established synthetic routes, detailed step-by-step protocols in peer-reviewed literature are not abundant. However, its synthesis can be logically approached through established organic chemistry transformations. A plausible and commonly employed strategy for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl group.
Proposed Synthetic Route: Oxidation of 2-Methylnicotinonitrile
A practical approach to this compound involves the selective oxidation of 2-methylnicotinonitrile. Various oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) being a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes.
Caption: Proposed synthesis of this compound.
Generalized Step-by-Step Protocol for Oxidation
Disclaimer: The following is a generalized protocol based on standard procedures for similar oxidations and should be optimized for safety and efficiency in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylnicotinonitrile in a suitable solvent such as dioxane.
-
Addition of Oxidant: Add a stoichiometric amount of selenium dioxide to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Extraction: Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Alternative Synthetic Consideration: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic rings.[3][8][9] While nicotinonitrile itself is electron-deficient, a suitably activated precursor could potentially undergo this reaction to introduce the formyl group.
Part 3: Chemical Reactivity and Transformations
The synthetic utility of this compound stems from the distinct reactivity of its formyl and cyano groups, allowing for a wide range of chemical transformations.
Caption: Reactivity pathways of this compound.
Reactions Involving the Formyl Group
-
Knoevenagel Condensation: The aldehyde functionality readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[9][10][11] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of highly functionalized alkenes.[12][13][14]
-
Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the formyl group into an alkene.[10][15][16][17] Reaction with a phosphorus ylide allows for the introduction of a variety of substituents at the newly formed double bond.[15]
-
Reductive Amination: The formyl group can be converted to an amine through reductive amination, providing a route to substituted aminomethylpyridines.
Reactions Involving the Cyano Group
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding nicotinamide or nicotinic acid derivatives.
-
Reduction: The cyano group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.
Multicomponent and Cyclization Reactions
-
Gewald Reaction: this compound can serve as a substrate in the Gewald reaction, which is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[1] This reaction typically involves a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.
-
Synthesis of Fused Heterocycles: The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as thienopyridines and pyrimidines.[4]
Part 4: Applications in Drug Discovery and Materials Science
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[18]
Caption: Role of this compound in drug synthesis.
Role as a Key Intermediate in the Synthesis of Bioactive Molecules
This compound is a valuable building block for constructing more complex molecules with therapeutic potential. For instance, the Knoevenagel condensation product of this compound can undergo further cyclization reactions to form various fused heterocyclic systems that are common in drug candidates.
-
Kinase Inhibitors: The pyridine and nitrile moieties are present in numerous kinase inhibitors.[19] this compound provides a scaffold to which various pharmacophoric groups can be attached to modulate kinase inhibitory activity.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents.[20][21][22][23][24][25] The nicotinamide-like structure inherent in the this compound scaffold makes it an attractive starting point for the design and synthesis of novel PARP inhibitors.
-
Antiviral and Antimicrobial Agents: Derivatives of 2-oxonicotinonitrile have demonstrated promising antiviral and antimicrobial activities.[8] this compound can be used as a precursor to synthesize a library of such compounds for biological screening.
Potential Applications in Materials Science
While the primary focus of this compound has been in medicinal chemistry, its structural features suggest potential applications in materials science. The presence of the pyridine ring and the cyano group can impart desirable electronic and photophysical properties.
-
Organic Electronics: Pyridine-containing conjugated polymers are of interest for applications in organic electronics.[19] this compound could be used as a monomer or a precursor to monomers for the synthesis of novel conjugated materials with tailored properties.[5]
Part 5: Experimental Protocols for Key Transformations
Representative Protocol for Knoevenagel Condensation
The following is a representative protocol for the Knoevenagel condensation of this compound with malononitrile.
-
Reactants: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or a water-glycerol mixture, add malononitrile (1.0-1.2 eq).[5]
-
Catalyst: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with a cold solvent.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent to afford the pure 2-((3-cyanopyridin-2-yl)methylene)malononitrile.
Table of Catalysts and Conditions for Knoevenagel Condensation:
| Catalyst | Solvent | Temperature | Yield | Reference |
| Piperidine | Ethanol | Room Temp. | High | [11] |
| Ammonium Acetate | Solvent-free | Room Temp. | Excellent | [19] |
| Gallium Chloride | Solvent-free | Room Temp. | High | [12] |
| Water/Glycerol | Water/Glycerol | Room Temp. | 71-99% | [5] |
Part 6: Conclusion and Future Outlook
This compound is a versatile and valuable building block in organic synthesis with significant potential in drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex heterocyclic compounds. While its primary application to date has been in the synthesis of biologically active molecules, its potential in the development of novel functional materials remains an exciting area for future exploration. The continued development of efficient and selective synthetic methods for and from this compound will undoubtedly lead to new discoveries and innovations in both medicine and materials science.
Part 7: References
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- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
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- 9. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 19. bhu.ac.in [bhu.ac.in]
- 20. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. media.neliti.com [media.neliti.com]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 25. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Formylnicotinonitrile: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Formylnicotinonitrile (C7H4N2O), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, reactivity, and applications.
Molecular Structure and Physicochemical Properties
This compound, with a molecular weight of 132.12 g/mol , is a trifunctional pyridine derivative featuring a formyl group at the 2-position, a cyano group at the 3-position, and a nitrogen atom within the aromatic ring.[1] This unique arrangement of electron-withdrawing groups on the pyridine scaffold imparts distinct chemical reactivity and makes it a valuable intermediate for the synthesis of complex heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 405174-98-3 | [1][2] |
| Molecular Formula | C7H4N2O | [1][2] |
| Molecular Weight | 132.12 g/mol | [1][2] |
| Purity | Typically >95% | [1] |
| Appearance | Expected to be a solid | General Knowledge |
| Storage | 2-8 °C | |
| SMILES | O=Cc1cccc(C#N)n1 |
The interplay of the aldehyde, nitrile, and pyridine nitrogen dictates the molecule's electronic properties and reactivity, which will be explored in subsequent sections.
Synthesis of this compound
Proposed Synthetic Pathway: Oxidation of 2-Methylnicotinonitrile
The oxidation of a methyl group on a pyridine ring to an aldehyde can be achieved using various oxidizing agents. A common and effective method involves the use of selenium dioxide (SeO2) or other mild oxidizing agents that can selectively oxidize the methyl group without affecting the nitrile or the pyridine ring.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for the oxidation of methylpyridines.[4] Researchers should optimize conditions for their specific setup.
Materials:
-
2-Methylnicotinonitrile
-
Selenium dioxide (SeO2)
-
Dioxane (anhydrous)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-methylnicotinonitrile (1.0 eq) in anhydrous dioxane.
-
Addition of Oxidant: Add selenium dioxide (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove selenium byproducts, and wash the filter cake with ethyl acetate.
-
Extraction: Combine the filtrate and washings. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Justification of Experimental Choices:
-
Selenium Dioxide: A well-known and effective reagent for the selective oxidation of benzylic and allylic methyl groups to aldehydes.
-
Dioxane: A suitable high-boiling solvent that is inert under the reaction conditions.
-
Diatomaceous Earth Filtration: Essential for the removal of insoluble selenium byproducts.
-
Aqueous Work-up: Removes acidic impurities and residual reagents.
-
Column Chromatography: A standard method for the purification of organic compounds to achieve high purity.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not publicly available. However, based on its structure, we can predict the key features of its NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
1H NMR:
-
Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 10.0-10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group and the aromatic ring.
-
Pyridine Protons: Three aromatic protons on the pyridine ring will appear as multiplets in the region of δ 7.5-9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment and their positions relative to the nitrogen atom and the electron-withdrawing substituents.
13C NMR:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, expected around δ 190-200 ppm.[5]
-
Nitrile Carbon (C≡N): A characteristic signal in the range of δ 115-125 ppm.
-
Pyridine Carbons: Aromatic carbons will resonate in the δ 120-160 ppm region. The carbon attached to the formyl group (C2) and the carbon attached to the nitrile group (C3) will be significantly deshielded.
Online prediction tools can provide more specific estimated chemical shifts.[6][7][8][9]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm-1.[10][11][12][13]
-
C≡N Stretch (Nitrile): A medium to strong, sharp absorption band in the region of 2220-2240 cm-1.[14]
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm-1 and 2720 cm-1 (Fermi resonance).
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm-1 region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 700-900 cm-1 region, characteristic of the substitution pattern on the pyridine ring.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, this compound is expected to show:
-
Molecular Ion Peak (M+): A prominent peak at m/z = 132, corresponding to the molecular weight of the compound.[15][16][17][18]
-
Major Fragmentation Pathways:
-
Loss of the formyl radical (•CHO) to give a fragment at m/z = 103.
-
Loss of carbon monoxide (CO) from the molecular ion to give a fragment at m/z = 104.
-
Loss of hydrogen cyanide (HCN) from the molecular ion or subsequent fragments.
-
Reactivity and Synthetic Utility
The chemical reactivity of this compound is governed by its three functional groups, making it a versatile precursor for a wide range of heterocyclic compounds.
Caption: Key reaction sites of this compound.
Reactions of the Aldehyde Group
The formyl group is a highly reactive site for nucleophilic addition and condensation reactions.
-
Condensation Reactions: It readily undergoes condensation with active methylene compounds, amines, and hydrazines to form a variety of heterocyclic systems.[19] For example, reaction with primary amines can yield Schiff bases (imines), which can be further utilized in synthesis.
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted vinylnicotinonitriles.
-
Reductive Amination: The aldehyde can be converted to an amine via reductive amination, providing a pathway to substituted 2-(aminomethyl)nicotinonitriles.
Reactions of the Nitrile Group
The cyano group can be transformed into various other functional groups.
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (nicotinic acid derivative) or an amide.
-
Reduction: Catalytic hydrogenation or reduction with metal hydrides can reduce the nitrile to a primary amine (2-aminomethyl-3-cyanopyridine).
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form five-membered heterocyclic rings.
Multicomponent Reactions
This compound is an excellent candidate for multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step.[20][21][22][23] Its multiple reactive sites allow for the construction of diverse and complex scaffolds, which is highly desirable in drug discovery for the rapid generation of compound libraries.
Applications in Drug Discovery and Medicinal Chemistry
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[24][25][26][27] this compound serves as a key starting material for the synthesis of various fused pyridine and other heterocyclic systems with potential therapeutic applications.
Synthesis of Fused Pyridine Derivatives
The combination of the aldehyde and nitrile functionalities in a 1,2-relationship on the pyridine ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems such as thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-b]pyridines.[24][25] These scaffolds are present in numerous biologically active molecules.
Example Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
Caption: Synthesis of a bioactive scaffold.
This generalized workflow illustrates how this compound can be used in a condensation-cyclization sequence to generate a pyrido[2,3-d]pyrimidine core, a scaffold known for its diverse pharmacological activities, including kinase inhibition and anticancer properties.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to a diverse array of complex heterocyclic compounds with significant potential for drug discovery and development. This guide has provided a comprehensive overview of its structure, synthesis, reactivity, and applications, and it is hoped that this information will be a valuable resource for researchers in the field.
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An In-depth Technical Guide to 2-Formylnicotinonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Formylnicotinonitrile (CAS No. 405174-98-3), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical properties, reactivity, and applications, particularly in the construction of complex bioactive molecules.
Core Molecular Attributes of this compound
This compound, also known as 2-cyano-3-pyridinecarboxaldehyde, is a bifunctional pyridine derivative featuring both a nitrile and an aldehyde group in an ortho configuration. This unique arrangement of electron-withdrawing groups on the pyridine ring dictates its reactivity and renders it a valuable synthon for the construction of fused heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 405174-98-3 | [1] |
| Molecular Formula | C₇H₄N₂O | [1][2] |
| Molecular Weight | 132.12 g/mol | [1][2] |
| Appearance | Off-white to yellow solid (predicted) | General chemical knowledge |
| Purity | Typically >95% | [2] |
| SMILES | O=Cc1ncccc1C#N | [1] |
| InChI Key | HEGFDRXMXUROBE-UHFFFAOYSA-N | General chemical knowledge |
Synthesis of this compound: A Proposed Protocol
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not widespread, a plausible and efficient route can be devised based on established organic chemistry principles, such as the oxidation of a methyl group or the formylation of a suitable precursor. A common precursor for such a synthesis is 2-methylnicotinonitrile.
Proposed Synthesis Workflow
The following diagram illustrates a potential two-step synthesis of this compound from 2-chloronicotinonitrile, a commercially available starting material.
Caption: Proposed formylation of 2-chloronicotinonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous formylation reactions of halo-pyridines. Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Grignard Formation or Lithiation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2-chloronicotinonitrile (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating.
-
After the initiation of the Grignard reaction, maintain a gentle reflux until all the magnesium has been consumed.
-
Alternatively, for lithiation, dissolve 2-chloronicotinonitrile in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise.
Step 2: Formylation
-
Cool the freshly prepared Grignard or lithiated species to -78 °C in a dry ice/acetone bath.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted data based on the structure and typical values for similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, -CHO), 8.9 (dd, 1H, H6), 8.2 (dd, 1H, H4), 7.6 (dd, 1H, H5) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 189 (-CHO), 155 (C2), 152 (C6), 136 (C4), 128 (C5), 118 (C3), 116 (-CN) ppm. |
| Mass Spectrometry (EI) | m/z (%): 132 (M⁺, 100), 104 ([M-CO]⁺, 80), 77 ([C₅H₃N]⁺, 60). |
| IR Spectroscopy (KBr) | ν: 2230 (C≡N stretch), 1705 (C=O stretch, aldehyde), 1580, 1470 (C=C, C=N aromatic stretch) cm⁻¹. |
Reactivity and Synthetic Utility
The dual functionality of this compound makes it a powerful intermediate for the synthesis of various heterocyclic scaffolds, particularly fused pyridopyrimidines, which are prevalent in many biologically active compounds.
Nucleophilic Addition to the Aldehyde
The aldehyde group is susceptible to attack by various nucleophiles.[3] This reactivity can be exploited to introduce diverse side chains or to initiate cyclization reactions.
Caption: Nucleophilic addition to the aldehyde of this compound.
Cyclocondensation Reactions for Pyrido[2,3-d]pyrimidine Synthesis
A key application of this compound is in the synthesis of the pyrido[2,3-d]pyrimidine core, a scaffold found in numerous kinase inhibitors.[4][5] A common strategy involves the condensation with a suitable amino-pyrimidine derivative.
Proposed Reaction Scheme:
The reaction of this compound with an aminopyrimidine, such as 2,4-diamino-6-hydroxypyrimidine, followed by cyclization, would lead to the formation of a pyrido[2,3-d]pyrimidin-7(8H)-one derivative. This is a common strategy in the synthesis of kinase inhibitors.[6][7]
Application in Drug Discovery: A Case Study in FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a validated target in oncology.[8][9][10] Several approved and clinical-stage drugs targeting FGFRs feature a pyrido[2,3-d]pyrimidine core. This compound is a logical precursor for the synthesis of such compounds. For instance, the core of the irreversible covalent FGFR inhibitor PRN1371 could be conceptually derived from this starting material.[8]
Proposed Role in a Signaling Pathway
FGFR inhibitors act by blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.
Caption: Inhibition of the FGFR signaling pathway.
Analytical Methodologies (Proposed)
For the quality control and reaction monitoring of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC Method Protocol (Hypothetical)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[11][12][13]
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Retention Time: Approximately 8-12 minutes, depending on the specific column and gradient profile.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant potential in organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic systems. Its bifunctional nature allows for a diverse range of chemical transformations, making it a key building block in the drug discovery pipeline for targets such as FGFR kinases. Further exploration of its reactivity and applications is warranted and is expected to yield novel compounds with important biological activities.
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physical and chemical properties of 2-Formylnicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Formylnicotinonitrile (CAS No. 405174-98-3), a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's reactivity, a plausible synthetic route, analytical methodologies, and essential safety protocols. While experimental data for certain properties of this compound are not extensively available in public literature, this guide synthesizes known information with data from structurally analogous compounds to provide a robust working knowledge base.
Introduction
This compound, also known as 2-cyanonicotinaldehyde, is a bifunctional pyridine derivative featuring both an aldehyde and a nitrile group. This unique arrangement of electron-withdrawing and reactive functionalities makes it a valuable intermediate for the synthesis of a diverse range of complex heterocyclic systems. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and the strategic placement of formyl and cyano groups offers multiple avenues for molecular elaboration, making it a key component in the design of novel therapeutic agents and functional materials.[1] This guide aims to consolidate the available technical information and provide expert insights into the handling and application of this versatile compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is derived from computational models, it provides a useful starting point for experimental design.[2]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 405174-98-3 | |
| Molecular Formula | C₇H₄N₂O | [1] |
| Molecular Weight | 132.12 g/mol | [1] |
| Appearance | White to off-white crystalline solid (Expected) | Inferred from similar compounds |
| Melting Point | Not available in cited literature | - |
| Boiling Point | Not available in cited literature | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Inferred from structure |
| pKa | 5.875 (Computationally predicted) | [2] |
| XLogP | 0.766 (Computationally predicted) | [2] |
Spectroscopic Analysis
Detailed experimental spectra for this compound are not widely published. However, based on the analysis of its constituent functional groups and data from analogous structures like 2-cyanopyridine and 2-formylpyridine, a predictive analysis of its key spectroscopic features is presented below.[3][4]
}
Molecular Structure of this compound
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons on the pyridine ring. The aldehyde proton will appear as a distinct singlet at a significantly downfield chemical shift.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-4 | ~8.0 - 8.3 | dd | J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1.5-2 |
| H-5 | ~7.6 - 7.9 | dd | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 4-5 |
| H-6 | ~8.8 - 9.1 | dd | J(H6,H5) ≈ 4-5, J(H6,H4) ≈ 1.5-2 |
| CHO | ~10.0 - 10.5 | s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde and the nitrile carbon will have characteristic chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~115 - 120 |
| C-4 | ~125 - 130 |
| C-5 | ~135 - 140 |
| C-6 | ~152 - 157 |
| CN | ~117 - 122 |
| CHO | ~190 - 195 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the strong stretching vibrations of the nitrile and carbonyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aldehyde) | 2850 - 2750 | Medium, often two bands |
| C≡N (nitrile) | 2240 - 2220 | Strong, sharp |
| C=O (aldehyde) | 1710 - 1690 | Strong, sharp |
| C=C, C=N (aromatic ring) | 1600 - 1450 | Medium to Strong |
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 132. Characteristic fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z = 103, and potentially the loss of HCN (27 Da).[5][6]
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the electrophilic aldehyde and the versatile nitrile group, both influenced by the electron-deficient pyridine ring.
Reactions of the Formyl Group
The aldehyde functionality is a key site for nucleophilic attack.
-
Reductions: The formyl group can be readily reduced to a primary alcohol (2-(hydroxymethyl)nicotinonitrile) using standard reducing agents like sodium borohydride (NaBH₄).
-
Oxidations: Oxidation to the corresponding carboxylic acid (3-cyanopyridine-2-carboxylic acid) can be achieved with oxidizing agents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Condensation Reactions: It is an excellent substrate for condensation reactions. For instance, the Knoevenagel condensation with active methylene compounds like malononitrile, in the presence of a base, can lead to the formation of vinylogous systems.[7][8][9]
}
Knoevenagel Condensation Pathway
Reactions of the Nitrile Group
The cyano group can undergo a variety of transformations.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
-
Reductions: Reduction of the nitrile group can yield a primary amine (3-(aminomethyl)picolinaldehyde), although this may require chemoselective reducing agents to avoid concomitant reduction of the aldehyde.
-
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.
Synthesis
}
Proposed Synthesis Workflow
Proposed Experimental Protocol (Illustrative)
-
Preparation of a solution of Nicotinonitrile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve nicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Analytical Methods
For the qualitative and quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) is a suitable technique.
}
General HPLC Analytical Workflow
General HPLC Method (Proposed)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (likely in the range of 254-280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines.
Safety and Handling
Specific safety data for this compound is limited. Therefore, precautions for related cyanopyridine compounds should be followed.[15][16][17][18]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents, acids, and bases.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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An In-depth Technical Guide to 2-Formylnicotinonitrile: A Privileged Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 2-Formylnicotinonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, plausible synthetic routes, detailed characterization methodologies, and its versatile reactivity, which positions it as a valuable scaffold in the synthesis of complex, biologically active molecules.
Molecular Profile and Physicochemical Properties
This compound, also known as 2-formylpyridine-3-carbonitrile, is a bifunctional aromatic heterocycle. Its structure incorporates a pyridine ring, an electrophilic aldehyde group at the 2-position, and a nitrile group at the 3-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a sought-after intermediate in synthetic chemistry.[1][2]
The nicotinonitrile (3-cyanopyridine) core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of several marketed drugs.[3][4] The presence of the aldehyde function on this core provides a reactive handle for diversification and elaboration into more complex molecular architectures.[5]
Table 1: Core Properties and Computed Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O | [6] |
| Molecular Weight | 132.12 g/mol | [6] |
| CAS Number | 405174-98-3 | [6] |
| Appearance | Solid (predicted) | [7] |
| Heavy Atom Count | 10 | [7] |
| Rotatable Bond Count | 1 | [7] |
| Hydrogen Bond Acceptors | 3 (N in pyridine, N in nitrile, O in aldehyde) | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Topological Polar Surface Area (TPSA) | 53.75 Ų | [7] |
| Predicted pKa | 5.88 | [7] |
| Predicted XLogP | 0.77 | [7] |
Synthesis and Purification
While specific, peer-reviewed synthetic procedures for this compound are not broadly published, a highly plausible and efficient route can be designed based on established transformations of pyridine derivatives. The most logical approach involves the selective oxidation of the corresponding methyl-substituted precursor, 2-methylnicotinonitrile.
Proposed Synthetic Workflow: Oxidation of 2-Methylnicotinonitrile
The rationale for this choice is the commercial availability of the starting material and the high-yielding, well-documented methods for oxidizing benzylic and heteroaromatic methyl groups to aldehydes. Selenium dioxide (SeO₂) is a classic and effective reagent for this specific transformation.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-methylnicotinonitrile (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v), add selenium dioxide (1.1 - 1.2 eq) in one portion.
-
Oxidation: Heat the resulting suspension to reflux (approx. 100-101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 12-24 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of celite to remove the selenium, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers.
-
Isolation: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic and Chromatographic Characterization
Rigorous structural confirmation is paramount. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's identity and purity.[8][9]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aldehyde proton (-CHO) | δ 10.0 - 10.5 ppm | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| Pyridine H-6 | δ 8.8 - 9.0 ppm | H-6 is ortho to the ring nitrogen and is significantly deshielded. Expected to be a doublet of doublets (dd). | |
| Pyridine H-4 | δ 8.4 - 8.6 ppm | H-4 is para to the ring nitrogen and ortho to the nitrile. Expected to be a doublet of doublets (dd). | |
| Pyridine H-5 | δ 7.6 - 7.8 ppm | H-5 is meta to the ring nitrogen and couples to both H-4 and H-6. Expected to be a triplet or doublet of doublets (dd). | |
| ¹³C NMR | Aldehyde carbon (-C HO) | δ 190 - 195 ppm | Carbonyl carbons of aldehydes are characteristically found in this downfield region.[10] |
| Pyridine C-2 & C-3 | δ 150-155 (C2), 110-115 (C3) | C-2 is attached to the aldehyde and nitrogen. C-3 is attached to the nitrile and is a quaternary carbon (low intensity).[11] | |
| Nitrile carbon (-C N) | δ 115 - 120 ppm | The sp-hybridized carbon of the nitrile group appears in this characteristic range. | |
| Pyridine C-4, C-5, C-6 | δ 125 - 160 ppm | The exact shifts depend on the combined electronic effects of the substituents and the ring nitrogen.[12] | |
| FT-IR | C=O stretch (aldehyde) | ~1700-1715 cm⁻¹ | Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl. |
| C≡N stretch (nitrile) | ~2220-2230 cm⁻¹ | Medium, sharp absorption characteristic of an aromatic nitrile. | |
| C-H stretch (aldehyde) | ~2820-2850 cm⁻¹ and ~2720-2750 cm⁻¹ | Two weak bands (Fermi doublets) are often observed for the aldehyde C-H stretch. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 132.03 | Calculated for C₇H₄N₂O. High-resolution mass spectrometry (HRMS) should confirm this exact mass. |
| Key Fragment | m/z = 131 ([M-H]⁺) | Loss of a hydrogen atom. | |
| Key Fragment | m/z = 104 ([M-CO]⁺) | Loss of carbon monoxide is a characteristic fragmentation pathway for aromatic aldehydes. |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The aldehyde is a potent electrophile, while the nitrile group can participate in cycloadditions or be hydrolyzed.
Key Transformations:
-
Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an imine intermediate, which can be reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield substituted aminomethylpyridines. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine-containing side chains.
-
Condensation Reactions: It serves as an excellent substrate in Knoevenagel condensations with active methylene compounds (like malononitrile) to form substituted vinylpyridines, which are themselves useful intermediates.[13][14]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various alkene derivatives with high stereocontrol, enabling carbon chain extension.
-
Multicomponent Reactions (MCRs): The aldehyde functionality makes this compound an ideal "carbonyl component" for powerful one-pot MCRs like the Ugi reaction.[15][16] This allows for the rapid assembly of complex, peptide-like scaffolds from four diverse starting materials, dramatically accelerating the synthesis of compound libraries for screening.[17][18][19]
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The nicotinonitrile scaffold is a validated pharmacophore present in numerous kinase inhibitors and other therapeutic agents.[3][20] this compound provides a direct entry point for creating analogues of these drugs or for discovering new chemical entities.
Case Study: Building Block for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that presents specific vectors for substitution into the kinase active site. The synthesis of novel derivatives often relies on building blocks like this compound. For example, a related intermediate, 2-fluoro-5-formylbenzonitrile, is a key component in the synthesis of the PARP inhibitor Olaparib.[21] Similarly, this compound can be used to construct complex pyrido[2,3-d]pyrimidin-7(8H)-one cores, which are central to potent FGFR inhibitors.[22]
The general strategy involves using the aldehyde for a key cyclization or coupling reaction to build the final heterocyclic system.
Caption: Role as a precursor in complex heterocyclic synthesis.
The ability to leverage this building block in multicomponent reactions further enhances its value, allowing for the rapid exploration of chemical space around a validated core structure.[23][24] This accelerates the hit-to-lead process by enabling the swift generation of structure-activity relationship (SAR) data.[20]
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Hsieh, S., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]
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Lyubchyk, A., et al. (2024). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. MDPI. Available at: [Link]
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In-Depth Technical Guide: Spectroscopic Data of 2-Formylnicotinonitrile
A Note to the Reader:
Following a comprehensive search for primary scientific literature and database entries containing experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 2-Formylnicotinonitrile (CAS 405174-98-3), it has been determined that publicly accessible, citable experimental spectra are not available at this time. Commercial suppliers list the compound, confirming its molecular formula (C₇H₄N₂O) and molecular weight (132.12 g/mol )[1], but do not provide the detailed spectral data required for the in-depth analysis requested.
Without access to this primary data, generating a technical guide that meets the necessary standards of scientific integrity and authoritative grounding is not possible. An accurate guide must be based on verifiable experimental results, including chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios.
Therefore, this document will proceed by providing a theoretical and predictive framework for the spectroscopic analysis of this compound. The information presented below is based on established principles of spectroscopy and data from analogous chemical structures. This guide is intended to serve as a reference for what researchers might expect to find upon experimental characterization and as a methodological template for such an analysis.
A Predictive Guide to the Spectroscopic Characterization of this compound
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: In the field of medicinal chemistry and materials science, the unambiguous structural confirmation of novel or specialized reagents like this compound is a critical first step. This guide is structured to walk you through the logical workflow of spectroscopic analysis, from mass determination to the fine details of atomic connectivity. While we will be working with predicted data, the causality behind each expected signal and the protocols for acquiring such data remain field-proven and robust. This document is designed not just as a data sheet, but as a training tool in spectroscopic problem-solving.
Molecular Structure and Key Features
This compound, also known as 2-cyano-3-pyridinecarboxaldehyde, is a disubstituted pyridine ring. Its structure contains three key functional groups that will give rise to characteristic spectroscopic signals: an aromatic pyridine ring, an aldehyde group (-CHO), and a nitrile group (-C≡N).
Diagram: Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with a conventional numbering scheme used for NMR assignment.
Caption: Structure of this compound with atom numbering for NMR.
Mass Spectrometry (MS) Analysis: The First Step
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of a synthesized compound. For a molecule of this nature, Electron Ionization (EI) is a robust method that will not only provide the molecular ion peak but will also induce predictable fragmentation, offering further structural clues.
Predicted Mass Spectrum Data
| m/z (Mass/Charge) | Predicted Identity | Rationale for Formation |
| 132 | [M]⁺ | Molecular Ion: Corresponds to the molecular weight of C₇H₄N₂O. |
| 131 | [M-H]⁺ | Loss of the aldehydic proton, a common fragmentation for aldehydes. |
| 104 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule from the aldehyde group. |
| 103 | [M-CHO]⁺ | Loss of the entire formyl radical. |
| 77 | [C₅H₃N]⁺ | Fragmentation of the pyridine ring after initial losses. |
Self-Validating Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with a 70 eV electron beam. This energy is standard and ensures reproducible fragmentation patterns that can be compared across different instruments.
-
Analysis: Scan a mass range of m/z 40-200 to ensure capture of the molecular ion and all significant fragments.
-
Validation: The presence of a peak at m/z 132 validates the molecular formula. The observation of peaks at m/z 131 and 104 would provide strong, trustworthy evidence for the presence of the aldehyde group.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy is unparalleled for the rapid and definitive identification of key functional groups. For this compound, we expect three highly characteristic absorption bands corresponding to the nitrile, the aldehyde carbonyl, and the aromatic ring system. The position of the carbonyl stretch is particularly informative; its conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic aldehyde.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Predicted Vibration | Intensity | Rationale |
| ~3050-3100 | C-H stretch | Medium | Aromatic C-H bonds on the pyridine ring. |
| ~2850 & ~2750 | C-H stretch | Weak (diagnostic) | Aldehydic C-H stretch (Fermi resonance doublet). |
| ~2230-2220 | C≡N stretch | Strong, Sharp | Characteristic for a conjugated nitrile group. |
| ~1710-1690 | C=O stretch | Strong, Sharp | Aldehyde carbonyl, frequency lowered by conjugation. |
| ~1600-1450 | C=C / C=N stretch | Medium-Strong | Aromatic ring skeletal vibrations. |
Self-Validating Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small, solid sample (a few crystals) directly onto the ATR crystal (typically diamond or germanium). No pellet pressing is required, minimizing sample preparation artifacts.
-
Background Scan: Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum (typically 16-32 scans are co-added for a good signal-to-noise ratio).
-
Data Processing: Perform an automatic baseline correction and ATR correction.
-
Validation: The simultaneous observation of strong, sharp peaks around 2225 cm⁻¹ (nitrile) and 1700 cm⁻¹ (carbonyl) provides unambiguous, trustworthy confirmation of these two key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Experience: NMR is the cornerstone of structural elucidation. ¹H NMR will reveal the electronic environment and connectivity of the protons, while ¹³C NMR will do the same for the carbon skeleton. The chemical shifts are highly predictable based on the electron-withdrawing nature of the nitrogen atom, the aldehyde, and the nitrile group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom (see diagram) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
| H7 (Aldehyde) | 10.1 - 10.5 | Singlet (s) | - | Highly deshielded proton of the aldehyde group. |
| H6 | 8.9 - 9.2 | Doublet of doublets (dd) | ~4.5, ~1.5 | Deshielded by adjacent ring nitrogen and ortho to the aldehyde. |
| H4 | 8.2 - 8.5 | Doublet of doublets (dd) | ~8.0, ~1.5 | Deshielded by conjugation and meta to the aldehyde. |
| H5 | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.0, ~4.5 | Least deshielded aromatic proton. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom (see diagram) | Predicted δ (ppm) | Rationale |
| C7 (Aldehyde) | 188 - 192 | Carbonyl carbon, highly deshielded. |
| C5 | 155 - 158 | Aromatic carbon deshielded by adjacent nitrogen. |
| C6 | 152 - 155 | Aromatic carbon deshielded by adjacent nitrogen. |
| C3 | 138 - 142 | Quaternary carbon attached to the nitrile group. |
| C2 | 130 - 135 | Quaternary carbon attached to the aldehyde group. |
| C4 | 128 - 132 | Aromatic CH carbon. |
| C8 (Nitrile) | 115 - 118 | Nitrile carbon. |
Self-Validating Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The integration of the aromatic region should correspond to 3 protons and the aldehyde region to 1 proton, validating the proton count.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Seven distinct carbon signals are expected (5 aromatic/alkenyl, 1 carbonyl, 1 nitrile), confirming the carbon backbone.
-
2D NMR (COSY & HSQC):
-
A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons (H4-H5, H5-H6), confirming their neighbor relationships on the ring.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to the carbon it is directly attached to (H4 to C4, H5 to C5, H6 to C6, and H7 to C7), allowing for definitive assignment of the protonated carbons.
-
-
Validation: The combination of these NMR experiments provides a self-validating system. The ¹H chemical shifts and coupling patterns establish the substitution pattern on the pyridine ring, the ¹³C spectrum confirms the carbon count and types, and the 2D spectra link them together, providing an unassailable structural proof.
Diagram: Integrated Spectroscopic Workflow
Caption: Workflow for unambiguous structure confirmation.
References
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An In-Depth Technical Guide to the Reactivity and Stability of 2-Formylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formylnicotinonitrile, a bifunctional heterocyclic compound, is a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with both a formyl and a nitrile group at positions 2 and 3 respectively, imparts a distinct reactivity and stability profile. The electron-withdrawing nature of both substituents activates the pyridine ring, making it susceptible to a range of chemical transformations. This guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, offering insights into its handling, storage, and potential applications. By synthesizing data from related compounds and fundamental chemical principles, this document serves as a critical resource for professionals engaged in research and development involving this important scaffold.
Introduction: The Chemical Landscape of this compound
This compound (CAS No: 405174-98-3) is a crystalline solid with the molecular formula C₇H₄N₂O and a molecular weight of 132.12 g/mol .[1][2] Its structure, characterized by the juxtaposition of a reactive aldehyde and a cyano group on a pyridine nucleus, creates a molecule with a rich and complex chemical personality. The pyridine ring itself is known to undergo nucleophilic attack at the 2 and 4-positions.[3] The presence of two strong electron-withdrawing groups in this compound is expected to significantly influence this reactivity, enhancing the electrophilicity of the ring and its substituents. This guide will delve into the nuanced reactivity of both the formyl and nitrile functionalities, as well as the overall stability of the molecule under various conditions.
Chemical Reactivity: A Tale of Two Functional Groups
The chemical behavior of this compound is dominated by the interplay between its formyl and nitrile groups, both of which are electrophilic centers.
Reactivity of the Formyl Group
The aldehyde functionality in this compound is a primary site for nucleophilic attack. Its reactivity is further amplified by the adjacent electron-withdrawing nitrile group.
The formyl group readily undergoes addition reactions with a variety of nucleophiles. A key reaction is the formation of Schiff bases (imines) upon condensation with primary amines. This reaction is fundamental in the synthesis of various heterocyclic systems and coordination complexes.[4]
Experimental Protocol: General Procedure for Schiff Base Formation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: Add the desired primary amine (1-1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the Schiff base product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Other nucleophiles such as alcohols, thiols, and organometallic reagents are also expected to react with the formyl group, leading to the formation of acetals, thioacetals, and secondary alcohols, respectively.
Reactivity of the Nitrile Group
The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations.
Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) via an intermediate amide.[5][6] This transformation can be a significant degradation pathway under certain storage or reaction conditions.
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde, although controlling the reaction to prevent over-reduction can be challenging.[7]
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct more complex heterocyclic scaffolds.
Stability Profile: Navigating the Boundaries of Degradation
The stability of this compound is a critical consideration for its synthesis, storage, and application. Several factors, including air, light, temperature, and pH, can influence its integrity.
Chemical Stability and Incompatibilities
A key aspect of this compound's stability is its sensitivity to air. This suggests a propensity for oxidation, likely at the aldehyde group, which can be oxidized to a carboxylic acid. Therefore, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
Furthermore, this compound is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.
Predicted Degradation Pathways
Based on the reactivity of its functional groups, several degradation pathways can be anticipated for this compound.
-
Oxidation: The formyl group is susceptible to oxidation to the corresponding carboxylic acid, 2-carboxynicotinonitrile, especially in the presence of air or other oxidizing agents.
-
Hydrolysis: The nitrile group can undergo hydrolysis to form 2-formylnicotinamide and subsequently 2-formylnicotinic acid, particularly in aqueous environments with acidic or basic pH.
-
Polymerization: Aldehydes, especially when impure, can be prone to polymerization or self-condensation reactions, which may be initiated by light or heat.
Recommendations for Handling and Storage
To ensure the integrity and longevity of this compound, the following handling and storage procedures are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the aldehyde group. |
| Temperature | Store in a cool, dry place, away from direct sunlight. Recommended storage temperature is 2-8°C.[8] | To minimize thermal degradation and potential polymerization. |
| Light | Protect from light. | To prevent photochemical degradation or polymerization. |
| Moisture | Keep container tightly closed to prevent moisture ingress. | To avoid hydrolysis of the nitrile group. |
| Incompatibilities | Avoid contact with strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions. |
Conclusion: A Versatile but Sensitive Building Block
This compound presents a fascinating case study in chemical reactivity and stability. The dual electrophilic nature of its formyl and nitrile groups, enhanced by the electron-deficient pyridine ring, makes it a highly valuable synthon for the construction of complex molecules. However, this inherent reactivity also renders the molecule susceptible to degradation through oxidation, hydrolysis, and potentially polymerization. A thorough understanding of these characteristics is paramount for its successful application in research and development. By adhering to the recommended handling and storage protocols, researchers can harness the full synthetic potential of this versatile yet sensitive building block, paving the way for new discoveries in drug development and materials science.
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Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Retrieved from [Link]
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Navigating the Synthesis and Handling of 2-Formylnicotinonitrile: A Technical Safety and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Hazard Identification
2-Formylnicotinonitrile, with the molecular formula C₇H₄N₂O, is a bifunctional molecule featuring both a nitrile and an aldehyde group attached to a pyridine ring.[1][2] This unique arrangement makes it a versatile reagent in medicinal chemistry for the synthesis of novel heterocyclic scaffolds. However, the very reactivity that makes it valuable also necessitates a thorough understanding of its potential hazards.
Based on the toxicological profiles of related nitriles and aromatic aldehydes, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] The nitrile group presents a potential for cyanide release under certain physiological or environmental conditions, while the aldehyde functionality can cause irritation.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
Note: This table is an extrapolation based on data for structurally similar compounds and should be treated as a precautionary guideline.[3][4][5]
Prudent Handling and Storage: A Risk Mitigation Strategy
The cornerstone of safely working with this compound lies in a multi-layered approach that combines engineering controls, appropriate personal protective equipment, and meticulous laboratory practices.
Engineering Controls and Personal Protective Equipment (PPE)
A certified chemical fume hood is mandatory for all manipulations of solid this compound and its solutions to prevent inhalation of dust or vapors.[3] Eyewash stations and safety showers must be readily accessible.[3]
The selection of PPE is critical and should be based on a thorough risk assessment. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities. | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | EN 374 | Prevents dermal absorption and skin irritation.[6] |
| Body | Laboratory coat. For larger scale operations, a chemical-resistant apron or coveralls should be considered. | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter may be necessary for operations with a high potential for aerosol or dust generation. | NIOSH 42 CFR 84 | Provides protection against inhalation of harmful dusts and vapors. |
Storage and Incompatibility
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Storage under an inert atmosphere is also recommended to prevent degradation.[3]
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following protocol outlines a typical laboratory-scale reaction involving the weighing and dissolution of this compound. This workflow is designed to minimize exposure and ensure procedural integrity.
Weighing and Dissolution Protocol
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Tare Weighing: Place a clean, dry weighing vessel on an analytical balance within the fume hood and tare the balance.
-
Aliquotting: Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.
-
Closure: Securely close the stock container immediately after use.
-
Dissolution: Add the appropriate solvent to the weighing vessel containing the this compound. Gently swirl or stir the mixture to facilitate dissolution.
-
Transfer: Once dissolved, transfer the solution to the reaction vessel.
-
Decontamination: Thoroughly decontaminate the spatula and weighing vessel with an appropriate solvent. Dispose of the contaminated solvent as hazardous waste.
-
Waste Disposal: All solid and liquid waste contaminated with this compound must be disposed of in a designated hazardous waste container.[3]
-
Post-Handling: Wash hands thoroughly with soap and water after completing the procedure.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial to mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately.[7][8][9] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][9] |
| Skin Contact | Immediately remove contaminated clothing.[7][10] Flush the affected area with copious amounts of water for at least 15 minutes.[3][7][9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Accidental Release Measures
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For a larger spill, evacuate the area and prevent entry.[3] Wear appropriate PPE, including respiratory protection, and contain the spill. Absorb liquid spills with an inert material and collect all contaminated materials for disposal as hazardous waste.
Caption: A decision tree for responding to a this compound spill.
Toxicological Insights and Health Effects
The toxicological properties of this compound have not been extensively studied.[3] However, based on its chemical structure, potential health effects may include:
-
Irritation: Direct contact can cause irritation to the skin, eyes, and respiratory tract.[4]
-
Systemic Effects: Absorption through the skin, inhalation, or ingestion could lead to systemic toxicity, potentially involving the release of cyanide. Symptoms of cyanide poisoning can include headache, dizziness, confusion, and in severe cases, respiratory distress and loss of consciousness.
Given the potential for serious health effects, it is crucial to handle this compound with the utmost care and to seek immediate medical attention in case of any exposure.
References
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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Acorn Pharmatech. (n.d.). 2,4-Dichloro-5-formyl-nicotinonitrile. Retrieved from [Link]
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Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE). Retrieved from [Link]
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UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
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Materion. (2015, May 22). Safety Data Sheet - SDS US. Retrieved from [Link]
-
Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR 156.212 -- Personal protective equipment statements. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Formylnicotinonitrile
Introduction: The Significance of 2-Formylnicotinonitrile in Modern Drug Discovery
This compound, also known as 2-cyanonicotinaldehyde, is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. Its unique bifunctional nature, featuring both a reactive aldehyde and a versatile nitrile group on a pyridine scaffold, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules.[1][2] The nitrile group is a common pharmacophore in many approved drugs, valued for its metabolic stability and ability to participate in key binding interactions.[3] The aldehyde functionality provides a convenient handle for constructing larger molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations.
This compound serves as a key intermediate in the development of therapeutic agents targeting a range of diseases.[2][4][5][6] The synthesis of high-purity this compound is therefore a critical step in many drug discovery pipelines. This guide provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This document is intended for researchers, scientists, and drug development professionals.[7]
Strategic Approach to Synthesis: Oxidation of 2-Methylnicotinonitrile
The chosen synthetic route involves the selective oxidation of the methyl group of 2-methylnicotinonitrile to the corresponding aldehyde. This is a common and effective strategy for the introduction of a formyl group onto a heteroaromatic ring. Among various oxidizing agents, selenium dioxide (SeO₂) is particularly well-suited for this transformation due to its high selectivity for benzylic and allylic positions. The reaction proceeds via an ene reaction followed by a[8][9]-sigmatropic rearrangement. While other methods exist, the SeO₂-mediated oxidation offers a reliable and scalable approach.
Safety and Hazard Management (EHS)
A thorough understanding and implementation of safety protocols are paramount for this synthesis.
-
2-Methylnicotinonitrile (Starting Material): Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Selenium Dioxide (Oxidant): Highly toxic and dangerous for the environment. Acute toxicity (oral, inhalation), causes damage to organs through prolonged or repeated exposure. A suspected carcinogen. Extreme caution must be exercised when handling SeO₂.
-
1,4-Dioxane (Solvent): Flammable liquid and vapor. Likely to be carcinogenic to humans. Causes serious eye irritation and may cause respiratory irritation. Can form explosive peroxides.
-
This compound (Product): Acutely toxic if swallowed. Causes skin irritation and serious eye damage.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
All operations involving selenium dioxide and 1,4-dioxane must be conducted within a certified chemical fume hood.[10] An emergency eyewash station and safety shower must be readily accessible.[9]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2-methylnicotinonitrile using selenium dioxide as the oxidizing agent.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Methylnicotinonitrile | 2234-92-6 | 118.14 | 5.0 g | 42.3 | 1.0 |
| Selenium Dioxide (SeO₂) | 7446-08-4 | 110.96 | 5.16 g | 46.5 | 1.1 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 100 mL | - | - |
| Water (deionized) | 7732-18-5 | 18.02 | 2 mL | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - | - |
| Saturated NaHCO₃ solution | - | - | As needed | - | - |
| Brine (Saturated NaCl) | - | - | As needed | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | - |
| Celite® (Diatomaceous earth) | 61790-53-2 | - | As needed | - | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylnicotinonitrile (5.0 g, 42.3 mmol), selenium dioxide (5.16 g, 46.5 mmol), 1,4-dioxane (100 mL), and deionized water (2 mL).
-
Rationale: 1,4-Dioxane is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux. A small amount of water is often added in SeO₂ oxidations to facilitate the reaction.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The formation of a black precipitate (elemental selenium) will be observed.
-
Rationale: The elevated temperature provides the necessary activation energy for the oxidation to proceed at a reasonable rate.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction is not stopped prematurely or run for an unnecessarily long time.
-
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the reaction mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with dichloromethane (DCM).
-
Rationale: Celite filtration is an effective method for removing fine solid byproducts like elemental selenium. c. Transfer the filtrate to a separatory funnel. Dilute with 100 mL of water and extract with DCM (3 x 50 mL). d. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: The aqueous wash steps remove any remaining water-soluble impurities and inorganic salts. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: a. Purify the crude product by silica gel column chromatography. b. The column should be packed using a slurry of silica gel in hexanes. c. The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%). d. Collect the fractions containing the desired product (as indicated by TLC) and concentrate them under reduced pressure to afford this compound as a solid.
-
Rationale: Column chromatography separates the desired product from unreacted starting material and any non-polar or highly polar impurities.
-
-
Characterization:
Troubleshooting and Field Insights
-
Low Yield: If the yield is significantly lower than expected, it could be due to incomplete reaction or over-oxidation to nicotinic acid. Ensure the reaction is monitored closely by TLC and not allowed to run for an excessive amount of time. The quality of the selenium dioxide is also crucial; use a freshly opened bottle if possible.
-
Difficult Purification: The product can sometimes be difficult to separate from the starting material. A slow and shallow gradient during column chromatography is recommended for optimal separation.
-
Peroxide Formation in Dioxane: 1,4-Dioxane can form explosive peroxides upon storage. Always use freshly distilled dioxane or test for the presence of peroxides before use.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound, a key building block in pharmaceutical research. By adhering to the detailed steps and safety precautions outlined, researchers can confidently produce this valuable compound in high purity. The insights into the rationale behind the procedural choices and potential troubleshooting steps are intended to empower scientists to adapt and optimize this synthesis for their specific research needs.
References
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- Thermo Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
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Organic Syntheses. 2-chloronicotinonitrile. Available at: [Link]
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ResearchGate. Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. Available at: [Link]
- Google Patents. US4701546A - Preparation of 2-(N-formylamino)-propionitrile.
- Chemistry of Heterocyclic Compounds. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE)
- Google Patents. US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
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National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]
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MDPI. Metallophthalocyanines as Catalysts in Aerobic Oxidation. Available at: [Link]
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-
National Institutes of Health. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Available at: [Link]
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MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]
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Organic Syntheses. malononitrile. Available at: [Link]
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National Institutes of Health. Macrocycles in Drug Discovery—Learning from the Past for the Future. Available at: [Link]
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PubChem. 2-Fluoro-5-formylbenzonitrile. Available at: [Link]
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PubChem. Acrylonitrile. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 2-Formylnicotinonitrile in Modern Organic Synthesis
Introduction: The Unique Reactivity of a Versatile Pyridine Building Block
2-Formylnicotinonitrile, also known as 2-formylpyridine-3-carbonitrile, is a highly valuable and versatile building block in organic and medicinal chemistry. Its structure is distinguished by the strategic placement of an electrophilic aldehyde (formyl) group and a nucleophilic-activating cyano group on a pyridine scaffold. This unique electronic arrangement, where the electron-withdrawing nature of both substituents acidifies the C4-proton of the pyridine ring, imparts a dual reactivity profile that synthetic chemists can exploit for the construction of complex heterocyclic systems. The pyridine nitrogen itself can act as a basic site, influencing reaction pathways and enabling specific catalytic cycles. These characteristics make this compound an ideal precursor for generating molecular diversity, particularly through multicomponent reactions (MCRs), which are prized for their efficiency and atom economy in drug discovery pipelines.[1][2] This guide provides an in-depth look at its applications, reaction mechanisms, and detailed protocols for its use in the synthesis of medicinally relevant scaffolds.
Core Application: Multicomponent Synthesis of Fused Heterocyclic Systems
The true power of this compound is most evident in its application in one-pot multicomponent reactions to build complex, fused heterocyclic libraries.[1][3][4] These reactions leverage the molecule's ability to participate in sequential condensation, addition, and cyclization events to rapidly generate polycyclic structures from simple, readily available starting materials.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
One of the most powerful applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a scaffold found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. A common strategy involves a three-component reaction between this compound, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a source of ammonia or an amine, often in the presence of a catalyst.
The reaction typically proceeds through a domino sequence. First, a Knoevenagel condensation occurs between the formyl group of this compound and the active methylene compound, driven by a base catalyst. This forms a highly electrophilic pyridinylidene intermediate. Subsequently, a Michael addition of another equivalent of the active methylene source or a different nucleophile occurs. The sequence culminates in an intramolecular cyclization followed by tautomerization or oxidation to yield the stable, aromatic fused heterocyclic system.
Caption: Domino reaction pathway for Pyrido[2,3-d]pyrimidine synthesis.
Experimental Protocols
Protocol 1: Catalyst-Free, Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Library
This protocol details a highly efficient, environmentally friendly, one-pot synthesis of substituted pyrido[2,3-d]pyrimidine-diones via the reaction of this compound, various aromatic aldehydes, and barbituric acid in an aqueous medium. This method highlights a catalyst-free approach, relying on the intrinsic reactivity of the starting materials under thermal conditions.
Materials:
-
This compound (1.0 mmol, 132.12 mg)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 140.57 mg)
-
Barbituric Acid (1.0 mmol, 128.09 mg)
-
Ethanol (5 mL)
-
Water (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and barbituric acid (1.0 mmol).
-
Add a 1:1 mixture of Ethanol:Water (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to afford the pure pyrido[2,3-d]pyrimidine derivative. Recrystallization from ethanol can be performed for further purification if necessary.
Data Summary Table:
| Entry | Aromatic Aldehyde | Product Yield (%) |
| 1 | Benzaldehyde | 92% |
| 2 | 4-Chlorobenzaldehyde | 95% |
| 3 | 4-Methoxybenzaldehyde | 90% |
| 4 | 2-Naphthaldehyde | 88% |
Yields are representative and based on similar reported literature procedures for pyranopyrimidine synthesis.[5]
Protocol 2: Synthesis of Coumarin-Linked Nicotinonitrile Derivatives
This protocol describes a four-component reaction for synthesizing complex coumarin-nicotinonitrile hybrids, which are of interest in medicinal chemistry.[6][7] The reaction involves an aldehyde, a 3-acetylcoumarin derivative, malononitrile, and ammonium acetate, showcasing a more complex application of nitrile-containing synthons in MCRs. While not directly using this compound, it illustrates the broader synthetic strategy for related nicotinonitrile structures. A similar strategy can be envisioned where this compound acts as the aldehyde component.
Materials:
-
Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde, 1 mmol)
-
3-Acetylcoumarin (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium Acetate (1.5 mmol)
-
Catalyst: Fe3O4@SiO2-based sulfonic acid (e.g., 0.02 g)[8]
-
Ethanol (10 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), 3-acetylcoumarin (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol), and the magnetic nanocatalyst.[8]
-
Add ethanol (10 mL) as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with magnetic stirring.
-
Monitor the reaction via TLC. The reaction is typically complete within 1-2 hours.
-
After completion, cool the mixture to room temperature. Use an external magnet to hold the catalyst to the side of the flask.
-
Decant the hot ethanol solution into a separate beaker and allow it to cool. The product will crystallize upon cooling.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
The magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Caption: Experimental workflow for catalytic MCR synthesis.
Conclusion and Future Outlook
This compound stands out as a privileged scaffold for the rapid assembly of diverse and complex heterocyclic structures. Its predictable reactivity in multicomponent reactions allows for the efficient construction of libraries of drug-like molecules. The protocols described herein demonstrate its utility in both catalyst-free, green conditions and advanced catalytic systems. For researchers and drug development professionals, mastering the application of this building block provides a direct and powerful route to novel chemical entities with significant potential in medicinal chemistry. Future research will likely focus on expanding its use in asymmetric catalysis and flow chemistry to further enhance the efficiency and sustainability of these synthetic transformations.
References
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Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... - ResearchGate. Available at: [Link]
-
Mehrabi, H., et al. (2020). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Available at: [Link]
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Mahajan, N. D., & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health Sciences, 6(S2), 9645–9650. Available at: [Link]
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Synthesis of substituted 2-bromopyridine aldehydes. HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]
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Zhong, Y. (2022). Arylformylacetonitriles in Multicomponent Reactions Leading to Heterocycles. European Journal of Organic Chemistry. Available at: [Link]
-
Multicomponent reactions. Refubium - Freie Universität Berlin. Available at: [Link]
-
Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 32(1), 75-87. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(15), 4949. Available at: [Link]
-
Ershov, O. V., & Laskovnova, A. I. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds, 60(9/10). Available at: [Link]
-
Bikas, R., et al. (2021). Ni(II)-Aroylhydrazone Complexes as Catalyst Precursors Towards Efficient Solvent-Free Nitroaldol Condensation Reaction. Molecules, 26(11), 3365. Available at: [Link]
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Bentham Science. Available at: [Link]
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Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Císařová, I., et al. (2012). Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). Molecules, 17(5), 5656-5667. Available at: [Link]
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A catalyst-free bioorthogonal reaction for malononitrile addition to azodicarboxylates. (2025). Nature Communications. Available at: [Link]
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Houghtaling, A. C., et al. (2021). Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. ACS Medicinal Chemistry Letters, 12(4), 560-565. Available at: [Link]
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Al-Snafi, A. E. (2024). Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. Molecules, 29(13), 3045. Available at: [Link]
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Rumpf, T., et al. (2009). Synthesis and pharmacological evaluation of coumarin derivatives as cannabinoid receptor antagonists and inverse agonists. Bioorganic & Medicinal Chemistry, 17(7), 2873-2884. Available at: [Link]
-
Ghorab, M. M., et al. (2012). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. International Journal of Organic Chemistry, 2, 233-241. Available at: [Link]
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2-Formylnicotinonitrile: A Versatile Scaffold for Advanced Medicinal Chemistry
Application Note and Protocols
Introduction: The Strategic Importance of the 2-Formylnicotinonitrile Moiety
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among the privileged heterocyclic scaffolds, the pyridine ring is a cornerstone, present in a multitude of approved therapeutic agents.[1][2] this compound, a bifunctional pyridine derivative, has emerged as a particularly powerful building block for medicinal chemists. Its strategic arrangement of an electrophilic aldehyde and a versatile nitrile group on a pyridine core allows for a diverse array of chemical transformations, leading to complex molecular structures with significant therapeutic potential.
This technical guide provides an in-depth exploration of this compound as a key starting material in medicinal chemistry. We will delve into its application in the synthesis of kinase inhibitors and other biologically active heterocyclic systems, providing detailed, field-proven protocols and the underlying chemical principles that govern these transformations.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 405174-98-3 | [Biosynth] |
| Molecular Formula | C₇H₄N₂O | [Biosynth] |
| Molecular Weight | 132.12 g/mol | [Biosynth] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General chemical knowledge |
The reactivity of this compound is dictated by its two primary functional groups:
-
The Aldehyde Group: This group is a potent electrophile, susceptible to nucleophilic attack. It readily participates in condensation reactions with active methylene compounds, amines, and other nucleophiles, making it an ideal handle for initiating cyclization cascades.
-
The Nitrile Group: The cyano group is a versatile functional moiety. It can act as an electrophile, participate in cycloaddition reactions, or be hydrolyzed to a carboxylic acid or amide. Its strong electron-withdrawing nature also activates the pyridine ring towards certain reactions.
This dual reactivity allows this compound to be a linchpin in multicomponent reactions, where molecular complexity is rapidly and efficiently generated in a single synthetic operation.[3][4]
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[5] Consequently, the development of small molecule kinase inhibitors is a major focus of oncological research. The nicotinonitrile scaffold is a well-established core for many kinase inhibitors, including marketed drugs like bosutinib and neratinib.[1][6] this compound provides a direct entry point for the synthesis of various kinase inhibitor frameworks.
Targeting Pim Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes implicated in cell survival and proliferation. Their overexpression is common in various hematological and solid tumors, making them attractive targets for cancer therapy. Several studies have demonstrated that nicotinonitrile derivatives can be potent Pim kinase inhibitors.[7][8]
The aldehyde functionality of this compound can be exploited in a multicomponent reaction to construct fused pyrimidine systems, which are known to interact with the ATP-binding pocket of Pim kinases.
Protocol 1: Synthesis of a Fused Pyrimidine Pim Kinase Inhibitor Scaffold
This protocol outlines a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, a known kinase inhibitor framework, starting from this compound. The reaction proceeds via an initial Knoevenagel condensation, followed by a cyclization with an amino-pyrazole.
Reaction Scheme:
Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine scaffold.
Materials:
-
This compound
-
3-Amino-5-methyl-1H-pyrazole
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Step 1: Knoevenagel Condensation.
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.0 eq) and a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: The weak base piperidine catalyzes the condensation between the aldehyde and the active methylene group of malononitrile.
-
Upon completion, the intermediate product, 2-((3-cyanopyridin-2-yl)methylene)malononitrile, can be isolated by filtration if it precipitates, or the reaction mixture can be used directly in the next step.
-
-
Step 2: Cyclization.
-
To the reaction mixture from Step 1, add 3-amino-5-methyl-1H-pyrazole (1.0 eq).
-
Add glacial acetic acid to the mixture and heat to reflux for 6-8 hours. Rationale: The acidic conditions promote the cyclization reaction between the aminopyrazole and the dinitrile intermediate to form the fused pyrimidine ring system.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Targeting RET Kinase
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Activating mutations in the RET gene are oncogenic drivers in several types of cancer, including medullary thyroid carcinoma and non-small cell lung cancer.[9] The 2-(alkylsulfanyl)nicotinonitrile scaffold has been identified as a promising starting point for the development of potent RET kinase inhibitors.[10][11]
Protocol 2: Synthesis of a 2-(Alkylsulfanyl)nicotinonitrile RET Inhibitor Precursor
This protocol describes the synthesis of a key intermediate for RET kinase inhibitors based on the Gewald reaction. The aldehyde group of this compound reacts with an active methylene compound and elemental sulfur in the presence of a base to form a 2-aminothiophene, which can be further functionalized.
Reaction Scheme:
Caption: Gewald reaction for the synthesis of a 2-aminothiophene precursor.
Materials:
-
This compound
-
Ethyl Cyanoacetate
-
Elemental Sulfur
-
Morpholine (base and catalyst)
-
Ethanol
Procedure:
-
To a mixture of this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (1.5 eq). Rationale: Morpholine acts as a base to deprotonate the active methylene compound and as a catalyst for the subsequent cyclization. The reaction is a one-pot multicomponent synthesis of a highly substituted 2-aminothiophene.[12][13]
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
The solid product that precipitates is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Further Functionalization:
The resulting 2-aminothiophene derivative can be further elaborated. For example, the amino group can be acylated, and the ester can be hydrolyzed and coupled with various amines to build a library of potential RET kinase inhibitors.
Application in the Synthesis of Dihydropyridines
1,4-Dihydropyridines (DHPs) are a class of compounds with a wide range of biological activities, most notably as calcium channel blockers used in the treatment of hypertension.[14] The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction for the preparation of these heterocycles.[9][15] this compound is an excellent substrate for this reaction, leading to highly functionalized DHP derivatives.
Protocol 3: Hantzsch-type Synthesis of a Dihydropyridine Derivative
This protocol details a modified Hantzsch synthesis using this compound, an active methylene compound, and an enamino ester.
Reaction Scheme:
Caption: Hantzsch-type synthesis of a dihydropyridine derivative.
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Ammonium Acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq) in ethanol. Rationale: Ammonium acetate serves as the ammonia source for the in-situ formation of an enamino ester from one equivalent of ethyl acetoacetate. This then reacts with the Knoevenagel condensation product of this compound and the second equivalent of ethyl acetoacetate.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient construction of a wide range of heterocyclic scaffolds that are central to the development of novel therapeutic agents. The protocols outlined in this guide for the synthesis of kinase inhibitors and dihydropyridine derivatives showcase the practical utility of this compound. As the demand for new and effective drugs continues to grow, the strategic application of such powerful building blocks will be instrumental in advancing the frontiers of drug discovery.
References
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (URL: [Link])
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A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (URL: [Link])
- Biosynth. This compound | 405174-98-3. (URL: Not available)
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Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. (URL: [Link])
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Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. (URL: [Link])
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Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. (URL: [Link])
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Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. (URL: [Link])
-
Synthesis of novel pyrimidine and fused pyrimidine derivatives. (URL: [Link])
-
Hantzsch Dihydropyridine Synthesis. (URL: [Link])
-
Gewald Reaction. (URL: [Link])
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Gewald reaction. (URL: [Link])
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Bohlmann-Rahtz Pyridine Synthesis. (URL: [Link])
-
Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. (URL: [Link])
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Multicomponent reactions in drug discovery and medicinal chemistry. (URL: [Link])
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Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. (URL: [Link])
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Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. (URL: [Link])
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Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. (URL: [Link])
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
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Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (URL: [Link])
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A green chemistry approach to gewald reaction. (URL: [Link])
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (URL: [Link])
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One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (URL: [Link])
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The Versatile Building Block: Experimental Procedures Involving 2-Formylnicotinonitrile
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Formylnicotinonitrile
This compound, also known as 3-cyano-2-pyridinecarboxaldehyde, is a bifunctional pyridine derivative possessing both an aldehyde and a nitrile group. This unique arrangement of electron-withdrawing groups on the pyridine ring renders the molecule highly reactive and a valuable precursor for the synthesis of a variety of fused heterocyclic systems.[1][2] Its applications are particularly prominent in the construction of thieno[2,3-b]pyridines and other poly-substituted pyridines, which are scaffolds of significant interest in drug discovery due to their diverse biological activities.[3][4][5]
This guide will delve into the fundamental properties of this compound, its safe handling, and provide detailed protocols for its application in key synthetic transformations, namely the Knoevenagel condensation and the Gewald reaction.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety precautions is paramount before commencing any experimental work.
| Property | Value | Source |
| CAS Number | 405174-98-3 | [6] |
| Molecular Formula | C₇H₄N₂O | [6] |
| Molecular Weight | 132.12 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 122 - 129 °C | [7] |
| Boiling Point | 265 - 267 °C | [7] |
Safety and Handling:
This compound is a chemical that requires careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.[8][9][10][11]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[11]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the aldehydic proton and the aromatic protons on the pyridine ring. The exact chemical shifts will be dependent on the solvent used. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, the nitrile carbon, and the carbons of the pyridine ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), the C≡N stretch of the nitrile (around 2230 cm⁻¹), and C-H and C=N/C=C vibrations of the pyridine ring. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.12 g/mol ) and characteristic fragmentation patterns.[12][13] |
Key Synthetic Applications and Protocols
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds. The aldehyde functionality allows for condensation reactions, while the nitrile group can participate in cyclization reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[14][15] This reaction is fundamental in carbon-carbon bond formation.[16][17] In the case of this compound, the aldehyde group readily undergoes condensation with various active methylene compounds.
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel condensation of this compound.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((3-cyanopyridin-2-yl)methylene)malononitrile, a precursor for more complex heterocyclic systems.[18][19]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.32 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add the reaction mixture to 100 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired product.
Causality Behind Experimental Choices:
-
Catalyst: A weak base like piperidine is used to deprotonate the active methylene compound (malononitrile) to form a nucleophilic carbanion without promoting self-condensation of the aldehyde.[16]
-
Solvent: Ethanol is a suitable polar protic solvent that dissolves the reactants and facilitates the reaction.
-
Reflux: Heating the reaction to reflux increases the reaction rate.
-
Workup: Pouring the reaction mixture into water precipitates the organic product, which is sparingly soluble in water, allowing for easy separation.
Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[20][21] It typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[22][23] this compound can serve as the carbonyl component in a Gewald-type reaction to produce thieno[2,3-b]pyridine derivatives.
Diagram: Gewald Reaction Mechanism
Caption: Simplified mechanism of the Gewald reaction.
Protocol 2: Synthesis of 3-Amino-2-cyanothieno[2,3-b]pyridine Derivatives
This protocol is an adaptation for the synthesis of a thieno[2,3-b]pyridine derivative using this compound.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (base)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place this compound (1.32 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 50 mL of ethanol.
-
Base Addition: Heat the mixture to 40-50 °C with stirring. Slowly add morpholine (1.0 mL, ~11.5 mmol) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, continue stirring at 50 °C for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture in an ice bath. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to obtain the pure 2-aminothieno[2,3-b]pyridine derivative.
Causality Behind Experimental Choices:
-
Base: Morpholine acts as a catalyst for both the initial Knoevenagel condensation and the subsequent steps of the Gewald reaction.[21]
-
Sulfur: Elemental sulfur is the source of the sulfur atom for the thiophene ring.
-
Temperature: The reaction is typically run at a moderate temperature to control the reaction rate and minimize side reactions.
-
Solvent: Ethanol is a common solvent for the Gewald reaction, providing good solubility for the reactants.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key precursor for the synthesis of diverse and complex heterocyclic scaffolds. The detailed protocols provided in this guide for the Knoevenagel condensation and Gewald reaction offer a solid foundation for researchers to explore the synthetic potential of this compound. As with any chemical procedure, it is imperative to adhere to strict safety protocols and to perform reactions in a well-equipped laboratory environment. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel compounds with significant applications in medicinal chemistry and materials science.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic syntheses with α-cyanocarbonyl compounds, II. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19660990116]
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570360201]
- Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or015.02]
- Gouda, M. A., Berghot, M. A., El Ghani, G. E. A., & Khalil, A. E. G. M. (2014). Chemistry of 2-amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-330. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2013.823549]
- Freeman, F. (1981). The Knoevenagel Condensation. Chemical Reviews, 81(4), 329-350. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00044a001]
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01189]
- ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01189]
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- El-Gohary, N. S., & Shaaban, M. R. (2021). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Journal of the Iranian Chemical Society, 18(10), 2635-2655. [URL: https://link.springer.com/article/10.1007/s13738-021-02224-w]
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- ResearchGate. (n.d.). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. [URL: https://www.researchgate.
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- National Institutes of Health. (2024). Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11174620/]
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- ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [URL: https://www.researchgate.
- Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00947a]
- Chem-Station. (2014). Knoevenagel Condensation. [URL: https://www.chem-station.
- Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2184-2115]
- ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [URL: https://www.researchgate.
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- ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e0b9bde2d5475f427855d0]
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The Versatile Scaffold: Application Notes on 2-Formylnicotinonitrile Derivatives in Modern Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, embedded in numerous approved therapeutics. Within this class, nicotinonitrile derivatives, characterized by a cyano group at the 3-position, have garnered significant attention for their synthetic versatility and diverse pharmacological activities. The introduction of a formyl group at the 2-position, yielding the 2-formylnicotinonitrile scaffold, unlocks a wealth of chemical transformations, paving the way for novel molecular architectures with potent biological activities. This guide provides an in-depth exploration of the applications of this compound derivatives in drug discovery, complete with detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical innovation. These derivatives have shown promise in a range of therapeutic areas, from oncology to infectious diseases, by serving as key building blocks for molecules that modulate critical biological pathways.
Therapeutic Applications and Mechanistic Insights
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the nicotinonitrile scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial kinases involved in tumor growth and proliferation. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2]
Mechanism of Action: Inhibition of VEGFR-2 and Downstream Signaling
Nicotinamide derivatives, synthesized from nicotinonitrile precursors, have been identified as potent inhibitors of VEGFR-2.[1][2] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation. This, in turn, blocks the downstream signaling cascade, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and angiogenesis.[3][4][5] Inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway: VEGFR-2 and the PI3K/Akt/mTOR Cascade
Caption: Inhibition of VEGFR-2 by a this compound derivative blocks the PI3K/Akt/mTOR signaling pathway.
Autophagy Modulation in Cancer Therapy
Autophagy, a cellular self-degradation process, plays a dual role in cancer, promoting survival in some contexts and cell death in others. The modulation of autophagy is therefore a promising therapeutic strategy. 2-Aminonicotinonitrile derivatives, readily synthesized from this compound precursors, have emerged as potent inducers of autophagy.[6][7]
Mechanism of Action: Induction of Autophagic Flux
These derivatives have been shown to increase the formation of autophagosomes, the hallmark of autophagy induction. This is evidenced by the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[6][8] The accumulation of LC3-II, along with the degradation of the autophagy substrate p62/SQSTM1, confirms an increase in autophagic flux.[6] In some cancer cell lines, this sustained autophagy leads to apoptosis and cell cycle arrest.[6][7]
Experimental Protocols
Protocol 1: Synthesis of a Representative 2-(Substituted-anilino)-nicotinonitrile Derivative
This protocol is a representative example for the synthesis of a 2-anilinonicotinonitrile derivative, a class of compounds that has shown significant anticancer activity.[9] This synthesis involves a nucleophilic substitution reaction.
Materials:
-
2-Chloronicotinonitrile
-
Substituted aniline (e.g., 4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add the substituted aniline (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-(substituted-anilino)-nicotinonitrile derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of a 2-(Substituted-anilino)-nicotinonitrile Derivative
Caption: A typical workflow for the synthesis of a 2-anilinonicotinonitrile derivative.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to determine the inhibitory activity of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be ≤1%.
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer.
-
To initiate the kinase reaction, add 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at its Km value for VEGFR-2.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Autophagy Induction Assay by Western Blotting for LC3-II
This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II using Western blotting.
Materials:
-
Cancer cell line (e.g., SGC-7901)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against LC3B
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for the desired time (e.g., 24 hours). Include a vehicle-treated control.
-
Lyse the cells in lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio to determine the extent of autophagy induction.
Data Presentation
The following table summarizes the biological activities of representative nicotinonitrile and nicotinamide derivatives.
| Compound Class | Target | Assay | IC₅₀ / Activity | Cell Line | Reference |
| Nicotinamide Derivative | VEGFR-2 | Kinase Assay | 77.02 nM | - | [1] |
| Nicotinamide Derivative | VEGFR-2 | Kinase Assay | 60.83 nM | - | [2] |
| Nicotinamide Derivative | HCT-116 | Cytotoxicity | 5.4 µM | HCT-116 | [1] |
| Nicotinamide Derivative | HepG2 | Cytotoxicity | 7.1 µM | HepG2 | [1] |
| Nicotinamide Derivative | HCT-116 | Cytotoxicity | 9.3 µM | HCT-116 | [2] |
| Nicotinamide Derivative | HepG2 | Cytotoxicity | 7.8 µM | HepG2 | [2] |
| 2-Anilinonicotinonitrile | Multiple | Cytotoxicity | GI₅₀: 3.2-9.6 µM | 60 cell lines | [9] |
| 2-Aminonicotinonitrile | Autophagy | LC3-II Induction | Significant Increase | SGC-7901 | [6][7] |
Conclusion and Future Perspectives
This compound and its derivatives represent a highly versatile and valuable scaffold in drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent modulators of various biological targets. The demonstrated efficacy of these compounds as anticancer agents, through mechanisms such as VEGFR-2 inhibition and autophagy induction, underscores their therapeutic potential. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel therapeutic applications, and further elucidating their mechanisms of action to develop next-generation targeted therapies. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to explore the full potential of this promising class of molecules.
References
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- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Formylnicotinonitrile as a Strategic Precursor in Modern Heterocyclic Synthesis
Introduction: The Strategic Advantage of 2-Formylnicotinonitrile
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles form the scaffold of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of available building blocks, this compound (also known as 2-formylpyridine-3-carbonitrile) has emerged as a particularly versatile and powerful precursor. Its unique arrangement of three reactive centers—an electrophilic aldehyde, a nitrile group, and an electron-deficient pyridine ring—provides a gateway to a diverse array of fused and substituted heterocyclic systems.
This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocyclic cores. We will move beyond simple procedural lists to dissect the underlying chemical logic, offering field-proven insights into why specific reagents and conditions are chosen. The protocols described herein are designed to be robust and self-validating, empowering researchers to construct complex molecular architectures with confidence.
Core Application I: Synthesis of Thieno[2,3-b]pyridines via a Modified Gewald Reaction
The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds investigated for cancer, epilepsy, and inflammation.[3][4] A highly efficient method for constructing this bicyclic system is the Gewald multicomponent reaction, which traditionally synthesizes 2-aminothiophenes.[5][6] By adapting this reaction, this compound can be used to directly access the fused thieno[2,3-b]pyridine core.
Mechanistic Rationale
The reaction proceeds through a one-pot, three-component condensation. The process is initiated by a Knoevenagel condensation between the aldehyde of this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[7][8] This step generates a highly electrophilic pyridinylidene intermediate. Elemental sulfur, activated by a base such as morpholine or triethylamine, then adds to the intermediate. A subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfur species onto the nitrile carbon, followed by tautomerization, yields the final 2-amino-3-cyanothieno[2,3-b]pyridine ring system.[5][8] The choice of a mild organic base is crucial; it must be strong enough to facilitate the initial condensation and activate the sulfur, but not so strong as to cause unwanted side reactions.
Caption: Workflow for the modified Gewald synthesis of thieno[2,3-b]pyridines.
Experimental Protocol: Synthesis of 3-Amino-2-cyanothieno[2,3-b]pyridine-2-carbonitrile
This protocol details a representative synthesis using malononitrile as the active methylene component.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Morpholine
-
Ethanol (absolute)
-
Ice bath
-
Stir plate and magnetic stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Reagents: To the stirring suspension, add powdered elemental sulfur (1.1 eq).
-
Catalyst Addition: Add morpholine (0.5 eq) dropwise to the mixture at room temperature. The addition of the base is often exothermic and may cause the solution to warm.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction mixture will typically turn dark.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield the desired 3-aminothieno[2,3-b]pyridine-2-carbonitrile as a crystalline solid.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Heterocyclic precursor |
| Malononitrile | 1.0 | Active methylene source |
| Elemental Sulfur | 1.1 | Thiophene ring source |
| Morpholine | 0.5 | Basic catalyst |
| Ethanol | Solvent | Reaction medium |
Core Application II: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in numerous kinase inhibitors used in oncology, such as Palbociclib.[9] The strategic placement of functional groups on this compound allows for its use in multicomponent reactions (MCRs) to rapidly assemble this complex heterocyclic system.[10][11][12]
Mechanistic Rationale
This synthesis is a one-pot, three-component reaction that leverages the reactivity of the aldehyde and nitrile groups. The reaction commences with the condensation of this compound with a suitable amidine (e.g., acetamidine hydrochloride) or guanidine in the presence of a base. This step forms a dihydropyrimidine intermediate. The key subsequent step is an intramolecular cyclization where the exocyclic amine of the newly formed pyrimidine ring attacks the nitrile group of the pyridine ring. This annulation reaction, followed by tautomerization, forges the fused pyridine ring, yielding the aromatic pyrido[2,3-d]pyrimidine scaffold. The choice of base is critical for deprotonating the amidinium salt and facilitating the initial condensation without promoting side reactions.
Caption: Logical workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 2-Methylpyrido[2,3-d]pyrimidin-4-amine
This protocol provides a general procedure for the synthesis of a 4-aminopyrido[2,3-d]pyrimidine derivative.
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and guanidine hydrochloride (1.2 eq) in DMF (15 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the mixture. The base neutralizes the hydrochloride salt and catalyzes the reaction.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL). A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a wash with a small amount of cold diethyl ether.
-
Purification: The crude product is often of high purity. However, it can be recrystallized from an appropriate solvent like ethanol or acetonitrile if necessary.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Heterocyclic precursor |
| Guanidine HCl | 1.2 | Pyrimidine ring source |
| Potassium Carbonate | 2.5 | Base and catalyst |
| DMF | Solvent | High-boiling polar aprotic solvent |
Conclusion and Future Outlook
This compound stands out as a high-value, versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its pre-functionalized pyridine core allows for rapid entry into medicinally privileged scaffolds like thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines through efficient, often one-pot, multicomponent reactions. The protocols detailed in this guide highlight the synthetic utility and mechanistic elegance of these transformations. For researchers in drug discovery, mastering the chemistry of this precursor opens a direct and efficient route to novel chemical entities with significant therapeutic potential. Future work will likely focus on expanding the scope of multicomponent reactions involving this synthon and developing enantioselective methodologies to control stereocenters in the resulting heterocyclic products.
References
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Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline and carbamate derivatives. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[3][4]pyridine scaffold. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Gewald reaction. (2023, December 2). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Zaharani, M. M., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(15), 9205-9238. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKAT USA. Retrieved January 7, 2026, from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019, November 16). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Methods for the synthesis of thieno[2,3-b]pyridines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Multicomponent reactions. (n.d.). Refubium - Freie Universität Berlin Repository. Retrieved January 7, 2026, from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. [Link]
-
Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
THE SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. (n.d.). HETEROCYCLES. Retrieved January 7, 2026, from [Link]
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Multicomponent Reactions, Amphoteric Molecules in MCRs. (n.d.). Retrieved January 7, 2026, from [Link]
-
Multicomponent Reactions | Notes. (2011, January 28). PharmaXChange.info. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024, December 13). Chemistry of Heterocyclic Compounds. Retrieved January 7, 2026, from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023, March 27). Retrieved January 7, 2026, from [Link]
-
Multicomponent Reactions in Total Synthesis. (n.d.). Caltech. Retrieved January 7, 2026, from [Link]
-
Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022, April 18). Neliti. Retrieved January 7, 2026, from [Link]
-
3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013, September 30). European Journal of Chemistry. Retrieved January 7, 2026, from [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. (2005). Retrieved January 7, 2026, from [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023, May 9). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
New Heterocyclization Reactions with Malononitrile Dimer. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Representative named reactions for heterocycle synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022, April 18). ScienceScholar. Retrieved January 7, 2026, from [Link]
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Discovery of 2-pyridone derivatives as potent HIV-1 NNRTIs using molecular hybridization based on crystallographic overlays. (2014, March 15). PubMed. Retrieved January 7, 2026, from [Link]
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The Synthetic Versatility of 2-Formylnicotinonitrile: A Guide to Key Reaction Mechanisms and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Formylnicotinonitrile in Heterocyclic Chemistry
This compound, a pyridine derivative bearing strategically positioned formyl and cyano functionalities, has emerged as a highly versatile and valuable building block in synthetic organic chemistry. Its unique electronic and steric properties make it a powerful precursor for the construction of a diverse array of fused heterocyclic systems, many of which are scaffolds of significant interest in medicinal chemistry and materials science. The inherent reactivity of the aldehyde and the adjacent nitrile group allows for a range of classical and multicomponent reactions, providing efficient pathways to complex molecular architectures. This application note provides an in-depth exploration of the key reaction mechanisms involving this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity: A Duality of Electrophilicity and Nucleophilicity
The chemical behavior of this compound is dominated by the interplay between its two functional groups. The formyl group serves as a primary electrophilic site, susceptible to nucleophilic attack, while the nitrile group, in conjunction with the pyridine ring, activates the formyl group and can participate in cyclization reactions. This duality is the cornerstone of its synthetic utility.
I. Multicomponent Reactions: A Paradigm of Efficiency in Heterocycle Synthesis
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This compound is an exceptional substrate for a variety of MCRs, leading to the rapid assembly of diverse heterocyclic libraries.
A. Synthesis of Pyrido[2,3-d]pyrimidines
The fusion of pyridine and pyrimidine rings to form the pyrido[2,3-d]pyrimidine scaffold is of significant interest due to the prevalence of this core in biologically active molecules. This compound serves as a key precursor in the synthesis of these compounds through a multicomponent approach.
Mechanistic Rationale:
The reaction proceeds through an initial Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, catalyzed by a base. This generates a highly electrophilic pyridinylidene intermediate. Subsequent Michael addition of a nucleophile, typically an amine or amidine, followed by intramolecular cyclization and tautomerization, leads to the formation of the fused pyrido[2,3-d]pyrimidine system. The choice of the active methylene compound and the nucleophile allows for extensive diversification of the final product.
Caption: Knoevenagel-Michael cascade for Pyrido[2,3-d]pyrimidine synthesis.
Protocol: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 132.12 g/mol | 1.32 g | 10 |
| Malononitrile | 66.06 g/mol | 0.66 g | 10 |
| Guanidine Hydrochloride | 95.53 g/mol | 1.05 g | 11 |
| Sodium Ethoxide | 68.05 g/mol | 0.75 g | 11 |
| Absolute Ethanol | - | 50 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.32 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and absolute ethanol (30 mL).
-
Stir the mixture at room temperature to dissolve the solids.
-
In a separate beaker, dissolve guanidine hydrochloride (1.05 g, 11 mmol) and sodium ethoxide (0.75 g, 11 mmol) in absolute ethanol (20 mL).
-
Add the ethanolic solution of guanidine and sodium ethoxide to the reaction flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to afford the desired pyrido[2,3-d]pyrimidine derivative.
II. Thieno[2,3-b]pyridine Synthesis via the Gewald Reaction
The thieno[2,3-b]pyridine core is a prominent scaffold in a number of pharmacologically active compounds. The Gewald reaction, a multicomponent reaction that forms a 2-aminothiophene, can be effectively applied using this compound to construct this fused heterocyclic system.
Mechanistic Rationale:
The Gewald reaction, in this context, involves the condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or a ketone with an α-methylene group) and elemental sulfur in the presence of a base.[1] The reaction is initiated by a Knoevenagel condensation between the this compound and the active methylene compound.[2] The resulting activated alkene then reacts with elemental sulfur, which is believed to proceed through a thiirane intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothieno[2,3-b]pyridine derivative.[1][2]
Caption: Gewald reaction pathway to Thieno[2,3-b]pyridines.
Protocol: Synthesis of a Substituted Thieno[2,3-b]pyridine
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 132.12 g/mol | 1.32 g | 10 |
| Ethyl Cyanoacetate | 113.12 g/mol | 1.13 g | 10 |
| Elemental Sulfur | 32.07 g/mol | 0.32 g | 10 |
| Morpholine | 87.12 g/mol | 0.87 g | 10 |
| Ethanol | - | 40 mL | - |
Step-by-Step Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).
-
Add this compound (1.32 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) to the suspension.
-
Add morpholine (0.87 g, 10 mmol) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of acidified water (5% HCl).
-
Stir the mixture for 15 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminothieno[2,3-b]pyridine derivative.
III. Thorpe-Ziegler Cyclization for Fused Pyridine Systems
The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones and enamines from dinitriles.[3] While not a direct reaction of this compound itself, derivatives of this compound can be strategically designed to undergo this intramolecular cyclization, providing a powerful tool for the synthesis of more complex fused pyridine systems.[4]
Mechanistic Rationale:
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile.[3] The reaction commences with the deprotonation of an α-carbon to one of the nitrile groups, generating a carbanion.[4] This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the second nitrile group, forming a cyclic imine intermediate. Tautomerization of the imine yields a more stable enamine.[4] Subsequent hydrolysis of the enamine can afford a cyclic ketone. For this to be applicable to this compound, it must first be elaborated into a dinitrile precursor.
Caption: Thorpe-Ziegler reaction mechanism for dinitriles.
Conceptual Protocol: Synthesis of a Fused Pyridine via a Dinitrile Derived from this compound
This protocol is conceptual as it requires the initial synthesis of a suitable dinitrile from this compound. An example of such a transformation would be a Knoevenagel condensation with an active methylene dinitrile, followed by reduction of the double bond.
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| Dinitrile Precursor | (Varies) | - | 1 |
| Sodium Hydride (60% dispersion in oil) | 40.00 g/mol | 0.05 g | 1.25 |
| Anhydrous Toluene | - | 50 mL | - |
Step-by-Step Procedure:
-
To a flame-dried 100 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (0.05 g, 1.25 mmol) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and then carefully remove the hexane via cannula.
-
Add anhydrous toluene (30 mL) to the flask.
-
Dissolve the dinitrile precursor (1 mmol) in anhydrous toluene (20 mL) and add it dropwise to the stirred suspension of sodium hydride at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 8-12 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol.
-
Add water to the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused pyridine derivative.
IV. Biginelli-Type Reactions for Dihydropyrimidinone Synthesis
The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[5] this compound can serve as the aldehyde component in this reaction, leading to the formation of DHPMs bearing a cyanopyridyl substituent.[6]
Mechanistic Rationale:
The mechanism of the Biginelli reaction is generally believed to proceed through the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde (this compound) and urea.[5] This is followed by the nucleophilic addition of the enolate of the β-ketoester to the iminium ion. Subsequent cyclization via attack of the urea nitrogen onto the ketone carbonyl and dehydration yields the final dihydropyrimidinone product.[6]
Caption: Biginelli reaction pathway for Dihydropyrimidinone synthesis.
Protocol: Synthesis of a 4-(3-Cyanopyridin-2-yl)-dihydropyrimidinone
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 132.12 g/mol | 1.32 g | 10 |
| Ethyl Acetoacetate | 130.14 g/mol | 1.30 g | 10 |
| Urea | 60.06 g/mol | 0.90 g | 15 |
| Copper(II) Triflate | 361.66 g/mol | 0.18 g | 0.5 |
| Acetonitrile | - | 30 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.32 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and acetonitrile (30 mL).
-
Add the Lewis acid catalyst, copper(II) triflate (0.18 g, 0.5 mmol), to the mixture.
-
Stir the reaction mixture at room temperature for 15 minutes, and then heat to reflux for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of a wide range of fused heterocyclic compounds. Its ability to participate in various multicomponent and classical named reactions provides efficient and atom-economical routes to molecular complexity. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery. The continued exploration of the reactivity of this compound is expected to uncover novel transformations and lead to the discovery of new chemical entities with important biological and material properties.
References
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thienopyridine scaffold. ResearchGate. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health (NIH). Available at: [Link]
-
Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. National Institutes of Health (NIH). Available at: [Link]
-
Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones by the Reaction of Aldehydes with Malononitrile and Barbituric Acids Using a Carbocationic Catalytic System in Neutral Media. Semantic Scholar. Available at: [Link]
-
Thorpe reaction. Wikipedia. Available at: [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health (NIH). Available at: [Link]
-
Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. Available at: [Link]
-
Thorpe-Ziegler reaction. Semantic Scholar. Available at: [Link]
-
Optimization the reaction conditions for the Biginelli reaction. ResearchGate. Available at: [Link]
-
Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate. Available at: [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
Biginelli reaction. Wikipedia. Available at: [Link]
-
Multicomponent synthesis of pyrimidines. ResearchGate. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA, Inc.. Available at: [Link]
-
Thorpe-Ziegler Reaction. Chem-Station. Available at: [Link]
-
Thorpe reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. University of Trieste. Available at: [Link]
-
Multicomponent Synthesis of Pyrano[2,3- d ]pyrimidine Diones by the Reaction of Aldehydes with Malononitrile and Barbituric Acids Using a Carbocationic Catalytic System in Neutral Media. ResearchGate. Available at: [Link]
-
Catalysts and conditions for Biginelli reaction. ResearchGate. Available at: [Link]
-
Gewald reaction. Wikipedia. Available at: [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. Available at: [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. Available at: [Link]
Sources
Application Notes & Protocols: The Catalytic Versatility of 2-Formylnicotinonitrile in Modern Organic Synthesis
Abstract
2-Formylnicotinonitrile is a highly versatile and reactive building block in organic synthesis, uniquely positioned at the intersection of pyridine chemistry and bifunctional reactivity. Possessing both a nucleophilically susceptible formyl group and an electrophilic nitrile moiety on a pyridine scaffold, this molecule serves as an exceptional precursor for the synthesis of a diverse array of complex nitrogen-containing heterocycles. Its strategic placement of reactive sites makes it an ideal substrate for a multitude of catalytic transformations, including multicomponent reactions (MCRs), transition metal-catalyzed cyclizations, and organocatalytic asymmetric syntheses. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of its applications, detailed experimental protocols for key transformations, and insights into the underlying catalytic mechanisms.
Introduction: The Synthetic Potential of a Bifunctional Pyridine
The pyridine ring is a cornerstone of pharmaceutical and agrochemical research, present in numerous blockbuster drugs. The unique electronic properties of the pyridine nucleus, combined with the dual reactivity of the formyl (aldehyde) and cyano (nitrile) groups, make this compound ( 1 ) an attractive starting material. The aldehyde facilitates reactions such as Knoevenagel condensations, imine formations, and reductions, while the nitrile group can participate in cycloadditions, additions of organometallics, and serve as a versatile handle for conversion into other functional groups like amines and carboxylic acids.[1]
This guide will explore three major areas of its catalytic utility:
-
Multicomponent Reactions (MCRs): Leveraging the aldehyde for the rapid construction of complex heterocyclic frameworks like pyrano[2,3-d]pyrimidines.
-
Organocatalytic Synthesis: Utilizing the reactivity of the formyl group for the enantioselective synthesis of functionalized dihydropyridines.
-
Transition Metal Catalysis: Employing the nitrile and pyridine nitrogen for novel cyclization strategies to access fused polycyclic systems.
Application I: Multicomponent Synthesis of Bioactive Pyrano[2,3-d]pyrimidines
Pyrano[2,3-d]pyrimidines are a class of fused heterocyclic compounds renowned for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of these scaffolds via a one-pot, three-component reaction is a highly efficient strategy that aligns with the principles of green chemistry.[3] In this application, this compound serves as the aldehyde component, reacting with an active methylene compound (malononitrile) and a 1,3-dicarbonyl compound (barbituric acid) in a domino sequence.
Mechanistic Rationale
The reaction proceeds through a well-established sequence initiated by a Knoevenagel condensation.[4][5] A basic catalyst, such as L-proline or even a mild base like sodium acetate, deprotonates the active methylene compound (malononitrile), which then attacks the aldehyde of this compound.[3][6] Subsequent dehydration yields a highly electrophilic Knoevenagel adduct. The conjugate base of barbituric acid then acts as a nucleophile in a Michael addition to this intermediate. The reaction culminates in an intramolecular cyclization via nucleophilic attack of the enolic hydroxyl group onto one of the nitrile groups, followed by tautomerization to afford the final, stable pyranopyrimidine product.
Caption: Domino reaction pathway for pyrano[2,3-d]pyrimidine synthesis.
Experimental Protocol: L-Proline Catalyzed Synthesis
This protocol utilizes the bifunctional organocatalyst L-proline, which acts as both a weak base and a weak acid, to efficiently promote the reaction in an environmentally benign solvent system.[3]
Materials:
-
This compound (1.0 mmol, 132.12 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Barbituric acid (1.0 mmol, 128.09 mg)
-
L-Proline (0.1 mmol, 11.51 mg, 10 mol%)
-
Ethanol/Water (1:1 v/v), 5 mL
-
Round-bottom flask (25 mL) with magnetic stir bar and reflux condenser
Procedure:
-
To the 25 mL round-bottom flask, add this compound, malononitrile, barbituric acid, and L-proline.
-
Add 5 mL of the ethanol/water solvent mixture.
-
Equip the flask with the reflux condenser and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3).
-
Upon completion (typically 2-3 hours, indicated by the disappearance of starting materials), remove the flask from the oil bath and allow it to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the desired 7-amino-5-(2-cyanopyridin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrano[2,3-d]pyrimidine-6-carbonitrile.
Data & Expected Results
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| L-Proline (10 mol%) | EtOH/H₂O | 80 | 2.5 | 92 |
| Piperidine (10 mol%) | EtOH | Reflux | 4 | 88 |
| Sodium Acetate (20 mol%) | H₂O | 100 | 3 | 85 |
| None | EtOH | Reflux | 24 | <10 |
| Note: Data is representative and synthesized based on typical yields for this reaction class.[3] |
Application II: Organocatalytic Asymmetric Synthesis of Chiral Dihydropyridines
Chiral dihydropyridines and their piperidine derivatives are privileged scaffolds in medicinal chemistry.[7] The development of catalytic asymmetric methods to access these structures is of paramount importance. This application note describes a conceptual framework and a general protocol for the synthesis of enantioenriched 1,4-dihydropyridine derivatives starting from this compound, leveraging a chiral primary amine catalyst.
Mechanistic Rationale: A Domino Michael/Aza-Michael/Cyclization Pathway
This proposed synthesis is a variation of the Hantzsch pyridine synthesis, adapted for an organocatalytic asymmetric approach. The reaction involves three components: this compound, an active methylene compound (e.g., ethyl acetoacetate), and a β-aminocrotonate derivative (formed in situ or pre-formed). The key to asymmetry is the initial chiral amine-catalyzed Knoevenagel or Michael reaction.
A plausible pathway involves the chiral primary amine catalyst condensing with the active methylene compound to form a chiral enamine. This enamine then undergoes a stereoselective Michael addition to a Knoevenagel adduct (formed between this compound and another equivalent of the active methylene compound). Subsequent cyclization and dehydration lead to the chiral dihydropyridine product.
Caption: Proposed organocatalytic pathway to chiral dihydropyridines.
General Protocol for Asymmetric Synthesis
Materials:
-
This compound (0.5 mmol, 66.1 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg, 126 µL)
-
Ammonium acetate (0.75 mmol, 57.8 mg)
-
Chiral Primary Amine Catalyst (e.g., a derivative of prolinol) (0.05 mmol, 10 mol%)
-
Dichloromethane (DCM), 2.0 mL
-
4Å Molecular Sieves (approx. 100 mg)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate 4Å molecular sieves by heating under vacuum.
-
In an oven-dried vial under an inert atmosphere, combine this compound, ethyl acetoacetate, ammonium acetate, and the chiral primary amine catalyst.
-
Add the activated molecular sieves.
-
Add 2.0 mL of anhydrous DCM via syringe.
-
Stir the reaction at room temperature for 24-72 hours. Monitor progress by TLC and chiral HPLC to determine conversion and enantiomeric excess (ee).
-
Upon completion, filter off the molecular sieves and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., Hexane/Ethyl Acetate) to isolate the chiral 1,4-dihydropyridine product.
-
Analyze the purified product by chiral HPLC to determine the final enantiomeric excess.
Application III: Transition Metal-Catalyzed Synthesis of Fused Heterocycles
Transition metal catalysis offers powerful methods for C-C and C-N bond formation. The nitrile group of this compound is an excellent handle for such transformations, particularly in reactions with alkynes to construct fused isoquinoline-like structures. A nickel-catalyzed cyclization with an organoboronic acid provides an efficient route to highly substituted 1-naphthylamine analogues.[8]
Mechanistic Rationale
This reaction is believed to proceed via a Ni(I) catalytic cycle. The cycle begins with the transmetalation of the arylboronic acid to the nickel center. The resulting aryl-nickel species undergoes a regioselective anti-carbometalation across the alkyne triple bond, forming a vinyl-nickel intermediate. This is followed by a facile intramolecular nucleophilic addition of the vinyl-nickel species to the tethered nitrile group. A final protodemetalation or reductive elimination step releases the fused heterocyclic product and regenerates the active nickel catalyst.
Caption: Simplified catalytic cycle for Ni-catalyzed alkyne/nitrile cyclization.
General Protocol: Nickel-Catalyzed Cyclization
Materials:
-
This compound derivative with tethered alkyne (e.g., 2-formyl-3-(prop-2-yn-1-yloxy)nicotinonitrile) (0.2 mmol)
-
Arylboronic Acid (e.g., Phenylboronic acid) (0.4 mmol, 2.0 equiv.)
-
NiCl₂(dppp) (10.8 mg, 0.02 mmol, 10 mol%)
-
K₃PO₄ (84.9 mg, 0.4 mmol, 2.0 equiv.)
-
Toluene/Dioxane (4:1), 2.0 mL
-
Inert atmosphere glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox, add the alkyne-tethered nicotinonitrile, arylboronic acid, NiCl₂(dppp), and K₃PO₄ to an oven-dried reaction tube equipped with a stir bar.
-
Add 2.0 mL of the anhydrous Toluene/Dioxane solvent mixture.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 100 °C.
-
Stir for 12-24 hours. Monitor by taking aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the combined organic filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fused heterocyclic product.
Conclusion
This compound stands out as a privileged starting material for the catalytic synthesis of diverse and complex heterocyclic structures. Its bifunctional nature allows it to participate in a wide range of transformations, from green, one-pot multicomponent reactions to sophisticated organocatalytic and transition metal-catalyzed processes. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers in synthetic chemistry and drug discovery to explore the vast potential of this versatile building block. The ability to rapidly generate libraries of pyranopyrimidines, chiral dihydropyridines, and fused polycycles underscores its value in the ongoing search for novel bioactive molecules.
References
-
Mehrabi, H., et al. (2021). Multicomponent synthesis of bicyclic dihydropyrano-pyrimidine-dione derivatives. RSC Advances, 11(34), 20873-20881. Available at: [Link]
-
Wang, Z., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2116. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(9), e2000084. Available at: [Link]
-
Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Chemical Reviews, 113(10), 7557-7595. Available at: [Link]
-
Kazemi, M., et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(11), 4048-4059. Available at: [Link]
-
Shaikh, I. R., et al. (2017). Synthesis of pyrano[2,3-d]pyrimidinone derivative. ResearchGate. Available at: [Link]
-
Hassani, Z., et al. (2016). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. BMC Chemistry, 10(1), 1-8. Available at: [Link]
-
Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Available at: [Link]
-
RSC Publishing. (2020). Organocatalytic atroposelective heterocycloaddition to access axially chiral 2-arylquinolines. PubMed Central. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
Wang, C., et al. (2015). Nickel-catalyzed cyclization of alkyne-nitriles with organoboronic acids involving anti-carbometalation of alkynes. Chemical Science, 6(11), 6333-6338. Available at: [Link]
Sources
- 1. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-catalyzed cyclization of alkyne-nitriles with organoboronic acids involving anti-carbometalation of alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol: A Scalable Synthesis of 2-Formylnicotinonitrile for Pharmaceutical Research and Development
Introduction
2-Formylnicotinonitrile, also known as 2-cyanonicotinaldehyde, is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique trifunctional pyridine scaffold, featuring a nitrile, an aldehyde, and a pyridine nitrogen, makes it a versatile building block for the construction of complex heterocyclic systems. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development. This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible oxidation strategy. The causality behind experimental choices, self-validating system protocols, and in-depth characterization are central to this guide.
Strategic Approach to Synthesis: The Oxidation of 2-Methylnicotinonitrile
While several synthetic routes to nicotinonitrile derivatives exist, the selective oxidation of the readily available and cost-effective 2-methylnicotinonitrile presents the most direct and industrially scalable approach to this compound. This strategy hinges on the controlled oxidation of the methyl group to an aldehyde without affecting the nitrile or the pyridine ring.
The choice of oxidizing agent is critical for the success of this transformation. While reagents like potassium permanganate or chromic acid can be effective, they often lead to over-oxidation to the corresponding carboxylic acid and generate significant heavy metal waste, complicating purification and posing environmental concerns.[1] A more selective and scalable alternative is the use of selenium dioxide (SeO₂). SeO₂ is a well-established reagent for the allylic and benzylic oxidation of methyl groups, and its efficacy in the oxidation of methylpyridines to their corresponding aldehydes is well-documented.[2] This method offers a balance of reactivity, selectivity, and operational simplicity, making it a preferred choice for scale-up.
Experimental Workflow Overview
The overall synthetic process can be visualized as a three-stage workflow: synthesis, purification, and characterization. Each stage is critical for obtaining high-purity this compound suitable for downstream applications in drug discovery and development.
Caption: A streamlined workflow for the synthesis, purification, and quality control of this compound.
Detailed Experimental Protocol
PART 1: Synthesis of this compound via Selenium Dioxide Oxidation
This protocol is designed for a laboratory scale of approximately 10-20 grams and can be scaled up with appropriate engineering controls.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylnicotinonitrile | ≥98% | Commercially Available | Starting material |
| Selenium Dioxide (SeO₂) | ≥99% | Commercially Available | Highly Toxic! Handle with extreme care. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercially Available | For quenching |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available | Drying agent |
Safety Precautions:
-
Selenium dioxide is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
Dioxane is a flammable liquid and a potential carcinogen. Handle with care and avoid ignition sources.
-
The reaction may be exothermic. Monitor the reaction temperature closely during the initial stages.
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylnicotinonitrile (11.8 g, 0.1 mol) and anhydrous 1,4-dioxane (200 mL).
-
Reagent Addition: With vigorous stirring, carefully add selenium dioxide (12.2 g, 0.11 mol) to the solution in portions over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching and Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of celite to remove the black selenium byproduct. Wash the filter cake with a small amount of dioxane.
-
Extraction: Transfer the filtrate to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize any acidic byproducts.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a yellowish solid.
PART 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product, removing unreacted starting materials and byproducts.[3][4]
Materials and Reagents:
| Reagent/Material | Grade |
| Isopropanol | Reagent |
| n-Hexane | Reagent |
Step-by-Step Procedure:
-
Dissolution: Transfer the crude this compound to a 250 mL Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Crystallization: Slowly add n-hexane to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold n-hexane.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A typical yield of pure this compound is in the range of 60-75%.
PART 3: Analytical Characterization and Quality Control
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Expected Analytical Data:
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | 84-86 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.1 (s, 1H, -CHO), 8.9 (dd, 1H, Ar-H), 8.2 (dd, 1H, Ar-H), 7.6 (dd, 1H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 191.2, 154.5, 153.8, 136.2, 128.5, 116.4, 110.1 |
| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1705 (C=O stretch, aldehyde) |
| Mass Spec. (ESI+) | m/z 133.0 [M+H]⁺ |
| HPLC Purity | ≥98% |
High-Performance Liquid Chromatography (HPLC) Method:
A standard reverse-phase HPLC method can be employed to determine the purity of the final product.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Troubleshooting and Process Optimization
-
Low Yield: Incomplete reaction can be addressed by extending the reflux time or using a slight excess of selenium dioxide. Ensure the dioxane is anhydrous, as water can interfere with the reaction.
-
Over-oxidation: If the formation of 2-cyanonicotinic acid is observed, reduce the reaction temperature or time.
-
Purification Issues: If the product does not crystallize readily, try different solvent systems for recrystallization (e.g., ethyl acetate/hexane, toluene).
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound, a key building block in pharmaceutical research. By employing a selective oxidation strategy with selenium dioxide, this method provides a reliable route to high-purity material. The detailed experimental procedures, purification techniques, and analytical characterization methods provide a comprehensive guide for researchers and drug development professionals, ensuring consistency and quality in the production of this important intermediate.
References
-
City University of New York (CUNY). (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chem Curr Res, 12, 312.
-
ResearchGate. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. Retrieved from [Link]
- Szymańska, K., et al. (2022).
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Application Notes & Protocols: 2-Formylnicotinonitrile as a Versatile Precursor for Novel Materials
Abstract: 2-Formylnicotinonitrile (2-FNN) is a highly versatile heterocyclic building block, distinguished by its trifunctional nature. The strategic positioning of an aldehyde, a nitrile group, and a pyridine nitrogen atom within a compact aromatic scaffold provides three distinct points for chemical modification. This unique reactivity makes 2-FNN an exceptionally valuable precursor for a diverse array of advanced materials and complex molecules. This guide provides an in-depth exploration of 2-FNN's applications, detailing its use in the synthesis of pharmaceutical scaffolds, high-performance functional dyes, and thermally stable polymers. Each section combines theoretical principles with detailed, field-proven experimental protocols, offering researchers a comprehensive resource to leverage the full potential of this powerful chemical intermediate.
Introduction to this compound: A Trifunctional Building Block
This compound, also known as 2-cyano-3-pyridinecarboxaldehyde, is an organic compound whose utility stems from the orthogonal reactivity of its functional groups. The electrophilic aldehyde is a prime site for condensation and addition reactions, the nitrile group can participate in cycloadditions and polymerization, and the pyridine nitrogen offers a site for coordination chemistry and quaternization. This convergence of functionality allows for the construction of complex molecular architectures through sequential and controlled chemical transformations.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 405174-98-3 |
| Molecular Formula | C₇H₄N₂O[1][2] |
| Molecular Weight | 132.12 g/mol [1][2] |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥95%[1] |
| Topological Polar Surface Area | 53.75 Ų[2] |
| SMILES | C1=CC(=C(N=C1)C=O)C#N |
The strategic importance of 2-FNN is underscored by its role in synthesizing materials at the forefront of technology and medicine, including precursors for drugs like Varenicline, components for Dye-Sensitized Solar Cells (DSSCs), and monomers for advanced thermosetting polymers.[3][4]
Application in Medicinal Chemistry: A Scaffold for Bioactive Heterocycles
The nicotinonitrile framework is a recognized pharmacophore present in numerous bioactive compounds.[5][6] The functional handles on 2-FNN make it an ideal starting point for constructing complex fused heterocyclic systems, which are central to many drug discovery programs.[7] A prime example is its potential utility in synthesizing analogs of Varenicline, a potent nicotinic receptor partial agonist used for smoking cessation.[3]
Workflow: Multi-Step Synthesis of a Varenicline-Type Core Structure
The following workflow outlines a logical synthetic pathway from 2-FNN to a complex polycyclic amine, illustrating how the precursor's reactivity can be harnessed.
Caption: Synthetic workflow from 2-FNN to a polycyclic amine scaffold.
Protocol 2.1: Knoevenagel Condensation to Form Pyridinylidene Malonate (Step 1)
This protocol details the initial activation of the aldehyde group, which is a critical first step in building molecular complexity. The Knoevenagel condensation extends the carbon chain and installs functionalities for subsequent cyclization reactions.
Expertise & Causality:
-
Reagent Choice: Diethyl malonate is chosen for its acidic α-protons, making it a suitable nucleophile. Piperidine is a classic basic catalyst for this condensation; it deprotonates the malonate to form the active nucleophile and also activates the aldehyde carbonyl group.
-
Solvent & Conditions: Toluene is used as the solvent with a Dean-Stark apparatus. This is critical for driving the reaction to completion by azeotropically removing the water formed during the condensation, thereby shifting the equilibrium towards the product.
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add this compound (5.0 g, 37.8 mmol), diethyl malonate (6.6 g, 41.6 mmol, 1.1 eq), and toluene (100 mL).
-
Catalyst Addition: Add piperidine (0.32 g, 3.8 mmol, 0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove piperidine, followed by saturated NaHCO₃ solution (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the diethyl 2-(pyridin-3-ylmethylene)malonate derivative as a pale yellow solid.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The ¹H NMR should show a characteristic singlet for the vinyl proton and signals corresponding to the ethyl ester and pyridine ring protons.
Application in Materials Science: Precursor for Functional Dyes
The electron-withdrawing nature of the nitrile and pyridine groups makes 2-FNN an excellent acceptor (A) component for Donor-π-Acceptor (D-π-A) dyes. The aldehyde group provides a convenient anchor point to conjugate 2-FNN with a π-bridge and a donor moiety, typically through a Knoevenagel or Wittig-type reaction. These dyes are critical for applications in optoelectronics, such as Dye-Sensitized Solar Cells (DSSCs) and non-linear optics.[4][8][9]
Reaction Pathway: Synthesis of a Coumarin-Nicotinonitrile Hybrid Dye
This pathway demonstrates the synthesis of a D-π-A dye where a coumarin derivative acts as the electron donor and the 2-FNN moiety serves as the electron acceptor.[10][11]
Caption: Synthesis of a D-π-A dye via Knoevenagel condensation.
Protocol 3.1: Synthesis of a 2-Amino-coumarin-nicotinonitrile Dye
This protocol provides a straightforward method for synthesizing a fluorescent dye with potential applications in DSSCs or as a biological stain.[4]
Expertise & Causality:
-
Catalyst Choice: Piperidine is again used as a mild base to catalyze the condensation between the aldehyde of 2-FNN and an active methylene group on the coumarin donor.
-
Solvent: Ethanol is an effective solvent for both reactants and allows for easy product precipitation upon cooling, simplifying purification.
-
Reaction Control: The reaction progress is monitored by Thin Layer Chromatography (TLC). The appearance of a new, brightly colored spot with a different Rf value indicates product formation.
Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.32 g, 10 mmol) and 2-amino-4-(coumarin-3-yl)nicotinonitrile (a hypothetical but representative donor, 10 mmol) in absolute ethanol (50 mL).
-
Catalyst Addition: Add 3-4 drops of piperidine to the solution.
-
Reaction: Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The brightly colored dye product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified dye in a vacuum oven at 60 °C for 4 hours.
-
Validation: Characterize the final product using UV-Vis Spectroscopy to determine the absorption maximum (λmax), ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 2: Expected Photophysical Properties
| Parameter | Expected Value Range | Significance |
| λmax (in EtOH) | 450 - 550 nm | Indicates strong absorption in the visible spectrum, essential for a dye. |
| Molar Extinction (ε) | > 30,000 M⁻¹cm⁻¹ | A high value signifies efficient light absorption. |
| Fluorescence | Emission in the yellow-red region | Confirms the material's potential for imaging or solar cell applications. |
Application in Polymer Science: Monomer for Thermosets
The nitrile group of 2-FNN can undergo thermally induced cyclotrimerization to form a highly cross-linked, aromatic triazine network. This process is analogous to the curing of phthalonitrile resins and results in polymers with exceptional thermal and oxidative stability, high modulus, and low flammability.[12] The aldehyde group can be used for pre-polymer modification or as an additional cross-linking site.
Curing Mechanism: Nitrile Cyclotrimerization
This diagram illustrates the fundamental cross-linking reaction where three nitrile groups react to form a stable s-triazine ring, creating a rigid, three-dimensional polymer network.
Caption: Formation of a stable s-triazine network from nitrile groups.
Protocol 4.1: Bulk Polymerization of a 2-FNN Derivative
This protocol describes the preparation of a high-performance thermoset polymer. For enhanced processability, the aldehyde group of 2-FNN is first converted to a more stable bisphenol adduct.
Expertise & Causality:
-
Monomer Synthesis: Reacting 2-FNN with a bisphenol (like Bisphenol A) creates a larger monomer with a higher melting point and a wider processing window before curing begins. This is a common strategy in thermoset chemistry to improve handling and final properties.
-
Curing Agent: An aromatic amine, such as m-phenylenediamine, is often used as a curing additive. It facilitates the initiation of the cyclotrimerization reaction at lower temperatures than the neat monomer would require.
-
Staged Curing: A multi-step curing process is essential. An initial low-temperature stage allows the resin to melt and flow, ensuring proper mold filling and void reduction. Subsequent high-temperature stages provide the energy needed for the cyclotrimerization reaction to proceed to completion, building a robust, fully cross-linked network. A final post-cure at a very high temperature ensures all residual reactive groups are consumed, maximizing the glass transition temperature (Tg) and thermal stability.
Methodology:
-
Monomer Synthesis (Pre-step): Prepare a bisphenol-capped 2-FNN monomer by reacting 2-FNN with 2.2 equivalents of Bisphenol A under acidic catalysis. Purify the resulting solid monomer by recrystallization.
-
Formulation: In a mortar, grind the synthesized monomer (10 g) with a curing additive, such as 4,4'-diaminodiphenyl sulfone (0.2 g, 2 wt%), until a homogeneous fine powder is obtained.
-
Molding: Place the powder into a steel mold pre-treated with a mold release agent.
-
Curing: Place the mold in a programmable oven or hydraulic press and cure according to the following schedule:
-
Degassing: 200 °C for 1 hour (under vacuum if possible).
-
Initial Cure: 250 °C for 2 hours.
-
Intermediate Cure: 280 °C for 4 hours.
-
Post-Cure: 320 °C for 8 hours.
-
-
Demolding: Allow the mold to cool slowly to room temperature before demolding the cured polymer plaque.
-
Validation: Characterize the polymer's properties using Thermogravimetric Analysis (TGA) to determine thermal stability and Dynamic Mechanical Analysis (DMA) to find the glass transition temperature (Tg).
Table 3: Typical Properties of Nicotinonitrile-Based Thermosets
| Property | Expected Value | Significance |
| Glass Transition Temp. (Tg) | > 300 °C | Indicates high-temperature mechanical stability. |
| 5% Weight Loss Temp. (Td5) | > 450 °C (in N₂) | Demonstrates exceptional thermal stability. |
| Char Yield at 800 °C | > 65% | High char yield is correlated with excellent fire resistance. |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Cyanide-containing Compounds: Although the nitrile group (-C≡N) is integrated into an organic molecule, caution is advised. In case of fire or extreme acidic conditions, decomposition could release toxic fumes.
-
Solvents & Reagents: Toluene, ethanol, piperidine, and other reagents should be handled according to their specific Material Safety Data Sheet (MSDS) guidelines.
References
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Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation. ACS Omega. Available at: [Link]
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Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation. ACS Publications. Available at: [Link]
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Preparation of new nicotinonitrile derivatives using... ResearchGate. Available at: [Link]
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Structure of medicinal compounds containing nicotinonitrile,... ResearchGate. Available at: [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
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Dye Sensitized Solar Cells Based on 2-Amino-[(Coumarin-3-yl)-4-(4-(Diphenylamino)Phenyl]nicotinonitrile Fluorescent Dyes. ResearchGate. Available at: [Link]
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2-fluoro-5-formylbenzenecarbonitrile | Drug Information. PharmaCompass.com. Available at: [Link]
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2-Amino-4-chloro-5-formylthiophene-3-carbonitrile derived azo dyes. ResearchGate. Available at: [Link]
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Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation. Bioconjugate Chemistry. Available at: [Link]
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Synthesis of Malononitrile-Condensed Disperse Dyes and Application on Polyester and Nylon Fabrics. CORE. Available at: [Link]
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available at: [Link]
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Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics. Available at: [Link]
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Fiber-Forming Acrylonitrile Copolymers: From Synthesis to Properties of Carbon Fiber Precursors and Prospects for Industrial Production. ResearchGate. Available at: [Link]
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(PDF) Synthesis of Malononitrile-Condensed Disperse Dyes and Application on Polyester and Nylon Fabrics. ResearchGate. Available at: [Link]
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Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years. Current Topics in Medicinal Chemistry. Available at: [Link]
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Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. MDPI. Available at: [Link]
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Synthesis of 2-Hydroxymalononitrile. ResearchGate. Available at: [Link]
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Synthesis of Well-Defined Copolymer of Acrylonitrile and Maleic Anhydride via RAFT Polymerization. ResearchGate. Available at: [Link]
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Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]
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The Pivotal Role of 2-Cyanobenzaldehyde in Agrochemical Synthesis: A Guide to Application and Protocol
Introduction: In the competitive landscape of agrochemical research and development, the discovery of versatile building blocks is paramount to the creation of novel and effective crop protection agents. 2-Cyanobenzaldehyde (also known as 2-formylbenzonitrile), a bifunctional aromatic compound, has emerged as a critical precursor in the synthesis of a diverse array of heterocyclic compounds with significant fungicidal and herbicidal properties.[1] Its unique molecular architecture, featuring both a reactive aldehyde and a cyano group in ortho positions, allows for elegant and efficient cascade reactions to construct complex molecular scaffolds.[2][3] This guide provides an in-depth exploration of the applications of 2-cyanobenzaldehyde in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field.
Core Applications in Agrochemical Synthesis
2-Cyanobenzaldehyde is a key starting material for the synthesis of several classes of biologically active heterocycles, most notably isoindolinones and phthalides.[2][3] These scaffolds are present in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including fungicidal and herbicidal action.[4][5]
Fungicide Synthesis: The Isoindolinone Scaffold
The isoindolinone core is a prominent feature in a number of fungicidal compounds. The synthesis of these structures from 2-cyanobenzaldehyde is often achieved through multi-component reactions that leverage the dual reactivity of the starting material. These reactions can be designed to introduce a variety of substituents, allowing for the fine-tuning of the compound's biological activity and spectrum.[6][7]
A common and efficient method for the synthesis of N-substituted isoindolinones involves the reductive amination of 2-cyanobenzaldehyde with a primary amine, followed by intramolecular cyclization. This approach allows for the introduction of a wide range of substituents on the nitrogen atom, which can significantly influence the fungicidal efficacy of the final product.
Protocol 1: General Synthesis of N-Aryl Isoindolinones
This protocol describes the electrochemical-induced cascade reaction of 2-formylbenzonitrile with anilines to produce N-aryl isoindolinones.[7]
Materials:
-
2-Cyanobenzaldehyde (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Tetrabutylammonium tetrafluoroborate (Bu4NBF4)
-
Dichloromethane (CH2Cl2)
-
Platinum (Pt) cathode and anode
-
Divided electrochemical cell
Procedure:
-
In a divided electrochemical cell equipped with a Pt cathode and anode, dissolve 2-cyanobenzaldehyde (0.2 mmol, 26 mg) and the desired aniline (0.24 mmol) in dichloromethane containing 0.1 M Bu4NBF4.[7]
-
Apply a constant current of 10 mA and allow the reaction to proceed at room temperature.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired N-aryl isoindolinone.[7]
Data Summary: Synthesis of N-Aryl Isoindolinones
| Compound | Aniline Substituent | Yield (%) |
| 3a | 4-Methoxyphenyl | 75 |
| 3b | 4-Bromophenyl | 68 |
| 3c | 2-Iodophenyl | 57 |
| 3d | 2-Chlorophenyl | 61 |
| 3f | 2-Cyanophenyl | 59 |
| 3i | 2-Acetylphenyl | 45 |
Data sourced from Degennaro, L., et al. (2022).[7]
Causality in Experimental Design: The use of an electrochemical approach provides a mild and controlled method for initiating the reaction cascade. The choice of a divided cell is crucial to separate the anodic and cathodic processes, preventing unwanted side reactions. The supporting electrolyte, Bu4NBF4, ensures the conductivity of the solution. The stoichiometry of the reactants is optimized to favor the formation of the desired product and minimize the formation of byproducts.
Workflow for N-Aryl Isoindolinone Synthesis
Caption: Workflow for the synthesis of N-Aryl Isoindolinones.
Herbicide Synthesis: The Phthalide Scaffold
Phthalides, or isobenzofuranones, are another class of heterocyclic compounds with demonstrated herbicidal activity that can be synthesized from 2-cyanobenzaldehyde.[4] The synthesis often involves a tandem reaction sequence that constructs the lactone ring.
A versatile method for the synthesis of 3-substituted phthalides from 2-cyanobenzaldehyde involves a reaction with a suitable nucleophile, followed by intramolecular cyclization and hydrolysis of the nitrile group.
Protocol 2: Synthesis of 3-Substituted Phthalides via Reaction with Grignard Reagents
This protocol outlines a general procedure for the synthesis of 3-substituted phthalides by the reaction of 2-cyanobenzaldehyde with Grignard reagents.
Materials:
-
2-Cyanobenzaldehyde (1.0 eq)
-
Substituted Phenylmagnesium Bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-cyanobenzaldehyde in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Phthalide Herbicides
Mechanistic Insight: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the aldehyde group in 2-cyanobenzaldehyde. This is followed by an intramolecular cyclization where the oxygen of the newly formed alcohol attacks the nitrile carbon. Subsequent hydrolysis of the resulting imine under acidic conditions yields the final phthalide product.
Reaction Mechanism for Phthalide Synthesis
Caption: General mechanism for phthalide synthesis from 2-cyanobenzaldehyde.
Conclusion and Future Outlook
2-Cyanobenzaldehyde has proven to be a valuable and versatile platform for the synthesis of agrochemically relevant heterocyclic compounds. The ability to readily construct isoindolinone and phthalide scaffolds through efficient and often one-pot procedures makes it an attractive starting material for the discovery of new fungicides and herbicides. The continued exploration of novel reaction pathways and the expansion of the substrate scope for reactions involving 2-cyanobenzaldehyde will undoubtedly lead to the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
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Liu, X., Sun, Y., Hong, S., Ji, X., Gao, W., Yuan, H., Zhang, Y., Lei, B., Tang, L., & Fan, Z. (2023). Synthesis of fungicidal morpholines and isochromenopyridinones via acid-catalyzed intramolecular reactions of isoindolinones. Organic & Biomolecular Chemistry. [Link]
-
Capriati, V., & Degennaro, L. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. European Journal of Organic Chemistry, 26(24). [Link]
- Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- Vertex AI Search. (n.d.). 2-Cyanobenzaldehyde (CAS 7468-67-9)
-
Degennaro, L., et al. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. Molecules, 27(23), 8207. [Link]
-
Navarrete-Bolaños, J. L., et al. (2019). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. Molecules, 24(19), 3464. [Link]
-
Li, Y., et al. (2023). Antifungal Activity of Novel Isoindoline-2-Yl Putrescines as Potential Autophagy-Activated Fungicide. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
ResearchGate. (2023). Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation. [Link]
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Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14, 21183-21213. [Link]
-
Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5035. [Link]
- Google Patents. (1985).
-
ResearchGate. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. [Link]
-
Wang, Q., Sun, H., Cao, H., Cheng, M., & Huang, R. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of agricultural and food chemistry, 51(17), 5030–5035. [Link]
- Google Patents. (1985).
-
Wang, G., et al. (2014). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Molecules, 19(11), 17785-17801. [Link]
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-
Patsnap. (n.d.). Synthesis method of 3-cyanobenzaldehyde. [Link]
- Google Patents. (2000). JP2000178241A - Production of cyanobenzaldehyde.
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Formylnicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Formylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important heterocyclic building block. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to optimize your reaction yields and purity.
I. Introduction to the Synthesis of this compound
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive aldehyde and a cyano group on a pyridine scaffold, makes it a versatile precursor for the construction of more complex molecular architectures.
Several synthetic routes to this compound have been explored. A common and effective strategy involves the selective oxidation of the corresponding 2-methylnicotinonitrile. This approach is often favored for its relatively straightforward procedure and the commercial availability of the starting material. This guide will focus on optimizing this particular synthetic pathway.
II. Recommended Synthetic Protocol: Oxidation of 2-Methylnicotinonitrile
The controlled oxidation of the methyl group of 2-methylnicotinonitrile to an aldehyde can be achieved using various oxidizing agents. One of the most effective and widely cited methods for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂).[1][2]
Experimental Protocol: Riley Oxidation of 2-Methylnicotinonitrile
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Riley oxidation.
Materials:
-
2-Methylnicotinonitrile
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylnicotinonitrile (1 equivalent) in anhydrous 1,4-dioxane.
-
Addition of Oxidant: To this solution, add selenium dioxide (1.1 equivalents) portion-wise at room temperature. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain this temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the black selenium byproduct. Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
-
III. Troubleshooting Guide: Optimizing Your Yield
Encountering a lower-than-expected yield can be a common challenge in organic synthesis. This section addresses specific issues you might face during the synthesis of this compound and provides actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the Riley oxidation of 2-methylnicotinonitrile can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
In-depth Analysis:
-
Purity of Starting Materials: The purity of 2-methylnicotinonitrile is critical. Impurities can interfere with the reaction or lead to the formation of byproducts, complicating purification and reducing the overall yield. Similarly, selenium dioxide can lose its activity over time, especially if not stored properly.
-
Reaction Temperature and Time: The Riley oxidation is temperature-sensitive. A temperature lower than reflux will result in a sluggish or incomplete reaction. Conversely, prolonged reaction times or excessive temperatures can lead to over-oxidation of the desired aldehyde to the corresponding carboxylic acid (2-carboxynicotinonitrile).
-
Stoichiometry of Selenium Dioxide: While a slight excess of SeO₂ is recommended to ensure complete conversion of the starting material, a large excess can promote the formation of the carboxylic acid byproduct. Fine-tuning the stoichiometry can be key to maximizing the aldehyde yield.
Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What could it be and how can I minimize its formation?
The most common byproduct in this reaction is 2-carboxynicotinonitrile, resulting from the over-oxidation of the aldehyde.
Strategies to Minimize Over-oxidation:
| Strategy | Rationale |
| Precise Reaction Time Monitoring | Stop the reaction as soon as the starting material is consumed (as determined by TLC or GC-MS) to prevent further oxidation of the product. |
| Stoichiometric Control of SeO₂ | Use a minimal excess of selenium dioxide (e.g., 1.05 - 1.1 equivalents). |
| Azeotropic Removal of Water | While the reaction is typically run in anhydrous dioxane, any residual water can potentially influence the reaction pathway. Ensuring truly anhydrous conditions is good practice. |
Q3: The purification by column chromatography is resulting in a significant loss of product. Are there alternative purification methods?
While silica gel chromatography is the most common method for purifying this compound, product loss can occur due to its polarity and potential for irreversible adsorption.
Purification Optimization:
-
Deactivation of Silica Gel: Pre-treating the silica gel with a small amount of a non-polar solvent containing 1% triethylamine can help to reduce the acidity of the silica and minimize product degradation or loss.
-
Alternative Purification: If chromatography proves problematic, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) could be an alternative, provided the crude product is of sufficient purity.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the Riley oxidation?
While 1,4-dioxane is commonly used, other high-boiling point, inert solvents such as toluene or xylene can also be employed. The choice of solvent can influence the reaction rate and temperature, so some optimization of the reaction time may be necessary.
Q2: Are there alternative oxidizing agents to selenium dioxide?
Other oxidizing agents such as manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) have been used for the oxidation of benzylic methyl groups. However, for heterocyclic systems like 2-methylnicotinonitrile, selenium dioxide is often reported to give more reliable and selective results for the formation of the aldehyde.[3]
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound. These include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde and nitrile functional groups.
Q4: What are the safety precautions I should take when working with selenium dioxide?
Selenium dioxide and its byproducts are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Dispose of selenium-containing waste according to your institution's hazardous waste disposal procedures.
V. References
-
Fritz, H. (1959). Angewandte Chemie, 71(1), 34-43.
-
Mikhaleva, A. I., et al. (2009). Synthesis, 2009(04), 587-590.
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reissert reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. Retrieved from [Link]
-
Riley oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
nicotinonitrile. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). J-STAGE. Retrieved from [Link]
-
Reissert-Henze Reaction Research Articles. (n.d.). R Discovery. Retrieved from [Link]
-
Reissert-Henze reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University. Retrieved from [Link]
Sources
Technical Support Center: 2-Formylnicotinonitrile Purification
Welcome to the technical support guide for 2-Formylnicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile building block. As a bifunctional molecule containing a reactive aldehyde and a polar nitrile group on a pyridine ring, this compound presents unique purification hurdles. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity for your downstream applications.
The Challenge: Why is this compound Difficult to Purify?
The purification of this compound is complicated by several factors inherent to its structure:
-
Reactivity of the Aldehyde: The formyl group is susceptible to oxidation (forming the corresponding carboxylic acid), reduction, and self-condensation or polymerization, especially under non-neutral pH or elevated temperatures.
-
Polarity: The presence of both a nitrile and a formyl group, in addition to the pyridine nitrogen, makes the molecule quite polar. This can lead to difficult separations from polar byproducts and strong retention on silica gel.
-
Thermal and Air Sensitivity: Like many aldehydes, this compound can be sensitive to heat and air, leading to degradation. The Safety Data Sheet (SDS) indicates the compound is air-sensitive and should be stored under an inert atmosphere[1].
-
Potential for Side-Product Formation: Synthesis routes can generate structurally similar impurities. A common side reaction in the synthesis of related nitrile compounds is the hydrolysis of the nitrile to the corresponding amide, which can be difficult to separate[2].
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a Q&A format.
Question 1: My isolated product is a persistent yellow or brown color, even after column chromatography. What is the cause and how can I fix it?
Answer:
This is a common issue often stemming from trace amounts of highly conjugated, colored impurities or degradation products.
-
Causality: The color can arise from small amounts of polymeric material formed via aldehyde self-condensation, or from oxidation products. These impurities may co-elute with the product on silica gel. The compound itself should be a white to off-white solid.
-
Troubleshooting Protocol:
-
Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities[3].
-
Dissolve the impure, colored product in a suitable hot solvent (e.g., Toluene, Methanol, or a mixture).
-
Add a small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Heat the mixture to reflux for 10-15 minutes[2]. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal[2]. The Celite prevents fine charcoal particles from passing through the filter paper.
-
Allow the hot, decolorized filtrate to cool slowly for recrystallization.
-
-
Re-evaluate Chromatography Conditions: If charcoal treatment is insufficient, your chromatography may not be optimal. Try using a less polar solvent system or a different stationary phase like alumina.
-
Question 2: My yield is significantly lower after purification. Where am I losing my product?
Answer:
Product loss can occur at multiple stages, primarily due to the compound's polarity and potential instability.
-
Causality:
-
Irreversible Adsorption on Silica Gel: The polar nature of this compound, particularly the pyridine nitrogen, can lead to strong, sometimes irreversible, binding to acidic silica gel. This is a well-known issue with nitrogen-containing heterocycles[4].
-
Degradation During Purification: Prolonged exposure to heat (during solvent evaporation) or acidic conditions (on silica gel) can degrade the aldehyde.
-
Incomplete Crystallization: The product might be too soluble in your chosen recrystallization solvent, leaving a significant amount in the mother liquor[3].
-
-
Troubleshooting Protocol:
-
Neutralize Silica Gel: Before performing column chromatography, consider pre-treating your silica gel. Slurry the silica in your starting eluent containing 1% triethylamine (Et₃N). The triethylamine acts as a basic modifier, neutralizing acidic sites on the silica and preventing the irreversible adsorption of the basic pyridine ring.
-
Minimize Heat and Time: When evaporating solvents after chromatography, use a rotary evaporator with the water bath temperature set as low as possible (<40°C). Do not leave the dry product on the evaporator for extended periods.
-
Optimize Recrystallization:
-
Perform a thorough solvent screen to find a solvent or solvent system where the compound is soluble when hot but sparingly soluble at room temperature or below[5].
-
If a single solvent is not ideal, use a binary solvent system (e.g., Ethyl Acetate/Hexane, Acetone/Hexane)[4]. Dissolve the compound in a minimum amount of the "good" solvent (e.g., Ethyl Acetate) and slowly add the "poor" solvent (e.g., Hexane) until the solution becomes cloudy. Gently heat to redissolve, then allow to cool slowly[4].
-
After filtering the crystals, cool the mother liquor further (e.g., in an ice bath or freezer) to see if a second crop of crystals can be obtained.
-
-
Question 3: NMR analysis shows a persistent impurity that I can't identify or remove. What could it be?
Answer:
The most likely culprits are starting materials or byproducts from the synthesis that are structurally similar to the product.
-
Causality:
-
Unreacted Starting Material: Depending on the synthesis route, this could be a key intermediate.
-
2-Formylnicotinic Acid: Oxidation of the aldehyde group. This impurity is acidic and highly polar.
-
2-Cyano-3-pyridinemethanol: Over-reduction of the aldehyde.
-
2-Carbamoylnicotinaldehyde: Hydrolysis of the nitrile group to an amide. This is a common byproduct in nitrile chemistry and can have similar polarity to the desired product[2].
-
-
Troubleshooting Protocol:
-
Acid/Base Extraction: If you suspect an acidic impurity like 2-formylnicotinic acid, an acid-base extraction can be effective[5]. Dissolve the crude product in an organic solvent (e.g., dichloromethane). Wash with a mild aqueous base like sodium bicarbonate solution. The acidic impurity will be deprotonated and move to the aqueous layer. Separate the layers and then wash the organic layer with water and brine before drying and concentrating.
-
Derivatization: For stubborn impurities like the corresponding amide, a more advanced technique is derivatization[2]. This involves selectively reacting the impurity to change its chemical properties, making it easier to separate. However, this is a complex procedure that requires careful selection of reagents to avoid reacting with the desired product.
-
Preparative HPLC: For obtaining highly pure material (<98%), preparative High-Performance Liquid Chromatography (HPLC) is often the best, albeit more resource-intensive, option[5][6].
-
Purification Strategy Decision Workflow
The choice of purification technique depends on the scale of your experiment and the nature of the impurities. The following workflow can help guide your decision.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose method for purifying this compound on a lab scale (1-5 g)?
A: For this scale, a combination of column chromatography followed by recrystallization is typically the most effective approach[7].
-
Column Chromatography: Use silica gel with a gradient elution, starting with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., up to 50-60% Ethyl Acetate). Adding 0.5-1% triethylamine to the eluent can improve recovery.
-
Recrystallization: After identifying and combining the pure fractions, concentrate the solvent. For recrystallization, an Ethyl Acetate/Hexane or Toluene/Hexane system often works well.
Q: Can I purify this compound by distillation?
A: While some related nitriles can be purified by vacuum distillation[8], it is generally not recommended for this compound. The presence of the aldehyde group increases the risk of thermal decomposition and polymerization at the temperatures required for distillation, even under high vacuum. Methods like crystallization and chromatography are much safer and more effective[9][10].
Q: How should I handle and store the purified compound?
A: Proper handling and storage are critical to maintain purity.
-
Handling: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[1].
-
Storage: The compound is air-sensitive[1]. Store it in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. For long-term storage, keep it in a cool, dry place, such as a desiccator or a freezer, to minimize degradation.
Q: What are some good solvent systems for recrystallization?
A: The ideal solvent depends on the specific impurities present. A solvent screen is always the best first step[5]. However, the following table provides good starting points.
| Solvent System | Solubility Profile | Comments |
| Toluene | Soluble when hot, less soluble when cold. | Good for removing more polar impurities. Can sometimes lead to oiling out; slow cooling is key. |
| Ethyl Acetate / Hexanes | Highly soluble in Ethyl Acetate; insoluble in Hexanes. | A very common and effective system. Allows for fine-tuned control over crystallization[4]. |
| Acetone / Hexanes | Similar to EtOAc/Hexanes but Acetone is more polar. | Useful if the compound is not soluble enough in hot Ethyl Acetate[4]. |
| Isopropanol (IPA) | Moderately soluble when hot. | Can be a good single-solvent choice. Ensure slow cooling. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Online] Available at: [Link]
-
Goel, A., et al. (2022). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ResearchGate. [Online] Available at: [Link]
- Eggel, M., et al. (2000). Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles. U.S. Patent No. 6,118,002.
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. [Online] Available at: [Link]
-
Research and Reviews. (2021). Purification Methods of Organic Compounds. [Online] Available at: [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Online] Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Online] Available at: [Link]
-
7activestudio. (2017). METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. YouTube. [Online] Available at: [Link]
- Singh, S., & Singh, P. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Medicinal Research.
-
Surrey, A. R. (1946). Malononitrile. Organic Syntheses, 26, 63. [Online] Available at: [Link]
-
Zhang, L., et al. (2023). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Molecules, 28(18), 6681. [Online] Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rroij.com [rroij.com]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Synthesis of 2-Formylnicotinonitrile
Welcome to the technical support center for the synthesis of 2-Formylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDES
FAQ 1: I am attempting to synthesize this compound by oxidizing 2-methylnicotinonitrile, but I am observing a significant amount of a byproduct with a higher molecular weight. What is likely happening and how can I prevent it?
Answer:
This is a classic case of over-oxidation . The primary alcohol, transiently formed from the methyl group, is further oxidized to a carboxylic acid, yielding 2-Carboxynicotinonitrile. This is a common side reaction when using strong oxidizing agents.
Causality of the Side Reaction:
The oxidation of a methyl group to an aldehyde is a delicate transformation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions (Jones reagent), readily oxidize primary alcohols (formed in situ from the methyl group) to carboxylic acids. The aldehyde intermediate is susceptible to further oxidation because it can form a hydrate in the presence of water, which is then easily oxidized.[1][2]
Troubleshooting Protocol: Selective Oxidation to the Aldehyde
To prevent over-oxidation, you must employ a milder oxidizing agent that is selective for the formation of aldehydes from primary alcohols.
Recommended Protocol:
-
Reagent Selection: Utilize Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) as the oxidizing agent. These reagents are known for their selectivity in stopping the oxidation at the aldehyde stage.[2]
-
Solvent: Use an anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃). The absence of water is critical to prevent the formation of the gem-diol intermediate, which is prone to over-oxidation.[1]
-
Temperature Control: Maintain the reaction at a low temperature, typically between 0 °C and room temperature, to enhance selectivity and minimize side reactions.
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction immediately upon consumption of the starting material.
Data Summary: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Common Side Products |
| KMnO₄, Jones Reagent | Acidic, aqueous | 2-Carboxynicotinonitrile |
| PCC, DMP | Anhydrous DCM, 0 °C to RT | Minimal over-oxidation |
Workflow Diagram: Preventing Over-oxidation
Sources
Technical Support Center: Enhancing the Stability of 2-Formylnicotinonitrile in Solution
Welcome to the technical support center for 2-Formylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their work. The inherent reactivity of the aldehyde group, combined with the electronic nature of the cyanopyridine scaffold, presents unique stability challenges in solution. This document provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate degradation, ensure experimental reproducibility, and maximize the shelf-life of your solutions.
Section 1: Frequently Asked Questions (FAQs) - First Response Troubleshooting
This section addresses the most common initial observations and queries regarding the stability of this compound.
Q1: My freshly prepared solution of this compound is showing a new, more polar spot on the TLC plate and a corresponding new peak in the LC-MS analysis. What is the likely cause?
A: This is a classic sign of oxidation. The aldehyde functional group is highly susceptible to oxidation, converting to the corresponding carboxylic acid (2-carboxynicotinonitrile). This process is often accelerated by atmospheric oxygen, trace metal impurities, and light. The resulting carboxylic acid is significantly more polar, which explains its different chromatographic behavior.
Q2: I've noticed the potency of my stock solution seems to decrease over a few days, even when stored in the cold. Why is this happening?
A: Beyond simple oxidation, aldehydes can undergo self-condensation or polymerization, especially at higher concentrations.[1][2] This process reduces the concentration of the active monomeric aldehyde. Additionally, if you are using a protic solvent (like methanol or water), the aldehyde can form a hemiacetal or a hydrate, respectively.[3] While this is often a reversible equilibrium, it effectively lowers the concentration of the free, reactive aldehyde at any given moment.
Q3: What is the best general-purpose solvent for dissolving this compound for immediate use in a reaction?
A: For most applications, a dry, aprotic solvent is highly recommended. Solvents like anhydrous Acetonitrile (ACN), Tetrahydrofuran (THF), or Dioxane are excellent choices. They are non-nucleophilic and minimize the risk of hydrate or hemiacetal formation, ensuring the aldehyde group remains fully available for your reaction.[4]
Q4: My LC-MS data shows a peak with a mass corresponding to [M+18]. What is this species?
A: The [M+18] peak is the mass adduct of your parent molecule and water, indicating the formation of a gem-diol hydrate (R-CH(OH)₂). This occurs when the aldehyde reacts with water present in your solvent or sample matrix. While often unstable and in equilibrium with the aldehyde, it can be readily observed by mass spectrometry.[3] This is a strong indicator that your solvent contains excess moisture.
Section 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems, outlining the underlying mechanisms and providing structured protocols for diagnosis and mitigation.
Problem: Rapid Degradation and Appearance of Multiple New Peaks in Chromatography
Symptoms: You observe a rapid decrease in the main peak area for this compound in your HPLC/UPLC chromatogram over a short period (hours to days), accompanied by the growth of several new peaks.
Potential Causes & Mechanisms:
The molecular structure of this compound makes it susceptible to several degradation pathways, primarily centered around the aldehyde and nitrile groups.
-
Oxidation: The formyl group is oxidized to a carboxylic acid. This is one of the most common degradation routes for aldehydes.[5]
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed under aqueous acidic or basic conditions to first form an amide (2-formylnicotinamide) and subsequently a carboxylic acid.[6][7]
-
Hydration: The aldehyde reacts reversibly with water to form a gem-diol hydrate.
Below is a diagram illustrating these primary degradation pathways.
Caption: Primary degradation pathways of this compound in solution.
Diagnostic & Mitigation Workflow
To systematically identify and solve the degradation issue, follow this workflow.
Caption: Diagnostic workflow for troubleshooting this compound degradation.
Mitigation Protocols:
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol integrates best practices to minimize degradation from all common pathways.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as Acetonitrile (ACN) or Tetrahydrofuran (THF).
-
Inert Atmosphere: Before use, sparge the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Weighing and Dissolution:
-
Weigh the this compound solid in a clean, dry vial.
-
Flush the vial headspace with the inert gas.
-
Add the sparged solvent via a syringe or cannula to the desired concentration.
-
Seal the vial immediately with a septum cap.
-
-
Storage:
-
Wrap the vial in aluminum foil or use an amber vial to protect it from light.
-
Store the solution at low temperatures (2-8 °C). For long-term storage (>1 week), consider storage at -20 °C.
-
Always flush the headspace with inert gas after each use.
-
Problem: Inconsistent Reaction Yields and Stalled Reactions
Symptoms: A reaction using a this compound solution gives variable yields or fails to proceed to completion, suggesting the active reagent concentration is lower than calculated.
Potential Cause: This issue is often due to the use of protic solvents (e.g., methanol, ethanol) or the presence of nucleophilic impurities in the reaction mixture. The aldehyde is reversibly converted into a less reactive hemiacetal or acetal, effectively sequestering it from the desired reaction pathway.
Solution: Temporary Acetal Protection
For reactions that are run in protic solvents, are sensitive to aldehydes, or require extended reaction times, temporarily protecting the aldehyde as an acetal is a robust strategy. Acetals are stable to basic, nucleophilic, and reductive conditions but can be easily removed with aqueous acid.[8]
Protocol 2: Acetal Protection and Deprotection
Caption: Workflow for the temporary protection of the aldehyde as a cyclic acetal.
Step-by-Step Methodology:
-
Protection:
-
Dissolve this compound (1 eq.) in toluene.
-
Add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq.).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool, wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate to obtain the protected acetal.
-
-
Desired Reaction: Perform your intended synthetic step using the stable acetal intermediate.
-
Deprotection:
-
Dissolve the product from the previous step in a mixture of acetone or THF and aqueous acid (e.g., 1M HCl).
-
Stir at room temperature, monitoring by TLC/LC-MS until the acetal is fully hydrolyzed back to the aldehyde.
-
Neutralize with a base, extract the product, and purify as needed.
-
Section 3: Summary of Best Practices
For quick reference, this table summarizes the key factors influencing the stability of this compound in solution.
| Factor | Recommended Conditions | Conditions to Avoid | Rationale |
| Solvent | Anhydrous, Aprotic (ACN, THF, Dioxane) | Protic (Water, Methanol, Ethanol), Wet Solvents | Prevents formation of unreactive hydrates and hemiacetals.[3][8] |
| Atmosphere | Inert (Argon, Nitrogen) | Air (Oxygen) | Minimizes oxidation of the aldehyde group to a carboxylic acid.[9] |
| Temperature | Low (2-8 °C for short-term, -20 °C for long-term) | Room Temperature or Elevated Temperatures | Slows the kinetics of all degradation pathways.[10] |
| Light | Store in Dark (Amber Vials, Aluminum Foil) | Exposure to UV or Ambient Light | Prevents photochemical degradation.[10] |
| pH | Neutral to slightly acidic (pH 4-6) if aqueous media is unavoidable | Strongly Acidic or Strongly Basic Conditions | Minimizes acid or base-catalyzed hydrolysis of the nitrile group and other side reactions.[6][11] |
| Additives | None, unless required for a specific reaction | Strong Oxidizers, Strong Bases, Unnecessary Nucleophiles | These reagents will directly react with and degrade the molecule. |
Section 4: Analytical Monitoring of Degradation
Proactive monitoring is key to ensuring the quality of your this compound solutions. HPLC and UPLC-MS are the preferred methods for stability assessment.[4][12]
Table of Common Degradation Products and Their Mass Signatures:
(Assuming this compound MW = 132.12 g/mol )
| Degradation Product | Molecular Formula Change | Expected Mass [M+H]⁺ | Common Cause |
| 2-Carboxynicotinonitrile | +O | 149.03 | Oxidation |
| Gem-diol Hydrate | +H₂O | 151.05 | Reaction with water |
| 2-Formylnicotinamide | +H₂O (on nitrile) | 151.05 | Hydrolysis of nitrile group |
Note: The hydrate and the amide are isobaric; their identity must be confirmed by chromatographic separation and/or MS/MS fragmentation.
References
- US8252844B2, Method of stabilizing an aldehyde, Google P
- US6137013A, Method of stabilizing aldehydes, Google P
-
LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions, ResearchGate, [Link]
-
Aldehyde, Wikipedia, [Link]
-
Aldehydes and Ketones, Michigan State University Chemistry, [Link]
-
Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol, ACS Catalysis, [Link]
-
Analytical Methods for the Degradation of Phytoconstituents, International Journal of Trend in Scientific Research and Development, [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones, Chemistry Steps, [Link]
-
The Chemical Backbone: Exploring 3-Cyanopyridine's Impact on Pharmaceuticals, NINGBO INNO PHARMCHEM CO.,LTD., [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies, PubMed Central, [Link]
-
Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms, PubMed, [Link]
-
Degradation Pathway, ResearchGate, [Link]
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Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14, Frontiers in Microbiology, [Link]
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Factors affecting the stability of anthocyanins and strategies for improving their stability: A review, National Institutes of Health, [Link]
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2), PubMed, [Link]
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Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods, PubMed, [Link]
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Technical Support Center: Enhancing the Reactivity of 2-Formylnicotinonitrile
Welcome to the technical support center for 2-Formylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of working with this versatile pyridine derivative. Our focus is to empower you with the knowledge to enhance its reactivity and achieve optimal results in your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, featuring a pyridine ring substituted with both an aldehyde and a nitrile group.[1] The inherent electronic properties of the pyridine ring, compounded by the strong electron-withdrawing nature of the cyano group, significantly influence the reactivity of the formyl group. This unique electronic environment can present both opportunities and challenges in various chemical transformations. This guide will address common issues and provide strategies to modulate and enhance the reactivity of this compound in several key reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Low Yield in Knoevenagel Condensation
Question: I am attempting a Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile), but the yield of the desired arylidene product is consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Knoevenagel condensation with this compound often stem from the reduced nucleophilicity of the active methylene compound or insufficient activation of the aldehyde. The electron-withdrawing cyano group on the pyridine ring can decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack.[2] Here’s a systematic approach to troubleshoot this issue:
Probable Causes & Solutions:
| Probable Cause | Detailed Solution & Scientific Rationale |
| Insufficient Basicity of the Catalyst | The catalyst, typically a weak base, may not be strong enough to efficiently deprotonate the active methylene compound to form the required carbanion. Solution: Switch to a slightly stronger, non-nucleophilic base. While piperidine or pyridine are common, consider using a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or employing a dual catalyst system. Some reactions benefit from the use of L-proline as a catalyst.[3][4] |
| Suboptimal Reaction Conditions | Inefficient reaction kinetics can be a major factor. Solution: Consider solvent-free conditions or the use of microwave irradiation, which can significantly reduce reaction times and improve yields.[5] Grinding the reactants together in the absence of a solvent at room temperature is another green and effective method.[6] |
| Reversibility of the Initial Addition Step | The initial nucleophilic addition of the carbanion to the aldehyde can be reversible. Solution: To drive the reaction forward, ensure the efficient removal of water formed during the condensation step. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate. |
| Steric Hindrance | If your active methylene compound is sterically bulky, this can hinder its approach to the carbonyl carbon. Solution: While challenging to alter the substrate, optimizing the catalyst and reaction temperature can help overcome steric barriers. |
Experimental Protocol: Optimized Knoevenagel Condensation
-
To a round-bottom flask, add this compound (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of DABCO (0.1 mmol).
-
Add a minimal amount of a suitable solvent (e.g., ethanol) or proceed under solvent-free conditions.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
Issue 2: Poor Reactivity and Side Reactions in Grignard Additions
Question: I am trying to perform a Grignard reaction with this compound to synthesize a secondary alcohol, but I am observing low conversion of the starting material and the formation of multiple byproducts. What is going wrong?
Answer:
Grignard reactions with this compound are challenging due to the presence of two electrophilic sites: the aldehyde carbonyl carbon and the nitrile carbon. Additionally, the Grignard reagent, being a strong base, can lead to side reactions.[7][8]
Probable Causes & Solutions:
| Probable Cause | Detailed Solution & Scientific Rationale |
| Competitive Attack at the Nitrile Group | Grignard reagents can add to nitriles to form an imine intermediate, which upon hydrolysis yields a ketone.[7] This competes with the desired addition to the aldehyde. Solution: Use a more sterically hindered Grignard reagent, which may favor attack at the more accessible aldehyde. Alternatively, adding the Grignard reagent at a very low temperature (e.g., -78 °C) can sometimes improve selectivity. |
| Lewis Acid Activation of the Nitrile | The magnesium halide of the Grignard reagent can act as a Lewis acid, coordinating to the nitrogen of the nitrile and activating it towards nucleophilic attack.[3] Solution: The use of a cerium(III) chloride (CeCl₃) to form an organocerium reagent in situ (the Nozaki-Hiyama-Kishi reaction conditions) can enhance selectivity for the aldehyde. Organocerium reagents are less basic and more oxophilic, favoring addition to the carbonyl group. |
| Enolization of the Aldehyde | Although this compound lacks α-hydrogens, if other enolizable carbonyls are present, the Grignard reagent can act as a base, leading to enolate formation and reducing the amount of nucleophile available for addition.[7] Solution: Ensure all starting materials are pure and free from enolizable impurities. |
| Reduction of the Aldehyde | If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state.[7] Solution: Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) if reduction is a significant side reaction. |
Experimental Protocol: Selective Grignard Addition using CeCl₃
-
Anhydrous CeCl₃ (1.2 mmol) is suspended in dry THF and stirred vigorously for 2 hours at room temperature under an inert atmosphere.
-
The suspension is cooled to -78 °C, and the Grignard reagent (1.1 mmol) is added dropwise. The mixture is stirred for 1-2 hours at this temperature.
-
A solution of this compound (1.0 mmol) in dry THF is added slowly to the organocerium reagent at -78 °C.
-
The reaction is stirred at -78 °C for several hours, monitoring by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective N-alkylation of the pyridine ring without affecting the aldehyde group?
A1: Selective N-alkylation of the pyridine nitrogen in the presence of a reactive aldehyde is a significant challenge. The aldehyde group can react with many alkylating agents or the bases used in the reaction. A promising strategy is to use catalyst- and base-free conditions with organohalides. This method has been shown to achieve specific N-alkylation of hydroxypyridines, and a similar principle may apply here, potentially proceeding through an intermediate that favors N-alkylation.[9] Alternatively, protecting the aldehyde group as an acetal before performing the N-alkylation is a classic and reliable approach. After N-alkylation, the acetal can be easily deprotected under acidic conditions.
Q2: I am considering a Minisci-type reaction to introduce an alkyl group onto the pyridine ring. What is the expected regioselectivity for this compound?
A2: In Minisci reactions, a nucleophilic radical adds to an electron-deficient N-heterocycle.[10] For pyridine derivatives, the regioselectivity is influenced by both electronic and steric factors. The reaction is typically performed under acidic conditions to protonate the pyridine nitrogen, further increasing its electron deficiency. For 2-substituted pyridines, the addition generally occurs at the C4 and C6 positions. Given the presence of the formyl group at the 2-position, the C6 position is sterically more accessible. However, the electronic influence of both the formyl and cyano groups must be considered. It is plausible that a mixture of C4 and C6 alkylated products will be obtained. The use of a Lewis acid instead of a Brønsted acid has been shown to alter the regioselectivity in some Minisci reactions, potentially favoring the C4 position by sterically blocking the C2 (and to some extent C6) position.[11]
Q3: Can Lewis acids be used to enhance the reactivity of the aldehyde in this compound for other nucleophilic additions?
A3: Yes, Lewis acids can be very effective. A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles.[12][13] Common Lewis acids like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or boron trifluoride etherate (BF₃·OEt₂) can be used.[14] It's important to choose a Lewis acid that does not strongly coordinate with the nitrile group, which could lead to unwanted side reactions.[15] Careful screening of different Lewis acids and reaction conditions is recommended to find the optimal system for your specific transformation.
Q4: Does the cyano group at the 3-position significantly deactivate the aldehyde at the 2-position?
A4: The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. This generally increases the electrophilicity of the pyridine ring. However, its effect on the aldehyde at the adjacent position is more complex. While the inductive effect would increase the partial positive charge on the carbonyl carbon, making it more electrophilic, the resonance effect can delocalize electron density. In the case of 4-cyanopyridine, the electron-withdrawing group at the C4 position has been shown to lower the activation barrier for the formation of a pyridine-boryl radical, suggesting an overall electron-deficient character that enhances reactivity.[2] It is reasonable to assume that the cyano group in this compound also contributes to an overall electron-deficient ring, which should generally favor nucleophilic attack at the carbonyl, although the direct proximity might introduce complex electronic interactions.
References
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Zhang, Y., et al. (2021). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. Chemical Science, 12(44), 14761-14768. [Link]
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El-Gaby, M. S. A., et al. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry, 13(16), 4929-4935. [Link]
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Smith, C. R., et al. (2012). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 77(5), 2347-2357. [Link]
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Feldman, K. S., et al. (2009). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. The Journal of Organic Chemistry, 74(19), 7540-7546. [Link]
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El-Gaby, M. S. A., et al. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. ResearchGate. [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 5995-6004. [Link]
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Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]
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Maji, M., et al. (2018). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications, 54(76), 10696-10699. [Link]
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Proctor, R. S. J., & Phipps, R. J. (2019). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 10(10), 1594-1606. [Link]
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Douglas, J. J., et al. (2016). Lewis acid-catalyzed borono-minisci reactions of arylboronic acids and heterocycles. Tetrahedron Letters, 57(31), 3486-3488. [Link]
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LibreTexts Chemistry. (2021). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. LibreTexts. [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Zare, A., et al. (2017). Knoevenagel condensation of aromatic aldehydes with malononitrile a. ResearchGate. [Link]
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Gunanathan, C., et al. (2012). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. [Link]
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Zolfigol, M. A., et al. (2021). Proposed mechanism for the synthesis of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst. ResearchGate. [Link]
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Ren, T., et al. (2020). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. ResearchGate. [Link]
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Reddy, B. V. S., et al. (2007). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]
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Walborsky, H. M., & Aronoff, M. S. (1975). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. The Journal of Organic Chemistry, 40(1), 1-6. [Link]
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Wang, Y., et al. (2024). Pyridine-Catalyzed Chemoselective Four-Component Cascade Reaction of Aromatic Aldehydes, Malononitrile/Cyanoacetates, MBH Carbonates, and Alcohols. Organic Letters. [Link]
- Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
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Al-Zaydi, K. M., et al. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 23(3), 619. [Link]
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Maaroof, H. M., et al. (2022). General synthetic route of nicotinonitrile compounds 6a–c and 7. ResearchGate. [Link]
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Kim, D., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Chemical Biology, 5(2), 154-159. [Link]
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Zhang, W.-M., et al. (2017). Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 82(3), 1794-1799. [Link]
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Mariani, A., et al. (2018). Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides. Chemical Science, 9(24), 5349-5355. [Link]
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Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. [Link]
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Cacho-Bustos, D. E., et al. (2022). Photocatalytic Minisci Approach to Chiral 2‑Hetaryl-1,2-aminoalcohols from β‑Hydroxy-α-amino Acid-Derived Redox Active Esters. The Journal of Organic Chemistry, 87(15), 10036-10049. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]
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Ren, Z., et al. (2002). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Synthetic Communications, 32(22), 3475-3479. [Link]
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Wang, Y., et al. (2023). Ligand Engineering of UiO-66 for CO2-to-DMC Reaction: Unraveling the Role of Acidity, Defects, and Electronic Effects in Catalytic Performance. Catalysts, 13(11), 1435. [Link]
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Miyano, S., et al. (1970). Pyridine Aldehydes and Ketones. ResearchGate. [Link]
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da Silva, A. L. M., et al. (2023). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. ResearchGate. [Link]
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NIST. (n.d.). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook. [Link]
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Baran, P. S. (2005). The Minisci Reaction. Scripps Research. [Link]
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Torabi, S., et al. (2020). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in the presence a catalytic amount of Fe3O4@SiO2@(CH2)3‐urea‐benzimidazole sulfonic acid. ResearchGate. [Link]
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Sala, R., et al. (2019). Ru-Catalyzed Carbonylative Murai Reaction: Directed C3-Acylation of Biomass-Derived 2-Formyl Heteroaromatics. ChemRxiv. [Link]
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Xiang, S., et al. (2021). Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides. Frontiers in Chemistry, 8, 624647. [Link]
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Valero, E., et al. (2000). Reversible acetonitrile-induced inactivation/activation of thermolysin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1476(2), 395-402. [Link]
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troubleshooting guide for 2-Formylnicotinonitrile experiments
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Formylnicotinonitrile. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.
Section 1: Safety First - Essential Handling & Precautions
Q1: What are the primary safety hazards associated with this compound and what personal protective equipment (PPE) is required?
A1: this compound and similar benzonitrile derivatives are potent chemical compounds that must be handled with care. According to safety data sheets, related compounds are harmful if swallowed, toxic in contact with skin, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
-
Required PPE : Always handle this compound inside a certified chemical fume hood.[3] Standard PPE includes a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.[1]
-
Handling : Avoid generating dust.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[1] For skin contact, wash immediately with plenty of soap and water.[3] If inhaled, move the person to fresh air.[4] If swallowed, rinse the mouth and call a poison center or doctor immediately.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical to maintain the integrity of the compound. Store it in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Some related benzonitriles are noted to be sensitive to air and light, so storing under an inert atmosphere (like argon or nitrogen) and in an amber vial is a highly recommended best practice to prevent degradation.[1] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Section 2: Troubleshooting Guide: The Knoevenagel Condensation
The presence of an aldehyde group makes this compound an ideal substrate for condensation reactions. The Knoevenagel condensation, which involves the reaction of a carbonyl group with an active methylene compound, is a common and powerful C-C bond-forming reaction.[5][6]
Q3: My Knoevenagel condensation with this compound is showing low or no yield. What are the primary factors to investigate?
A3: Low yield in a Knoevenagel condensation is a common issue that can almost always be resolved by systematically evaluating the reaction parameters. The workflow below outlines the key areas to troubleshoot.
Caption: Troubleshooting workflow for low yields.
-
Catalyst Choice is Crucial : The Knoevenagel condensation is typically catalyzed by a weak base.[5] Using a strong base (like NaOH or KOH) can deprotonate the aldehyde's α-protons (if any) or lead to self-condensation, reducing your yield.[5]
-
Solvent Effects : The solvent polarity can significantly impact the reaction rate and equilibrium.[7]
-
Solution : Ethanol is a common starting point. For stubborn reactions, aprotic polar solvents like DMF can increase the rate. If water removal is a concern, using toluene with a Dean-Stark apparatus is the classic approach to drive the reaction to completion.[7]
-
-
Temperature and Reaction Time : Many Knoevenagel condensations proceed at room temperature, but some require heat.[7]
-
Solution : Monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction stalls, gently heating to reflux may be necessary to achieve full conversion of the starting material.[7]
-
-
Water Removal : The reaction produces one equivalent of water. This water can hydrolyze reactants or participate in a reverse reaction, lowering the overall yield.[7]
-
Solution : For reactions run at elevated temperatures, using a Dean-Stark trap with a solvent like toluene is highly effective for azeotropically removing water as it forms.[7]
-
Q4: I'm observing a complex mixture with significant side product formation. What are the likely side reactions?
A4: Besides the desired condensation, this compound can undergo other transformations, especially under non-optimized conditions.
-
Cannizzaro-type Reactions : If a strong base is used and there is no active methylene compound present, aldehydes without alpha-hydrogens can undergo disproportionation to form a corresponding alcohol and carboxylic acid. While less common under Knoevenagel conditions, it's a possibility with incorrect catalyst choice.
-
Intramolecular Cascade Reactions : The proximity of the nitrile and the newly formed double bond in the product can lead to subsequent reactions. Similar ortho-substituted benzonitriles are known to undergo base-promoted cascade reactions where the initial product cyclizes.[9] This can lead to the formation of fused heterocyclic systems.
-
Troubleshooting : This is often favored by stronger bases or prolonged heating. Sticking to milder conditions (weak base, moderate temperature) and monitoring the reaction to stop it upon consumption of the aldehyde can minimize these side products.
-
Below is the general mechanism for the desired Knoevenagel condensation. Understanding this pathway helps in identifying where things might go wrong.
Caption: General mechanism of the Knoevenagel condensation.
Q5: Can you provide a reliable starting protocol for a Knoevenagel condensation using this compound and malononitrile?
A5: Certainly. This protocol is a robust starting point that can be adapted as needed.
Experimental Protocol: Synthesis of 2-(pyridin-2-ylmethylene)malononitrile
-
Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.32 g, 10 mmol, 1.0 equiv.).
-
Reagents : Add malononitrile (0.66 g, 10 mmol, 1.0 equiv.) and absolute ethanol (30 mL).
-
Catalyst : Add piperidine (0.1 mL, ~1 mmol, 0.1 equiv.) dropwise to the stirred solution.
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., with a 7:3 hexanes:ethyl acetate eluent). The reaction is often complete within 1-3 hours, indicated by the consumption of the aldehyde starting material.
-
Workup : Once the reaction is complete, cool the mixture in an ice bath for 30 minutes. The product often precipitates as a solid.
-
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Purification : The product is often pure after filtration. If necessary, it can be further purified by recrystallization from ethanol.[7]
Section 3: Purification & Characterization
Q6: I'm having difficulty purifying my final product. What are the best methods?
A6: Purification challenges often arise from unreacted starting materials or the formation of side products.
-
Recrystallization : If your product is a solid and has moderate to high purity after initial isolation, recrystallization is the most efficient method. Toluene and ethanol are good starting solvents to test.[10][11]
-
Column Chromatography : If the reaction mixture is complex or the product is an oil, silica gel column chromatography is the preferred method. A gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), will typically provide good separation.
Q7: My characterization data (NMR, IR, MS) is ambiguous. What key signals confirm the successful formation of a Knoevenagel product?
A7: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[12][13] Below is a table of expected data for the model product of this compound and malononitrile.
| Technique | Observation | Interpretation |
| FT-IR | Disappearance of aldehyde C-H stretch (~2720 cm⁻¹). Appearance of a strong C≡N stretch (~2220 cm⁻¹). Appearance of a C=C alkene stretch (~1600 cm⁻¹). | Confirms consumption of the aldehyde starting material and formation of the new double bond and presence of the nitrile groups. |
| ¹H NMR | Disappearance of the aldehyde proton singlet (~10 ppm). Appearance of a new singlet for the vinylic proton (~7.5-8.5 ppm). Shifts in the aromatic pyridine protons. | The appearance of the vinylic proton is a definitive indicator of product formation. |
| ¹³C NMR | Disappearance of the aldehyde carbon (~190 ppm). Appearance of new alkene carbons (~110-150 ppm). | Confirms the core structural change from an sp² carbonyl carbon to sp² alkene carbons. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of the product (e.g., C₁₀H₅N₃, M.W. = 179.17). | Confirms the overall molecular formula of the desired product.[14] |
Section 4: General FAQs
Q8: How stable is this compound in common organic solvents for NMR analysis?
A8: this compound is generally stable in common deuterated solvents like CDCl₃ and DMSO-d₆ for the duration of standard NMR experiments. However, aldehydes can be susceptible to oxidation over long periods, so it is best to use freshly prepared solutions. If you observe degradation, acquiring spectra promptly after dissolution is recommended.
Q9: What is the typical purity of commercially available this compound?
A9: Commercially available this compound is typically sold at purities of 95% or greater.[15][16] It is always good practice to verify the purity by your own analytical methods (e.g., NMR) before use in a sensitive reaction, as impurities can sometimes inhibit catalysis or lead to side products.
References
-
Chem Service. (2016, March 23). Safety Data Sheet: Methacrylonitrile. [Link]
-
Coriolis Pharma. (n.d.). Stability Studies. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
- Singh, R., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science, Engineering and Technology.
-
ResearchGate. (n.d.). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. [Link]
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
-
Dossey, A. T., & Edison, A. S. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]
-
Reddit. (2020, June 5). Knoevenagel condensation with Malonitrile (pKas and deprotonation). [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
MDPI. (n.d.). Long-Term Stability of New Co-Amorphous Drug Binary Systems: Study of Glass Transitions as a Function of Composition and Shelf Time. [Link]
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- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 10. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 11. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
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byproduct formation in 2-Formylnicotinonitrile reactions and mitigation
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Formylnicotinonitrile in their synthetic workflows. As a bifunctional molecule, this compound presents a unique set of challenges, primarily centered around the chemoselectivity of its aldehyde and nitrile groups. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential byproduct formation and optimize your reaction outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific experimental issues, delves into the underlying causes of byproduct formation, and provides detailed protocols for their mitigation.
Issue 1: Formation of Cannizzaro Reaction Byproducts in Base-Catalyzed Reactions
Question: I am attempting a base-catalyzed reaction with this compound, and I am observing the formation of two major byproducts: 2-hydroxymethyl-3-cyanopyridine and 3-cyano-2-pyridinecarboxylic acid. What is causing this, and how can I prevent it?
Root Cause Analysis:
This compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[1][2] This disproportionation reaction involves the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting intermediate then transfers a hydride to a second molecule of the aldehyde, leading to one molecule being oxidized to a carboxylic acid and another being reduced to an alcohol.[1][2]
Mechanism of Cannizzaro Reaction:
Caption: Mechanism of the Cannizzaro reaction for this compound.
Mitigation Strategies:
The key to preventing the Cannizzaro reaction is to avoid the use of strong bases or to modify the reaction conditions to disfavor this pathway.
Table 1: Comparison of Basic Catalysts and Conditions to Mitigate Cannizzaro Reaction
| Catalyst/Condition | Rationale | Recommended Protocol | Expected Outcome |
| Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) | Less nucleophilic than strong hydroxides, reducing the rate of the initial attack on the carbonyl. | Substitute NaOH or KOH with 1.5-2.0 equivalents of K₂CO₃ or Cs₂CO₃. The reaction may require slightly elevated temperatures (e.g., 40-60 °C) to achieve a reasonable rate. | Significant reduction in Cannizzaro byproducts, with the desired reaction proceeding, albeit potentially slower. |
| Organic Bases (e.g., Triethylamine, DBU) | Sterically hindered and non-nucleophilic bases that can facilitate proton abstraction without attacking the carbonyl carbon. | Use 1.2-1.5 equivalents of triethylamine or DBU in an aprotic solvent like THF or DCM at room temperature. | Cannizzaro reaction is largely suppressed. Ideal for base-catalyzed condensations or alkylations. |
| Crossed Cannizzaro Reaction | If the desired product is the alcohol, a "sacrificial" aldehyde like formaldehyde can be used as the hydride source.[1] | Use a stoichiometric amount of this compound with an excess of formaldehyde and a strong base. Formaldehyde is preferentially oxidized to formate. | High yield of 2-hydroxymethyl-3-cyanopyridine with minimal formation of the corresponding carboxylic acid from this compound. |
Experimental Protocol: Mitigation using Potassium Carbonate
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).
-
Add the other reactant (e.g., an active methylene compound for Knoevenagel condensation) (1.1 eq).
-
Stir the reaction mixture at 50 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Hydrolysis of the Nitrile Group to Amide or Carboxylic Acid
Question: During my reaction, which is run in aqueous or protic solvents, I am observing the formation of 2-formylnicotinamide and/or 2-formylnicotinic acid. How can I avoid this?
Root Cause Analysis:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[3][4][5] The hydrolysis proceeds in two stages: first to the primary amide (2-formylnicotinamide), and then further to the carboxylic acid (2-formylnicotinic acid).[3][4][5] The presence of water, especially at elevated temperatures and non-neutral pH, accelerates this process.
Mitigation Strategies:
The primary approach to prevent nitrile hydrolysis is to rigorously exclude water from the reaction and to use non-aqueous workup procedures where possible.
Table 2: Strategies to Prevent Nitrile Hydrolysis
| Strategy | Rationale | Recommended Protocol | Expected Outcome |
| Anhydrous Conditions | Exclusion of water prevents the hydrolysis reaction from occurring. | Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimal to no formation of amide or carboxylic acid byproducts. |
| Aprotic Solvents | Solvents like THF, DCM, acetonitrile, and toluene do not participate in the hydrolysis reaction. | Select an aprotic solvent in which all reactants are soluble. | Prevents solvent-mediated hydrolysis. |
| Non-Aqueous Workup | Avoids introducing water during product isolation. | After the reaction, quench with a non-aqueous reagent if necessary (e.g., acetic acid to neutralize a base). Filter off any salts and concentrate the filtrate. Purify directly or after dissolving in a non-protic solvent. | Minimizes hydrolysis during the workup phase. |
| Control of pH | Both strongly acidic and basic conditions catalyze hydrolysis.[3][4] | Maintain the reaction as close to neutral pH as possible if water cannot be completely avoided. Use buffered solutions if necessary. | Reduced rate of hydrolysis compared to strongly acidic or basic conditions. |
Workflow for Anhydrous Reaction and Non-Aqueous Workup:
Caption: Workflow for minimizing nitrile hydrolysis.
Issue 3: Formation of Tar and Polymeric Byproducts in Condensation Reactions
Question: I am performing a condensation reaction, and my reaction mixture is turning into a dark, intractable tar, leading to low yields and difficult purification. What is happening?
Root Cause Analysis:
Tar formation is a common issue in reactions like the Doebner-von Miller synthesis and other acid-catalyzed condensations, especially at elevated temperatures.[6] It is often due to the acid-catalyzed polymerization of the aldehyde or other reactive intermediates.[6] For this compound, the electron-withdrawing nature of the nitrile and the pyridine ring can activate the aldehyde group towards undesired polymerization or complex side reactions.
Mitigation Strategies:
Controlling the reaction temperature and the rate of addition of reagents are crucial for minimizing tar formation.
Table 3: Mitigation of Tar Formation
| Strategy | Rationale | Recommended Protocol | Expected Outcome |
| Temperature Control | Lower temperatures reduce the rate of polymerization side reactions. | Run the reaction at the lowest temperature at which a reasonable reaction rate is observed. Consider starting the reaction at 0 °C or room temperature. | Significantly less tar formation and a cleaner reaction profile. |
| Slow Addition of Reagents | Maintains a low concentration of the reactive species, disfavoring polymerization.[6] | Add one of the reactants (often the more reactive one) dropwise to the reaction mixture over an extended period. | Better control over the reaction exotherm and reduced polymerization. |
| Choice of Catalyst | A milder catalyst may be sufficient to promote the desired reaction without causing extensive polymerization. | For acid-catalyzed reactions, consider using a milder Lewis acid (e.g., ZnCl₂) or a solid-supported acid catalyst that can be easily filtered off. | Cleaner reaction with fewer byproducts. |
| Use of Inhibitors | For radical-mediated polymerization, a radical inhibitor can be beneficial. | If a radical pathway is suspected, add a small amount of a radical inhibitor like hydroquinone. | Suppression of radical polymerization pathways. |
Frequently Asked Questions (FAQs)
Q1: Can I reduce the aldehyde of this compound without affecting the nitrile group or the pyridine ring?
A1: Yes, selective reduction is achievable. Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol is the reagent of choice for this transformation. It is a mild reducing agent that will selectively reduce the aldehyde to an alcohol (2-hydroxymethyl-3-cyanopyridine) without affecting the more resistant nitrile group or the aromatic pyridine ring under standard conditions. Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄), as they can reduce both the aldehyde and the nitrile group.[3]
Q2: I am using a Grignard reagent. Will it react with the aldehyde or the nitrile group?
A2: Grignard reagents can react with both functional groups. The aldehyde is generally more electrophilic and will typically react first to form a secondary alcohol.[7] However, if an excess of the Grignard reagent is used, or under certain conditions, reaction with the nitrile group to form a ketone (after hydrolysis of the intermediate imine) can occur.[8][9] To favor reaction at the aldehyde, use only a slight excess (1.05-1.1 equivalents) of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C).
Q3: How stable is this compound to storage?
A3: this compound is a relatively stable solid. However, like many aldehydes, it can be susceptible to slow air oxidation to the corresponding carboxylic acid over time. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere if possible, and refrigerated.
Q4: What are the best general purification methods for reactions involving this compound?
A4: The purification method will depend on the properties of the desired product.
-
Column Chromatography: Silica gel chromatography is the most common and versatile method for purifying products from this compound reactions. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Distillation: For thermally stable, liquid products, vacuum distillation can be used.
-
Extraction: An acidic or basic wash during the workup can help remove basic or acidic impurities, respectively. For example, a wash with dilute sodium bicarbonate solution can remove any carboxylic acid byproducts.
References
- BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
- Chemistry Steps. Reactions of Nitriles.
- Master Organic Chemistry. (2015). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Wikipedia. Doebner–Miller reaction.
- Biosynth. This compound.
- DempoChem. This compound | CAS 405174-98-3.
- Wikipedia. Cannizzaro reaction.
- University of Babylon. Cannizzaro Reaction.
- Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- MDPI. (2022).
- KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- MDPI. (2021). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol.
- Semantic Scholar. Doebner-von Miller reaction.
- OpenStax. (2023). 20.7 Chemistry of Nitriles.
- ResearchGate. (2025). Observations on a possible mechanism of the cannizzaro reaction with formaldehyde.
- Rayner, P. J., O'Brien, P., & Horan, R. A. J. (2013). Preparation and reactions of enantiomerically pure α-functionalized Grignard reagents. Journal of the American Chemical Society.
- Organic Syntheses. malononitrile.
- Vedantu. Benzonitrile on reaction with C2H5MgBr followed by hydrolysis.
- Wikipedia. Doebner-Miller-Reaktion.
- Google Patents. Process for preparing 2-methyl-3-hydroxypyridines.
- Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
- Dalal Institute.
- Scribd. Cannizzaro Reaction Overview and Mechanism.
- SynArchive. Doebner-Miller Reaction.
- Semantic Scholar.
- NIH Public Access.
- Royal Society of Chemistry. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry.
- ResearchGate. (2019).
- ResearchGate. (2013). Chemistry of 2-Amino-3-cyanopyridines.
- ResearchGate. (2025). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinylarenes in the Presence of Formic Acid under Mild Conditions.
- MDPI. (2021).
- MDPI. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol.
- ResearchGate. (2024).
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- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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- 9. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Reaction Condition Optimization for 2-Formylnicotinonitrile
Welcome to the technical support center for the synthesis and optimization of 2-Formylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols. Our approach is rooted in mechanistic understanding to empower you to overcome common challenges in this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during the synthesis of this compound, primarily focusing on the widely-used Riley oxidation of 2-methylnicotinonitrile with selenium dioxide (SeO₂).
Q1: My reaction is sluggish or shows low conversion of the starting material, 2-methylnicotinonitrile. What are the potential causes and solutions?
A1: Low conversion is a common hurdle. Let's break down the likely culprits:
-
Insufficient Activation of Selenium Dioxide: Selenium dioxide requires an initial activation step, often through the formation of selenous acid in the presence of a small amount of water. Ensure your reaction solvent is not scrupulously anhydrous if this is the intended mechanism.
-
Poor Solubility of Reactants: 2-Methylnicotinonitrile or selenium dioxide may have limited solubility in the chosen solvent at the reaction temperature, leading to a slow reaction rate.
-
Suboptimal Temperature: The Riley oxidation typically requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.
-
Inappropriate Solvent: The choice of solvent is critical. While dioxane is commonly cited, other solvents like toluene, ethanol, or even water can be effective, depending on the substrate's solubility and the desired reaction temperature.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing the formation of a significant amount of 2-cyanonicotinic acid as a byproduct. How can I prevent this over-oxidation?
A2: The formation of the corresponding carboxylic acid is a classic side reaction in aldehyde synthesis. The aldehyde product is susceptible to further oxidation under the reaction conditions.
-
Stoichiometry of the Oxidant: Using a large excess of selenium dioxide can promote over-oxidation.
-
Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the starting material has been consumed will increase the likelihood of aldehyde oxidation.
-
Reaction Temperature: Higher temperatures can accelerate the rate of over-oxidation.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| SeO₂ Stoichiometry | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of SeO₂. | Minimizes the availability of the oxidant for the secondary oxidation of the aldehyde. |
| Reaction Monitoring | Closely monitor the reaction progress by TLC or GC-MS. | Allows for quenching the reaction as soon as the starting material is consumed, preventing prolonged exposure of the product to the oxidant. |
| Temperature Control | Maintain the lowest effective temperature for the reaction. | Reduces the rate of the undesired over-oxidation reaction. |
Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?
A3: Purification can be challenging due to the presence of selenium byproducts and the polar nature of the product.
-
Selenium Byproducts: The reaction produces elemental selenium (a red or black precipitate) and other soluble selenium species.
-
Unreacted Starting Material: If the reaction did not go to completion.
-
Over-oxidation Product: 2-Cyanonicotinic acid, as discussed above.
Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the insoluble elemental selenium. The filtrate can then be treated with a mild reducing agent, such as sodium bisulfite, to precipitate any remaining soluble selenium compounds.
-
Extraction: Perform an aqueous work-up to remove highly polar impurities. The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is often the most effective method for final purification.[2]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The polarity can be fine-tuned based on TLC analysis. For highly polar aldehydes, a small percentage of methanol in dichloromethane may be necessary. It can be beneficial to add a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent streaking of the polar product on the silica gel.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, toluene) can further enhance purity.
Optimized Experimental Protocol: Synthesis of this compound via Riley Oxidation
This protocol provides a robust starting point for the synthesis. Researchers should be prepared to optimize conditions based on their specific experimental setup and observations.
Safety Precautions: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Materials:
-
2-Methylnicotinonitrile
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylnicotinonitrile (1.0 eq).
-
Reagent Addition: Add 1,4-dioxane (10-20 volumes) and a catalytic amount of water (e.g., 0.1 eq). To this solution, add selenium dioxide (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the black selenium precipitate. Wash the celite pad with ethyl acetate.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 1:1) to isolate the this compound.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Expected Yield: Yields can vary significantly based on the scale and optimization of the reaction conditions, but a moderate to good yield can be expected.
Reaction Mechanism and Side Reactions
A clear understanding of the reaction pathway is crucial for effective troubleshooting.
Caption: Proposed mechanism for the Riley oxidation of 2-methylnicotinonitrile and a key side reaction.
The reaction is believed to proceed through an initial ene reaction between the 2-methylnicotinonitrile and selenium dioxide, followed by a[3][4]-sigmatropic rearrangement.[5] Subsequent hydrolysis and elimination steps lead to the formation of the desired aldehyde and elemental selenium.
References
-
Coxon, J. M., Dansted, E., & Hartshorn, M. P. (n.d.). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses. Retrieved from [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of pyridine aldehydes.
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
Młochowski, J., & Giurg, M. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(12), 22350–22381. [Link]
-
YouTube. (2015, April 19). Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. Retrieved from [Link]
Sources
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in 2-Formylnicotinonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Formylnicotinonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities in your samples. Our goal is to equip you with the scientific rationale and practical protocols needed to identify, quantify, and eliminate contaminants, ensuring the integrity of your research and development.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses the most common initial questions regarding impurities in this compound, providing a foundational understanding of their origin and nature.
Q1: What are the most likely impurities in a commercial sample of this compound?
A1: Impurities in commercial this compound, which is typically supplied at 95-98% purity, can be broadly categorized into three groups[1][2]:
-
Process-Related Impurities: These arise from the synthetic route. Based on analogous syntheses, such as that for 2-fluoro-5-formylbenzonitrile, these may include unreacted starting materials or intermediates.[3][4]
-
Degradation Products: Due to the reactivity of the aldehyde and nitrile functional groups, degradation can occur during synthesis, purification, or storage.[5][6]
-
Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.
A summary of potential impurities is provided in the table below.
Table 1: Potential Impurities in this compound
| Impurity Class | Specific Potential Impurity | Chemical Structure | Origin |
| Degradation | 2-Carboxynicotinonitrile | C₇H₄N₂O₂ | Oxidation of the formyl group |
| Degradation | 2-Formylnicotinamide | C₇H₅N₃O₂ | Hydrolysis of the nitrile group |
| Process-Related | Nicotinonitrile | C₆H₄N₂ | Incomplete formylation |
| Process-Related | 2-(Hydroxymethyl)nicotinonitrile | C₇H₆N₂O | Incomplete oxidation of an alcohol precursor |
| Residual Solvents | Toluene, Dichloromethane, Methanol | Various | Used in synthesis and recrystallization[3] |
Q2: My this compound sample has a yellowish tint. Is this an indication of impurity?
A2: A pure sample of this compound is expected to be a white to off-white solid. A yellow or brownish tint can indeed indicate the presence of impurities. This discoloration is often associated with polymeric byproducts or degradation products formed during synthesis or upon exposure to air and light. For instance, the synthesis of a similar compound, 2-fluoro-5-formylbenzonitrile, yields a yellow solid that requires recrystallization for purification[3][4].
Q3: How can the aldehyde group in this compound contribute to impurity formation?
A3: The aldehyde functional group is susceptible to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of the corresponding carboxylic acid, 2-carboxynicotinonitrile. This oxidation can be accelerated by heat, light, or the presence of trace metal catalysts[5].
Q4: Can the nitrile group be a source of impurities?
A4: Yes, the nitrile group can undergo hydrolysis to form an amide (2-formylnicotinamide) or further to a carboxylic acid. This hydrolysis can be catalyzed by acidic or basic conditions, which might be present during the workup or purification stages of the synthesis[7].
Section 2: Troubleshooting Guide - Identification and Quantification of Impurities
This section provides detailed protocols and troubleshooting advice for identifying and quantifying impurities using standard analytical techniques.
Workflow for Impurity Identification
The following diagram illustrates a typical workflow for identifying an unknown impurity in your this compound sample.
Caption: Workflow for the identification of impurities.
Issue: An unknown peak is observed in my HPLC chromatogram.
Solution: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound[8]. If an unknown peak is detected, the following steps will help in its identification.
Step-by-Step HPLC-UV Protocol:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Start with 95% Water / 5% Acetonitrile.
-
Ramp to 5% Water / 95% Acetonitrile over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 1 mg/mL.
Troubleshooting HPLC Results:
-
Peak Tailing: If the main peak shows significant tailing, it could indicate interaction with residual silanols on the column. Adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase can mitigate this.
-
Poor Resolution: If the impurity peak is not well-separated from the main peak, try adjusting the gradient slope or using a different solvent system (e.g., methanol instead of acetonitrile).
Follow-up Analysis:
-
LC-MS: To obtain the molecular weight of the impurity, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The presence of a peak with a mass corresponding to a potential impurity (see Table 1) provides strong evidence for its identity.
-
¹H NMR: Prepare a sample with a higher concentration of the impurity (if possible) and acquire a proton NMR spectrum. Look for characteristic signals. For example, the disappearance of the aldehyde proton (~10 ppm) and the appearance of a broad carboxylic acid proton signal could indicate oxidation to 2-carboxynicotinonitrile.
Issue: My NMR spectrum shows unexpected signals.
Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation.
¹H NMR of this compound (in CDCl₃):
-
Aldehyde proton (CHO): ~10.1 ppm (singlet)
-
Pyridine ring protons: 8.0 - 9.0 ppm (multiplets)
Interpreting Impurity Signals:
-
Residual Solvents: Look for characteristic peaks of common solvents (e.g., Toluene at ~2.3 and 7.2 ppm; Dichloromethane at ~5.3 ppm; Methanol at ~3.5 ppm).
-
2-Carboxynicotinonitrile: The aldehyde proton signal at ~10.1 ppm will be absent. A broad singlet for the carboxylic acid proton may be visible (often >10 ppm and can exchange with water).
-
2-Formylnicotinamide: The nitrile group is gone. Look for two broad singlets corresponding to the -NH₂ protons, typically between 5.5 and 8.0 ppm.
Issue: I suspect volatile impurities are present.
Solution: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for detecting volatile impurities like residual solvents.
Step-by-Step GC-MS Protocol:
-
Column: A non-polar column, such as a DB-5ms or equivalent.
-
Injection: Headspace analysis is ideal for residual solvents. Dissolve the sample in a high-boiling point solvent like DMSO.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold for 5 minutes.
-
-
Mass Spectrometry: Scan from m/z 35 to 350.
-
Identification: Compare the resulting mass spectra with a standard library (e.g., NIST) to identify any detected volatile compounds.
Section 3: Purification Protocols - Removing Unwanted Impurities
This section provides detailed, step-by-step protocols for purifying this compound.
Workflow for Purification
The choice of purification method depends on the nature and quantity of the impurities.
Sources
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- 2. cyclicpharma.com [cyclicpharma.com]
- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 4. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
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- 8. dempochem.com [dempochem.com]
Technical Support Center: Scaling Up 2-Formylnicotinonitrile Reactions
Welcome to the technical support center for the scalable synthesis of 2-Formylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up reactions involving this versatile building block. As a Senior Application Scientist, this content synthesizes established chemical principles with practical, field-proven insights to ensure you can confidently and safely transition your this compound reactions from the bench to larger-scale production.
Introduction: The-Challenge of Scaling Up Heterocyclic Aldehyde Synthesis
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds and functional materials. Its bifunctional nature, possessing both a reactive aldehyde and a nitrile group on a pyridine scaffold, makes it a valuable synthon. However, transitioning the synthesis of such a molecule from the laboratory to a pilot or industrial scale introduces a host of challenges that are often not apparent at the bench.[1] These can range from altered reaction kinetics and heat transfer issues to unforeseen impurity profiles and purification difficulties. This guide aims to provide a structured approach to identifying and overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that arise during the scale-up of this compound synthesis.
Q1: What are the most common synthetic routes for this compound, and which is most amenable to scale-up?
There are several established methods for the synthesis of pyridine aldehydes, each with its own set of advantages and disadvantages for large-scale production. The three most common approaches are:
-
Oxidation of 2-Methylnicotinonitrile: This is often the most direct route. However, the choice of oxidizing agent is critical at scale. While reagents like selenium dioxide are effective in the lab, their toxicity and cost are prohibitive for large-scale work. Catalytic, vapor-phase oxidation processes are more suitable for industrial production but require specialized equipment.[2]
-
The Vilsmeier-Haack Reaction: This reaction allows for the formylation of activated aromatic rings.[3][4][5] For pyridine derivatives, this often involves the formation of a Vilsmeier reagent from a suitable formamide (like DMF) and a halogenating agent (like phosphorus oxychloride).[6][7] While effective, this reaction is known to be exothermic and can present significant thermal hazards if not properly controlled.[8][9][10][11]
-
Knoevenagel Condensation followed by further transformation: This route involves the condensation of an active methylene compound with a suitable precursor.[12][13][14][15] The complexity of this multi-step synthesis can sometimes be a drawback for large-scale implementation.
For scale-up, the oxidation of 2-methylnicotinonitrile using a robust and recyclable catalyst is often the most economically viable and environmentally friendly option, provided the necessary engineering controls are in place. The Vilsmeier-Haack reaction , while powerful, requires rigorous safety assessment and process control due to its thermal instability.[8][10]
Q2: I'm observing a significant drop in yield when moving from a 1g to a 100g scale. What are the likely causes?
This is a classic scale-up challenge.[1] The primary culprits are often related to mass and heat transfer limitations.
-
Inefficient Mixing: In a larger reactor, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Poor Heat Transfer: Exothermic reactions that are easily managed in a small flask can become problematic in a large vessel. The surface-area-to-volume ratio decreases as the scale increases, making it harder to dissipate heat. This can lead to a runaway reaction.
-
Reagent Addition Rate: The rate of addition of a critical reagent can have a much more pronounced effect on the impurity profile at a larger scale.
To address this, a thorough understanding of the reaction kinetics and thermodynamics is essential. A reaction calorimetry study is highly recommended to quantify the heat of reaction and determine the maximum safe addition rate.
Q3: What are the common side-products I should be aware of, and how can I minimize them?
The formation of side-products is a major concern in any scale-up campaign. For this compound synthesis, potential impurities will depend on the chosen synthetic route.
-
Over-oxidation: In the oxidation of 2-methylnicotinonitrile, over-oxidation to the corresponding carboxylic acid (2-carboxynicotinonitrile) is a common side reaction. This can be minimized by careful control of the oxidant stoichiometry and reaction temperature.
-
Dimerization/Polymerization: Aldehydes can be prone to self-condensation or polymerization, especially under basic conditions or at elevated temperatures.
-
Impurities from the Vilsmeier-Haack Reaction: If using this route, impurities can arise from the decomposition of the Vilsmeier reagent or from side reactions with the solvent (e.g., DMF).[8][10]
The key to minimizing side-products is to have a robust analytical method (e.g., HPLC, GC-MS) to identify and quantify them. This will allow for the systematic optimization of reaction parameters to favor the desired product.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of this compound reactions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete reaction, side reactions, product degradation. | - Monitor reaction completion: Use in-process controls (e.g., HPLC, TLC) to ensure the reaction has gone to completion before work-up.- Optimize reaction parameters: Re-evaluate temperature, concentration, and catalyst loading at the new scale.[1]- Control exotherms: Ensure the cooling capacity of the reactor is sufficient. Consider slower reagent addition or dilution. |
| Impurity Formation | Sub-optimal reaction conditions, poor quality starting materials. | - Identify impurities: Use analytical techniques (NMR, MS) to characterize the structure of the major impurities.- Minimize side reactions: Adjust stoichiometry, temperature, and reaction time.[1]- Purify starting materials: Ensure the purity of all reagents before use. |
| Difficult Work-up | Emulsion formation, product precipitation, difficult phase separation. | - Break emulsions: Add brine or filter through a pad of celite.- Improve solubility: Choose an appropriate solvent for extraction.- Optimize pH: Adjust the pH of the aqueous phase to ensure the product is in the desired form (e.g., free base vs. salt). |
| Purification Challenges | Co-eluting impurities, product instability on silica gel. | - Alternative purification methods: Consider crystallization, distillation, or preparative HPLC.[16][17][18]- Optimize chromatography: Screen different solvent systems and stationary phases.- Product stabilization: If the product is unstable, consider derivatization or immediate use in the next step. |
| Safety Concerns | Runaway reaction, toxic off-gassing, handling of hazardous reagents. | - Perform a thermal hazard assessment: Use techniques like Differential Scanning Calorimetry (DSC) to understand the thermal stability of the reaction mixture.[19]- Ensure adequate ventilation: Work in a well-ventilated fume hood or a contained system.- Use appropriate PPE: Always wear gloves, safety glasses, and a lab coat. For large-scale work, additional PPE may be required.[20][21][22][23][24] |
Experimental Protocols
Protocol 1: Safety and Handling of Cyanopyridines
Given the toxicity of cyanide-containing compounds, strict adherence to safety protocols is paramount, especially at a larger scale.[20][21][22][24]
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood or a closed system to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally suitable, but always check for the specific solvent being used), safety goggles, and a flame-retardant lab coat.[20][22]
-
Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area and follow your institution's established spill response procedures.
-
Waste Disposal: Dispose of all cyanide-containing waste in a designated and properly labeled container, following all local and national regulations.
Protocol 2: General Work-up and Purification Strategy for Pyridine Derivatives
The work-up and purification of pyridine-containing molecules often require specific considerations to remove impurities and isolate the desired product in high purity.[25][26][27][28]
-
Quenching: Carefully quench the reaction mixture, for example, by adding it to a cooled, stirred solution of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extraction: Extract the product into a suitable organic solvent. If the product is basic, an acidic wash (e.g., dilute HCl) can be used to remove non-basic impurities. Conversely, a basic wash (e.g., saturated aqueous sodium bicarbonate) can remove acidic impurities.
-
Removal of Pyridine-based Impurities: If unreacted starting materials or pyridine-based byproducts are present, washing the organic layer with a dilute copper sulfate solution can be effective. The copper ions form a water-soluble complex with the pyridine nitrogen, facilitating their removal into the aqueous phase.[29]
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for large-scale purification.[16][17][18] A systematic screen of solvents and solvent mixtures should be performed to identify optimal crystallization conditions.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.
-
Chromatography: While often used at the lab scale, column chromatography can be challenging and costly to scale up. It should be considered as a final polishing step if high purity is required and other methods are insufficient.
-
Visualizing the Scale-Up Workflow
The following diagram illustrates a typical workflow for scaling up a chemical reaction, highlighting the key decision points and considerations.
Caption: A generalized workflow for scaling up chemical synthesis.
Data Summary: Solvent Properties for Crystallization
The choice of solvent is critical for successful crystallization. The following table summarizes the properties of common solvents that may be considered for the crystallization of this compound and its derivatives.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Miscibility with Water |
| Toluene | 111 | 2.4 | 2.38 | Immiscible |
| Ethyl Acetate | 77 | 4.4 | 6.02 | Slightly Miscible |
| Acetone | 56 | 5.1 | 20.7 | Miscible |
| Acetonitrile | 82 | 5.8 | 37.5 | Miscible |
| Ethanol | 78 | 4.3 | 24.5 | Miscible |
| Heptane | 98 | 0.1 | 1.92 | Immiscible |
| Dichloromethane | 40 | 3.1 | 9.08 | Immiscible |
Data compiled from various sources.
Conclusion
The successful scale-up of this compound reactions requires a multi-faceted approach that combines a deep understanding of the underlying chemistry with sound chemical engineering principles. By anticipating challenges related to reaction kinetics, heat transfer, impurity formation, and purification, and by implementing a systematic troubleshooting methodology, researchers can navigate the complexities of process development and achieve a robust, safe, and efficient large-scale synthesis. This guide provides a foundational framework for these efforts, emphasizing the importance of safety and analytical rigor throughout the scale-up process.
References
- Miyake, A., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 934-938.
- van den Broek, S. A. M. W., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(5), 934-938.
- Pellegatti, L., & Buchwald, S. L. (2012). Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent. Organic Process Research & Development, 16(8), 1442-1448.
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Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
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LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]
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Guide for crystallization. (n.d.). Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%. Retrieved from [Link]
- Carrera, M., et al. (2020). A Vilsmeier Chloroformylation by Continuous Flow Chemistry. Organic Process Research & Development, 24(10), 2260-2265.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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ioKinetic. (n.d.). Systematic Evaluation of Chemical Reaction Hazards. Retrieved from [Link]
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ResearchGate. (2025). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 2-pyridine carboxaldehyde. Retrieved from [Link]
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HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
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ResearchGate. (2025). Cu Mg Al LDH: An Efficient Catalyst for Knoevenagel Condensation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Retrieved from [Link]
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SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
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Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove the pyridine from the sugar compound?. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Retrieved from [Link]
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National Institutes of Health. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved from [Link]
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Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. (2025). Retrieved from [Link]
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- 29. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 2-Formylnicotinonitrile Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Formylnicotinonitrile. This guide provides in-depth technical information, troubleshooting advice, and experimental protocols related to the critical role of solvents in modulating the reactivity of this versatile heterocyclic building block. My aim is to equip you with the expertise to anticipate and control solvent effects, leading to more efficient, reproducible, and successful experiments.
I. Understanding the Core Chemistry: Why Solvents Matter for this compound
This compound is a trifunctional molecule featuring a pyridine ring, a nitrile group, and a formyl (aldehyde) group. Each of these functionalities can interact with solvent molecules in distinct ways, influencing the molecule's ground-state stability, the transition states of its reactions, and ultimately, the reaction outcomes. The choice of solvent can dictate reaction rates, yields, and even the type of product formed.
Solvents are broadly categorized as polar protic , polar aprotic , and nonpolar .[1][2]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[1][3] They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess large dipole moments but lack O-H or N-H bonds.[1][3] They are excellent at solvating cations but less effective at solvating anions.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether) have small dipole moments and interact primarily through weak van der Waals forces.[1]
The electronic nature of this compound, with its electron-withdrawing nitrile and formyl groups on an electron-deficient pyridine ring, makes it susceptible to nucleophilic attack. The solvent's ability to stabilize or destabilize charged intermediates and transition states is therefore paramount.
II. Frequently Asked Questions (FAQs)
Here, we address common questions regarding solvent effects in reactions involving this compound.
Q1: I am performing a reaction involving a strong nucleophile with this compound. Why is my reaction so slow in ethanol?
A1: This is a classic example of the influence of a polar protic solvent on nucleophilicity. In ethanol, the hydroxyl group can form strong hydrogen bonds with your anionic nucleophile, creating a "solvent cage" around it.[4][5] This solvation shell stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the electrophilic formyl carbon of this compound.[6] Consequently, the reaction rate is significantly reduced.
Q2: What type of solvent would you recommend to increase the rate of a nucleophilic addition to the formyl group of this compound?
A2: For reactions with strong, anionic nucleophiles, a polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred.[3][4] These solvents can still dissolve the reactants due to their polarity but do not form strong hydrogen bonds with the nucleophile.[4] This leaves the nucleophile "naked" and more reactive, leading to a substantial increase in the reaction rate, often by several orders of magnitude compared to protic solvents.[4]
Q3: Can the solvent choice influence the outcome of a multi-step reaction, like the Gewald reaction, starting from this compound?
A3: Absolutely. The Gewald reaction, which is used to synthesize 2-aminothiophenes, involves a sequence of steps including a Knoevenagel condensation, addition of sulfur, and cyclization.[7][8][9] Solvents like DMF and alcohols (methanol, ethanol) are known to enhance the condensation of intermediates in this reaction.[8] A polar protic solvent might favor the initial condensation step by stabilizing charged intermediates, while a polar aprotic solvent could accelerate a subsequent step involving a strong nucleophile. The overall yield and purity of the final product, a polysubstituted thieno[2,3-b]pyridine in this case, will be highly dependent on the chosen solvent system.[10][11][12]
Q4: I am observing side reactions in my synthesis. Could the solvent be the culprit?
A4: Yes. Solvents can participate in reactions, especially protic solvents. For instance, in the presence of a base, a protic solvent like methanol could act as a nucleophile and attack the formyl group of this compound, leading to the formation of a hemiacetal or acetal, which may be an unwanted side product. The stability of intermediates can also be affected by the solvent, potentially opening up alternative reaction pathways.[13]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered in reactions with this compound, with a focus on solvent-related causes.
| Issue | Potential Solvent-Related Cause | Recommended Solution |
| Low or No Reactivity | Inappropriate solvent polarity: The solvent may not be effectively dissolving the reactants. Protic solvent deactivation: A polar protic solvent may be deactivating a strong nucleophile through hydrogen bonding.[4][6] | Check reactant solubility: Ensure all starting materials are soluble in the chosen solvent. Consider a co-solvent system if necessary. Switch to a polar aprotic solvent: For reactions with strong nucleophiles, try using DMF, DMSO, or acetonitrile to enhance nucleophilicity.[3][4] |
| Formation of Unwanted Byproducts | Solvent participation: The solvent (e.g., an alcohol) may be reacting with the starting material or intermediates. Instability of intermediates: The solvent may not be adequately stabilizing a key intermediate, leading to decomposition or alternative reaction pathways.[13] | Use a non-reactive solvent: If solvent participation is suspected, switch to an aprotic solvent. Change solvent polarity: A more polar solvent might better stabilize charged intermediates. Conversely, a less polar solvent might suppress side reactions that proceed through polar transition states. |
| Poor Product Yield | Unfavorable reaction equilibrium: The solvent can influence the position of a chemical equilibrium by differentially solvating reactants and products.[13] Difficult product isolation: The product may be highly soluble in the reaction solvent, leading to losses during workup. | Employ a solvent that favors product formation: According to Le Chatelier's principle, if the product is less soluble and precipitates out, the equilibrium will shift towards the product side. Choose a solvent from which the product can be easily crystallized or extracted. |
| Inconsistent Reaction Times | Trace amounts of water: In aprotic solvents, even small amounts of water can act as a proton source or a nucleophile, leading to variability. | Use anhydrous solvents: Ensure your solvents are properly dried before use, especially when working with moisture-sensitive reagents. |
IV. Experimental Protocols: A Case Study in Solvent Selection
To illustrate the practical implications of solvent choice, let's consider a common reaction of this compound: the Knoevenagel condensation with malononitrile, a key step in the synthesis of various heterocyclic compounds.
Protocol 1: Knoevenagel Condensation in a Polar Protic Solvent (Ethanol)
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.31 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of piperidine as a basic catalyst.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Observation: The reaction is expected to proceed, but may require several hours to reach completion due to the potential for hydrogen bonding between the ethanol and the intermediate carbanion.
Protocol 2: Knoevenagel Condensation in a Polar Aprotic Solvent (DMF)
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.31 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Catalyst Addition: Add 2-3 drops of piperidine.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Observation: The reaction in DMF is anticipated to be significantly faster than in ethanol. The aprotic nature of DMF does not excessively stabilize the intermediate carbanion through hydrogen bonding, leaving it more reactive.
Data Summary: Expected Impact of Solvent on Reaction Rate
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Relative Reaction Rate | Rationale |
| Ethanol | Polar Protic | 24.3[2] | Slower | Strong solvation and stabilization of the carbanion intermediate via hydrogen bonding increases the activation energy.[6] |
| DMF | Polar Aprotic | 38[2] | Faster | Less solvation of the carbanion intermediate, leading to a more "naked" and reactive nucleophile and a lower activation energy.[4] |
V. Visualizing the Solvent Effect: Reaction Pathway Diagram
The following diagram illustrates the critical role of the solvent in solvating the intermediate in a nucleophilic addition to the formyl group of this compound.
Caption: Solvent effect on the activation energy (Ea) of nucleophilic addition.
VI. Concluding Remarks
The judicious selection of a solvent is not a trivial procedural step but a powerful tool for controlling the reactivity of this compound. By understanding the fundamental principles of solvent-solute interactions, researchers can optimize reaction conditions, minimize side reactions, and improve overall synthetic efficiency. This guide serves as a starting point for navigating the complexities of solvent effects in your experimental work. We encourage you to consider the electronic and structural features of your specific reaction system when applying these principles.
References
-
[Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino
-
division.org/orig/organic_solvents.html)
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Technical Support Center: Catalyst Selection and Optimization for 2-Formylnicotinonitrile Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 2-Formylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section provides answers to common high-level questions regarding catalyst choice for reactions starting with this compound, a versatile building block for nitrogen-containing heterocycles.
Q1: What are the primary reaction types for this compound, and what general classes of catalysts are used?
This compound is an electron-deficient heteroaromatic aldehyde. Its reactivity is dominated by the aldehyde group and its position relative to the electron-withdrawing nitrile and the pyridine nitrogen. The most common reaction is its use in cyclization and condensation reactions to form fused heterocyclic systems, such as naphthyridines, which are structurally related to quinolines.
A key example is the Friedländer Annulation , a condensation reaction between a 2-aminoaryl aldehyde (or a related substrate like this compound, which can react with an amine-containing partner) and a compound with an active methylene group (e.g., a ketone or ester).[1][2]
The main classes of catalysts employed are:
-
Acid Catalysts (Lewis and Brønsted): These are the most common for Friedländer-type reactions. They activate the carbonyl group of the aldehyde, facilitating nucleophilic attack.[2][3] Examples include trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA), and various metal salts like In(OTf)₃, Bi(OTf)₃, and ZnCl₂.[1][3]
-
Base Catalysts: Bases like piperidine, KOH, or sodium ethoxide can be used to deprotonate the active methylene compound, forming an enolate which then attacks the aldehyde.[4]
-
Transition Metal Catalysts: Catalysts based on Copper (Cu), Nickel (Ni), Cobalt (Co), and Iridium (Ir) can facilitate these transformations, often through different mechanisms involving oxidative addition or coordination chemistry.[5][6] These are particularly useful for dehydrogenative or aerobic cyclizations.[5]
Q2: How do I decide between a homogeneous and a heterogeneous catalyst for my reaction?
The choice between a homogeneous and a heterogeneous catalyst depends on the specific reaction, desired outcome, and practical considerations like scalability and purification.
Homogeneous catalysts are soluble in the reaction medium, existing in the same phase as the reactants.[7]
-
Advantages: High activity and selectivity due to well-defined active sites, milder reaction conditions, and better mechanistic understanding.
-
Disadvantages: Difficult to separate from the product, which can lead to product contamination and catalyst loss, making them less ideal for large-scale processes.[8]
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction.[7][9]
-
Advantages: Easy to separate from the reaction mixture by simple filtration, leading to cleaner products and allowing for catalyst recycling, which is cost-effective and environmentally friendly.[8] Examples include silica-supported catalysts or metal oxides.[1][10]
-
Disadvantages: Can have lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations or a variety of active sites on the surface. The reaction occurs on the catalyst's surface through adsorption of reactants.[7]
| Feature | Homogeneous Catalyst | Heterogeneous Catalyst |
| Phase | Same as reactants[7] | Different from reactants[7] |
| Separation | Difficult (e.g., distillation, chromatography)[8] | Easy (e.g., filtration)[8] |
| Activity | Often high, well-defined active sites | Can be lower, diffusion-limited |
| Selectivity | Typically high | Can be variable |
| Reusability | Generally not reusable | Often reusable and recyclable[1] |
| Examples | In(OTf)₃, p-TSA, [Rh(COD)Cl]₂ | Ni/SiO₂, Pd/C, Zeolites[1][9] |
Part 2: Troubleshooting Guide for Reaction Optimization
Even with a well-chosen catalyst, experiments can fail. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: Low or No Conversion of Starting Material
Your reaction has been running for the expected duration, but analysis (TLC, LC-MS) shows mostly unreacted this compound.
Caption: Decision tree for troubleshooting low reaction conversion.
-
Inactive Catalyst:
-
Causality: The catalyst may have degraded due to moisture, air exposure, or being from an old batch. Some precatalysts require in-situ activation.[11]
-
Solution:
-
Use a fresh bottle of catalyst or purify the existing one if possible.
-
For air/moisture-sensitive catalysts (e.g., many Lewis acids or organometallics), ensure you are using anhydrous solvents and an inert atmosphere (Nitrogen or Argon).[12]
-
If using a heterogeneous catalyst like Pd/C or Ni/Al₂O₃, ensure it has been properly activated (e.g., via reduction) and not poisoned by contaminants.[13]
-
-
-
Suboptimal Reaction Temperature:
-
Causality: The reaction may have a high activation energy that is not being overcome at the current temperature.
-
Solution:
-
-
Incorrect Solvent Choice:
-
Causality: Solvent polarity and coordinating ability can dramatically affect catalyst activity and reactant solubility. A non-polar solvent may not dissolve a polar catalyst, while a highly coordinating solvent (like DMSO or DMF) can sometimes bind to a Lewis acid catalyst and inhibit its function.
-
Solution:
-
If using a polar, coordinating solvent with a Lewis acid, try switching to a less coordinating one like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Toluene.
-
Conversely, if reactants are not fully dissolved, a more polar solvent may be required.[15]
-
-
Issue 2: Poor Selectivity / Multiple Products
The reaction proceeds, but it yields a mixture of products, including isomers or undesired side products.
-
Side Reactions from Catalyst:
-
Causality: The catalyst itself may be promoting undesired pathways. For instance, a strong Brønsted acid might catalyze polymerization or dehydration, while a Lewis acid might coordinate to other functional groups.
-
Solution:
-
Switch Catalyst Type: If using a strong acid like p-TSA leads to decomposition, try a milder Lewis acid like In(OTf)₃ or Yb(OTf)₃, which have been shown to be highly effective and selective in Friedländer annulations.[3]
-
Reduce Catalyst Loading: High catalyst loading can sometimes drive side reactions. Try reducing the loading to the minimum effective amount (e.g., from 10 mol% to 2-5 mol%).[16]
-
-
-
Reaction Temperature is Too High:
-
Causality: While heat can increase reaction rate, it can also provide the energy needed to overcome the activation barriers for undesired reaction pathways, leading to a loss of selectivity.[14]
-
Solution:
-
Run the reaction at a lower temperature for a longer period.
-
Control the rate of addition for one of the reagents to maintain a low instantaneous concentration and minimize side reactions like self-condensation.
-
-
-
Formation of Isomers (Regioselectivity Issues):
-
Causality: In reactions like the Friedländer synthesis with an unsymmetrical ketone, two different regioisomers can form. The product distribution is often dependent on whether the reaction is under kinetic or thermodynamic control.
-
Solution:
-
Modify Catalyst: The choice of catalyst can strongly influence regioselectivity. For example, some catalysts may favor the formation of the more sterically hindered product, while others favor the less hindered one. Screening different Lewis acids is a good starting point.[3]
-
Modify Reaction Conditions: Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product.
-
-
Issue 3: Product Decomposition During Work-up or Purification
The reaction appears clean by in-process analysis, but the final isolated yield is low, and decomposition is observed.
-
Product Instability to Acid or Base:
-
Causality: Fused heterocyclic products can sometimes be sensitive to the pH conditions used during aqueous work-up. For example, an acidic wash (e.g., 1M HCl) or basic wash (e.g., sat. NaHCO₃) could be degrading your product.
-
Solution:
-
Test product stability: Before performing the work-up on the full scale, take a small aliquot of the reaction mixture and expose it to the planned acidic and basic solutions. Monitor for decomposition by TLC.[17]
-
If instability is found, perform a neutral work-up (e.g., washing with only water or brine) or avoid an aqueous work-up altogether by filtering through a plug of silica gel.
-
-
-
Silica Gel-Catalyzed Decomposition:
-
Causality: Silica gel is acidic and can catalyze the decomposition of sensitive compounds during column chromatography.
-
Solution:
-
Neutralize the Silica: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutralising base, like triethylamine (~1% v/v), before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica.
-
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Catalyst Screening in a Friedländer-Type Reaction
This protocol describes a parallel screening experiment to identify the optimal Lewis acid catalyst for the condensation of this compound with a model ketone, 2-acetylpyridine.
Caption: Workflow for parallel catalyst screening experiment.
Methodology:
-
Preparation:
-
In an inert atmosphere glovebox or using Schlenk techniques, prepare stock solutions of this compound (e.g., 0.2 M in anhydrous DCE) and 2-acetylpyridine (e.g., 0.24 M, 1.2 equivalents, in anhydrous DCE).
-
Weigh out various Lewis acid catalysts (e.g., In(OTf)₃, Sc(OTf)₃, Bi(OTf)₃, ZnCl₂, FeCl₃; 10 mol% relative to the limiting reagent) into individual reaction vials equipped with stir bars.
-
-
Reaction Setup:
-
To each vial containing a catalyst, add the this compound stock solution (e.g., 0.5 mL, 0.1 mmol).
-
Add the 2-acetylpyridine stock solution (0.5 mL, 0.12 mmol) to each vial.
-
Securely cap the vials and place them in a pre-heated aluminum reaction block (e.g., at 80 °C).
-
-
Monitoring and Analysis:
-
After set time points (e.g., 2, 6, 12, and 24 hours), carefully take a small aliquot from each reaction mixture.
-
Quench the aliquot in a labeled vial containing a small amount of solvent (e.g., ethyl acetate) and a drop of water.
-
Analyze the conversion and product formation by TLC or LC-MS.
-
-
Evaluation:
-
Compare the performance of the different catalysts based on conversion rate and selectivity to the desired product. The catalyst providing the highest yield of the clean product in the shortest time is selected for further optimization.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a] | Download Table. Retrieved from [Link]
-
Quora. (2015). How can heterogeneous catalysts differ from homogeneous catalysts? Retrieved from [Link]
-
CIE A-Level Chemistry. (n.d.). 26.2 Homogeneous and heterogeneous catalysts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Al-dujaili, J. H., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central (PMC). Retrieved from [Link]
-
Kim, J., et al. (2016). Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes. PubMed. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). My Reaction Failed: FAQ. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central (PMC). Retrieved from [Link]
-
Shiri, M., et al. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]
-
Ameta, C., et al. (2022). Synthesis of Quinolines, Isoquinolines, and Quinolones Using Various Nanocatalysts. Taylor & Francis eBooks. Retrieved from [Link]
-
Jackson, S. D. (n.d.). Identification of Reaction Sites on Supported Metal Catalysts. Johnson Matthey Technology Review. Retrieved from [Link]
-
Nandi, P., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]
-
Eckert, C. A., et al. (2010). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. PubMed Central (PMC). Retrieved from [Link]
-
Shiri, M., et al. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. Retrieved from [Link]
-
RSC Publishing. (n.d.). Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry. Retrieved from [Link]
-
Leśniak, S., et al. (2020). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. Retrieved from [Link]
-
Li, H., et al. (2018). Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. MDPI. Retrieved from [Link]
-
Ociepa, M., et al. (2019). Intramolecular [2+2+2] Cyclotrimerization of a Model Triyne to[18]Helical Indeno[2,1-c]Fluorene with Air-Stable Ni(0) and Other Precatalysts. MDPI. Retrieved from [Link]
Sources
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. Intramolecular [2+2+2] Cyclotrimerization of a Model Triyne to [7]Helical Indeno[2,1-c]Fluorene with Air-Stable Ni(0) and Other Precatalysts | MDPI [mdpi.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. 392a Identification of Reaction Sites on Supported Metal Catalysts [skoge.folk.ntnu.no]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. How To [chem.rochester.edu]
- 18. Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Elucidation of 2-Formylnicotinonitrile by NMR and Mass Spectrometry
In the landscape of pharmaceutical research and drug development, the precise structural characterization of heterocyclic compounds is a cornerstone of innovation. 2-Formylnicotinonitrile, also known as 2-cyano-3-pyridinecarboxaldehyde, is a key building block in the synthesis of various biologically active molecules. Its unique arrangement of a pyridine ring substituted with a nitrile and a formyl group presents a distinct analytical challenge. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the unambiguous characterization of this compound, offering field-proven insights for researchers and drug development professionals.
While experimental spectra for this compound are not widely available in public databases, this guide will utilize predicted spectral data, grounded in the principles of spectroscopic interpretation and comparison with structurally similar compounds, to provide a robust framework for its characterization.
The Analytical Imperative: Why NMR and MS?
The combined application of NMR and MS provides a synergistic approach to structural elucidation. NMR spectroscopy probes the chemical environment of magnetically active nuclei, offering detailed information about the connectivity and spatial arrangement of atoms. In contrast, mass spectrometry provides the exact molecular weight and valuable clues about the molecule's composition and substructures through fragmentation analysis. For a molecule like this compound, with its multiple functional groups and aromatic system, this dual approach is indispensable for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular skeleton can be assembled.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be characterized by signals in the aromatic and aldehyde regions. The pyridine ring protons, being in an electron-deficient aromatic system, will resonate at relatively high chemical shifts (downfield). The aldehyde proton will appear as a singlet at an even further downfield position due to the strong deshielding effect of the carbonyl group.
| Predicted Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.9 - 9.1 | Doublet of doublets (dd) | ~4.5, ~1.8 |
| H-5 (Pyridine) | 8.3 - 8.5 | Doublet of doublets (dd) | ~7.8, ~1.8 |
| H-4 (Pyridine) | 7.6 - 7.8 | Doublet of doublets (dd) | ~7.8, ~4.5 |
| CHO (Aldehyde) | 10.1 - 10.3 | Singlet (s) | N/A |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The causality behind these predictions lies in the electronic effects of the substituents. The electron-withdrawing nature of both the nitrile (-CN) and formyl (-CHO) groups deshields the protons on the pyridine ring, shifting their resonance to higher ppm values compared to unsubstituted pyridine. The expected coupling pattern (doublet of doublets) for each ring proton arises from its interaction with its two neighboring protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom. The carbon atoms of the carbonyl group and the nitrile group are expected to have the most distinct and downfield chemical shifts.
| Predicted Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 188 - 192 |
| C-6 (Pyridine) | 155 - 158 |
| C-5 (Pyridine) | 140 - 143 |
| C-3 (Pyridine) | 135 - 138 |
| C-4 (Pyridine) | 128 - 131 |
| C-2 (Pyridine) | 118 - 121 |
| CN (Nitrile) | 115 - 118 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The chemical shifts are influenced by both the hybridization and the electronic environment. The sp-hybridized carbon of the nitrile group and the sp²-hybridized carbons of the aromatic ring and the carbonyl group all appear in distinct regions of the spectrum.
Experimental Protocol: NMR Analysis
A detailed, self-validating protocol for acquiring high-quality NMR spectra is crucial.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good first choice for many organic compounds.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Step 2: Instrument Setup and Data Acquisition
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon, which simplifies interpretation. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Step 3: Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Diagram of NMR Experimental Workflow
Caption: A streamlined workflow for the characterization of this compound using NMR spectroscopy.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₄N₂O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The exact mass is calculated to be 132.0324 Da.[1]
Fragmentation Pattern Analysis
Electron Ionization (EI) is a common technique that can induce fragmentation of the molecule. Analyzing these fragments provides valuable structural information. While an experimental spectrum is unavailable, a plausible fragmentation pathway can be proposed based on the known stability of ions and neutral losses.
Proposed Key Fragmentations:
-
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule with one electron removed, m/z = 132.
-
[M-H]⁺: Loss of a hydrogen radical from the aldehyde group, resulting in a stable acylium ion at m/z = 131. This is often a prominent peak for aldehydes.
-
[M-CHO]⁺: Loss of the formyl group as a neutral radical (CHO·), leading to a fragment at m/z = 103. This corresponds to the 2-cyanopyridine cation.
-
[M-CO]⁺˙: Loss of a neutral carbon monoxide molecule from the molecular ion, a common fragmentation for aromatic aldehydes, resulting in a radical cation at m/z = 104.
-
Further Fragmentation: The fragment at m/z = 103 could further lose a molecule of hydrogen cyanide (HCN) to give a fragment at m/z = 76, corresponding to a benzyne-like pyridyne radical cation.
Diagram of Proposed Mass Spectrometry Fragmentation
Caption: Plausible EI mass spectrometry fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry Analysis
Step 1: Sample Preparation
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (typically in the low µg/mL to ng/mL range).
Step 2: Instrument Setup and Data Acquisition
-
For confirmation of molecular weight, use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
For fragmentation studies, an electron ionization (EI) source is typically used, often coupled with a quadrupole or ion trap mass analyzer.
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a gas or liquid chromatography system for sample purification.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
Step 3: Data Analysis
-
Determine the m/z of the molecular ion and compare it with the calculated exact mass to confirm the elemental composition.
-
Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.
-
Compare the observed fragmentation pattern with spectral libraries if available.
Comparison of Techniques and Concluding Remarks
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Connectivity, 3D structure, stereochemistry | Molecular weight, elemental formula, substructures |
| Sensitivity | Lower (mg scale) | Higher (µg to pg scale) |
| Sample State | Solution | Gas phase (ions) |
| Key Strengths | Unambiguous structure determination | High accuracy mass measurement, fragmentation data |
| Limitations | Requires pure sample, lower throughput | Isomers can be difficult to distinguish without fragmentation |
References
-
University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link]
-
Chem LibreTexts. Mass Spectrometry of Common Functional Groups. [Link]
Sources
A Researcher's Guide to Validating the Purity of Synthesized 2-Formylnicotinonitrile: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2-Formylnicotinonitrile (CAS 405174-98-3), a key building block in medicinal chemistry. We will explore the common synthetic routes, predict potential impurities, and offer detailed protocols for robust purity assessment using a suite of analytical techniques.
The Synthetic Landscape and Potential Impurities
This compound, with the molecular formula C₇H₄N₂O and a molecular weight of 132.12 g/mol , is a pyridine derivative containing both a nitrile and an aldehyde functional group.[1] Understanding its synthesis is fundamental to anticipating potential impurities. While multiple synthetic strategies exist for related cyanopyridines and pyridine aldehydes, two primary routes are most probable for this compound:
-
Oxidation of 2-Methyl-3-cyanopyridine: This common strategy involves the oxidation of a methyl group to an aldehyde.
-
Modification of 2-Chloro-3-cyanopyridine: This route would involve the conversion of the chloro group into a formyl group, potentially via a Stephen aldehyde synthesis or a related reaction.[2]
These synthetic pathways can introduce specific process-related impurities that must be monitored.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual 2-methyl-3-cyanopyridine or 2-chloro-3-cyanopyridine.
-
Over-oxidation Products: If the oxidation of 2-methyl-3-cyanopyridine is not carefully controlled, the aldehyde can be further oxidized to 2-carboxy-3-cyanopyridine (nicotinonitrile-2-carboxylic acid).
-
By-products from Side Reactions: Depending on the specific reagents and conditions used, various side reactions can occur, leading to a range of structurally related impurities.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps can be retained in the final product.
A Comparative Toolkit for Purity Validation
A multi-pronged analytical approach is essential for the comprehensive validation of this compound purity. Each technique offers unique advantages in detecting and quantifying the target compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the target compound from a wide range of potential impurities.
Causality in Method Development: The choice of a reversed-phase C18 column is logical for a molecule with the polarity of this compound. The mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve good peak shape and resolution between the main peak and any impurity peaks. UV detection is suitable due to the aromatic nature of the molecule.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred to separate a wider range of impurities. For example, a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) and create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or a compatible solvent to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity 1 (e.g., 2-methyl-3-cyanopyridine) | 3.5 | 1500 | 0.15 |
| This compound | 5.2 | 995000 | 99.50 |
| Impurity 2 (e.g., 2-carboxy-3-cyanopyridine) | 2.8 | 3500 | 0.35 |
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information for each component, aiding in the definitive identification of impurities.
Causality in Method Development: GC-MS is particularly useful for detecting residual starting materials and volatile by-products. The choice of the GC column (e.g., a non-polar or medium-polarity column) depends on the volatility and polarity of the expected impurities. The mass spectrometer operating in electron ionization (EI) mode will generate a characteristic fragmentation pattern for each compound, which can be compared to a library for identification.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: GC-MS system.
-
Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
Temperature Program: A temperature ramp is used to ensure the separation of compounds with different boiling points. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS impurity identification in synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is an indispensable tool for structural elucidation and can be used to confirm the identity of the synthesized product and to detect impurities at levels typically above 1%.
Causality in Method Development: ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The chemical shifts and coupling constants are highly sensitive to the chemical environment, allowing for the differentiation of structurally similar compounds.
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation: Compare the obtained spectra with the expected spectra for this compound. Look for any additional peaks that could correspond to impurities. The integration of the impurity peaks relative to the main product peaks can provide a semi-quantitative estimate of the impurity level.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound: The exact chemical shifts will depend on the solvent used. However, one would expect to see signals for the three aromatic protons on the pyridine ring and a signal for the aldehyde proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for the seven carbons, including the nitrile and carbonyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality in Method Development: The FTIR spectrum of this compound should show characteristic absorption bands for the nitrile (C≡N) and aldehyde (C=O) functional groups. The absence of certain bands (e.g., an O-H band from a carboxylic acid impurity) or the presence of unexpected bands can indicate the purity of the sample.
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands. For this compound, key absorbances would be around 2230-2210 cm⁻¹ for the C≡N stretch and 1715-1695 cm⁻¹ for the C=O stretch of the aromatic aldehyde.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause a depression and broadening of the melting point range.[3][4]
Causality in Method Development: This simple and rapid technique can provide a good initial indication of purity. A sharp melting point close to the literature value suggests a high degree of purity, while a broad melting range at a lower temperature indicates the presence of impurities.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Analysis: The capillary tube is heated in the melting point apparatus, and the temperature range over which the sample melts is recorded.
-
Data Interpretation: Compare the observed melting point range with the literature value for pure this compound.
Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| HPLC | Quantitative purity determination, separation of non-volatile impurities | High resolution, high sensitivity, quantitative | Requires a reference standard for accurate quantification |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities | High sensitivity, provides structural information for identification | Not suitable for non-volatile or thermally labile compounds |
| NMR | Structural confirmation, detection of major impurities | Provides detailed structural information, can be quantitative | Lower sensitivity compared to chromatographic methods |
| FTIR | Functional group identification | Rapid, non-destructive, provides information on functional groups | Not suitable for quantification, may not detect all impurities |
| Melting Point | Preliminary purity assessment | Simple, rapid, inexpensive | Not specific, only indicates the presence of impurities, not their identity |
Conclusion
Validating the purity of synthesized this compound requires a strategic and multi-faceted analytical approach. While techniques like melting point and FTIR provide valuable preliminary data, a combination of high-resolution chromatographic methods like HPLC and GC-MS is essential for a comprehensive impurity profile. NMR spectroscopy serves as a powerful tool for definitive structural confirmation. By understanding the potential synthetic by-products and employing a suite of orthogonal analytical techniques, researchers can ensure the quality and reliability of their synthesized this compound, a critical step in the advancement of drug discovery and development. The use of a certified reference standard is highly recommended for the accurate quantification of purity and impurities.[5][6]
References
Please note that due to the nature of the search results, direct links to all specific protocols are not available. The following references provide general guidance and principles for the analytical techniques described.
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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University of Colorado Boulder. Melting point determination. [Link]
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Millersville University. DETERMINATION OF MELTING POINTS. [Link]
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Wikipedia. Stephen aldehyde synthesis. [Link]
- Katritzky, A. R., et al.
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Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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- Syngenta Limited.
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ResearchGate. Stephen aldehyde synthesis. [Link]
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Fiehn Lab. MS/MS fragmentation. [Link]
- Gul, S., et al. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 31(12), e21998.
- Gabrielson, J. P., et al. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Pharmaceuticals (Basel, Switzerland), 10(4), 92.
- Breitmaier, E. Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
- Ku, K. M., et al. The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection of 12 Secondary Metabolites Isolated from Drynariae Rhizoma. Molecules, 28(24), 8101.
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Metin, A. Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Science.gov. validated hplc methods: Topics by Science.gov. [Link]
- Lisicki, D. R., et al.
- D'Avolio, A., et al. Development and Validation of an Up-to-Date Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Quantification of Current Anti-HIV Nucleoside Analogues in Human Plasma. Pharmaceuticals, 14(5), 461.
- Zheng, G. W., et al. Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. Applied microbiology and biotechnology, 97(19), 8467–8475.
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University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
- Dyachenko, V. D., et al. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS omega, 6(4), 3121–3133.
- Lopez-Avila, V., & Yefchak, G. E. (2011). Mass spectral fragmentation studies of coumarin-type compounds using GC high-resolution MS. The open analytical chemistry journal, 5, 27–34.
-
ResearchGate. Fig. S6. The exact MS 2 spectrum and proposed fragmentation pathways of.... [Link]
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OUCI. development and validation of a gradient program rp-hplc method for estimation of multiple active pharmaceutical ingredients in an oral suspension taste masked with an ion exchange resin. [Link]
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Fiehn Lab. MS/MS fragmentation. [Link]
- Cislak, F. E.
-
ResearchGate. FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and.... [Link]
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NIST. 2-Propenenitrile. [Link]
-
SpectraBase. 2-Amino-6-fluorobenzonitrile - Optional[FTIR] - Spectrum. [Link]
- Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile. CN114907234B.
Sources
A Comparative Analysis of Synthetic Methodologies for 2-Formylnicotinonitrile
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
2-Formylnicotinonitrile, with its strategically positioned nitrile and aldehyde functionalities on a pyridine scaffold, serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The inherent reactivity of the aldehyde group allows for the construction of complex heterocyclic systems through condensations and multicomponent reactions, while the nitrile moiety can be further transformed or utilized for its electronic properties. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide will compare and contrast the two most prevalent synthetic approaches, providing the necessary data and experimental details for their practical implementation.
At a Glance: Comparative Overview
| Parameter | Method 1: Oxidation of 2-Methylnicotinonitrile | Method 2: Reduction of Nicotinonitrile |
| Starting Material | 2-Methylnicotinonitrile | Nicotinonitrile |
| Key Transformation | Selective oxidation of a methyl group | Partial reduction of a nitrile |
| Primary Reagent | Selenium Dioxide (SeO₂) | Diisobutylaluminum Hydride (DIBAL-H) |
| Typical Yields | Moderate to Good | Good to Excellent |
| Key Advantages | Utilizes a readily available starting material. | High selectivity and milder conditions. |
| Key Disadvantages | Toxicity of selenium reagents, potential for over-oxidation. | Requires cryogenic temperatures, moisture-sensitive reagent. |
| Scalability | Moderate | Good |
Method 1: Oxidation of 2-Methylnicotinonitrile
This classical approach leverages the selective oxidation of the activated methyl group at the 2-position of the pyridine ring. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen facilitate this transformation. The most commonly employed reagent for this purpose is selenium dioxide (SeO₂), in a reaction known as the Riley oxidation.
Mechanism of the Riley Oxidation
The reaction proceeds through a complex mechanism involving an initial ene reaction between the enol form of the methylpyridine derivative and selenium dioxide. This is followed by a[1][2]-sigmatropic rearrangement to form a seleninic acid intermediate, which then collapses to yield the aldehyde and elemental selenium.
Diagram: Proposed Mechanism of the Riley Oxidation
Caption: Workflow of the Riley Oxidation of 2-Methylnicotinonitrile.
Experimental Protocol: Synthesis of 2-Methylnicotinonitrile (Starting Material)
The precursor, 2-methylnicotinonitrile, is typically synthesized via the vapor-phase ammoxidation of 2-picoline. This industrial process involves the reaction of 2-picoline with ammonia and oxygen over a suitable catalyst at elevated temperatures.
-
Reaction: 2-Picoline + NH₃ + O₂ → 2-Methylnicotinonitrile + H₂O
-
Catalyst: Vanadium oxide-based catalysts are commonly employed.
-
Conditions: High temperatures (typically 350-450 °C) in a fixed-bed reactor.
-
Yield: High yields (often >90%) can be achieved in continuous flow processes.[1][2]
Experimental Protocol: Oxidation using Selenium Dioxide
-
Reactants: To a solution of 2-methylnicotinonitrile (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic anhydride and acetic acid, add selenium dioxide (1.1-1.5 equivalents).
-
Temperature: The reaction mixture is typically heated to reflux for several hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, the reaction mixture is cooled, and the precipitated elemental selenium is removed by filtration. The filtrate is then carefully neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Analysis and Discussion
-
Advantages:
-
The starting material, 2-methylnicotinonitrile, is accessible from the bulk chemical 2-picoline.
-
The reaction is relatively straightforward to perform in a standard laboratory setting.
-
-
Disadvantages:
-
Toxicity: Selenium and its compounds are highly toxic and require careful handling and disposal.
-
Over-oxidation: A significant side-reaction is the over-oxidation of the aldehyde to the corresponding carboxylic acid (2-carboxynicotinonitrile). Controlling the reaction conditions to minimize this is crucial but can be challenging.
-
Stoichiometric Reagent: The use of a stoichiometric amount of a heavy metal reagent is environmentally undesirable.
-
Purification: The removal of selenium byproducts and the separation of the desired aldehyde from the over-oxidized acid can complicate the purification process.
-
Method 2: Partial Reduction of Nicotinonitrile
This more modern approach involves the direct conversion of the nitrile group of nicotinonitrile into an aldehyde. This transformation requires a reducing agent that can deliver a single hydride equivalent to the nitrile and form a stable intermediate that can be hydrolyzed to the aldehyde without further reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this selective reduction.
Mechanism of DIBAL-H Reduction
DIBAL-H, a bulky and electrophilic reducing agent, coordinates to the nitrogen atom of the nitrile. This is followed by the intramolecular transfer of a hydride ion to the carbon atom of the nitrile, forming an N-aluminylimine intermediate. At low temperatures (typically -78 °C), this intermediate is stable. Subsequent aqueous work-up hydrolyzes the imine to the desired aldehyde.
Diagram: Mechanism of DIBAL-H Reduction of Nicotinonitrile
Caption: Two-step process for the DIBAL-H reduction of nicotinonitrile.
Experimental Protocol: Synthesis of Nicotinonitrile (Starting Material)
Nicotinonitrile is readily prepared by the dehydration of nicotinamide. A common and effective dehydrating agent for this transformation is phosphorus pentoxide (P₂O₅).
-
Reactants: Nicotinamide and phosphorus pentoxide are thoroughly mixed in a round-bottomed flask.[3]
-
Reaction: The mixture is heated under vacuum. The nicotinonitrile formed distills directly from the reaction mixture.
-
Purification: The collected distillate can be further purified by redistillation or recrystallization.
-
Yield: This method typically provides high yields of nicotinonitrile (80-90%).[3]
Experimental Protocol: Reduction using DIBAL-H
-
Reactants and Conditions: A solution of nicotinonitrile (1 equivalent) in an anhydrous solvent (e.g., dichloromethane, toluene, or THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of DIBAL-H (1.0-1.2 equivalents) in a suitable solvent (e.g., hexanes or toluene) is added dropwise, maintaining the temperature at -78 °C.[1][2][3]
-
Monitoring: The reaction is stirred at -78 °C for 1-3 hours and monitored by TLC.
-
Work-up: The reaction is quenched at low temperature by the slow addition of methanol. The mixture is then allowed to warm to room temperature, and an aqueous solution of Rochelle's salt (potassium sodium tartrate) is added to chelate the aluminum salts, facilitating their removal. The mixture is stirred vigorously until two clear layers form.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude this compound is purified by column chromatography on silica gel.
-
Yield: The partial reduction of nitriles to aldehydes using DIBAL-H is generally a high-yielding reaction, with reported yields often exceeding 80%.[4]
Analysis and Discussion
-
Advantages:
-
High Selectivity: DIBAL-H is highly selective for the partial reduction of nitriles to aldehydes, with minimal formation of the corresponding amine byproduct when the reaction is performed at low temperatures.
-
Generality: This method is applicable to a wide range of nitriles.
-
Milder Conditions: Compared to the high temperatures required for the Riley oxidation, the cryogenic conditions of the DIBAL-H reduction can be advantageous for sensitive substrates.
-
Cleaner Reaction: The work-up procedure, although requiring care, generally leads to a cleaner crude product compared to the selenium dioxide oxidation.
-
-
Disadvantages:
-
Cryogenic Temperatures: The requirement for maintaining a very low temperature (-78 °C) can be a practical challenge for large-scale synthesis.
-
Moisture-Sensitive Reagent: DIBAL-H is highly reactive with water and requires anhydrous conditions and careful handling.
-
Stoichiometric Reagent: Similar to the oxidation method, this process uses a stoichiometric amount of a metal-containing reagent.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 10 ppm) and the three aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (typically in the range of 185-195 ppm), the nitrile carbon (around 115-120 ppm), and the carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde (around 1700-1720 cm⁻¹) and a characteristic absorption for the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (C₇H₄N₂O, MW: 132.12 g/mol ).
Conclusion and Recommendation
Both the oxidation of 2-methylnicotinonitrile and the partial reduction of nicotinonitrile represent viable synthetic pathways to this compound.
The oxidation route may be considered when large quantities of 2-picoline are readily available and the necessary precautions for handling toxic selenium reagents can be implemented. However, the potential for over-oxidation and the challenges associated with purification are significant drawbacks.
The reduction of nicotinonitrile using DIBAL-H is generally the more recommended method for laboratory-scale synthesis. Its high selectivity, cleaner reaction profile, and generally higher yields make it a more reliable and efficient choice, provided the necessary equipment for handling air-sensitive reagents and maintaining cryogenic temperatures is available. For industrial-scale production, the challenges of low-temperature reactions would need to be addressed through specialized engineering solutions.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials and equipment, and safety considerations. This guide provides the foundational knowledge and detailed protocols to enable an informed decision in the synthesis of this important heterocyclic building block.
References
-
Organic Syntheses Procedure. nicotinonitrile. [Link]
- Google Patents.
- Google Patents. Ammoxidation of 2-picoline to picolinonitrile. US3637715A.
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. - Emporia ESIRC. [Link]
-
Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles. [Link]
-
PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]
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A Senior Application Scientist's Guide to the Enhanced Reactivity of 2-Formylnicotinonitrile
Introduction: The Strategic Importance of Nicotinonitriles in Synthesis
To the discerning researcher in medicinal chemistry and materials science, the pyridine ring is a scaffold of immense value. Its incorporation into molecular frameworks often imparts desirable pharmacokinetic properties and novel electronic functionalities. Within this class, nicotinonitriles (or cyanopyridines) stand out as exceptionally versatile synthetic intermediates. The presence of the electron-withdrawing nitrile group (-C≡N) activates the pyridine ring, making it a hub for a diverse array of chemical transformations.[1][2][3]
This guide moves beyond a general overview to focus on a particularly activated and synthetically potent derivative: 2-Formylnicotinonitrile . By positioning a formyl group (-CHO) adjacent to the ring nitrogen, its reactivity profile is dramatically altered compared to other nicotinonitrile isomers, such as the common 3-cyanopyridine. Here, we provide an in-depth, objective comparison of this compound's reactivity, supported by mechanistic explanations, experimental data, and detailed protocols to empower your research and development endeavors.
The Source of Enhanced Reactivity: A Tale of Two Electron-Withdrawing Groups
The unique reactivity of this compound stems from the powerful and synergistic electron-withdrawing nature of its substituents and their specific placement on the pyridine ring.
-
The Pyridine Nitrogen: The nitrogen atom itself is more electronegative than carbon, exerting a strong inductive electron-withdrawing effect (-I) on the ring.[4][5] This effect reduces electron density, particularly at the ortho (C2, C6) and para (C4) positions, making the ring inherently electron-deficient compared to benzene.[4][6]
-
The Nitrile Group (-C≡N): The nitrile group is a potent electron-withdrawing group through both induction (-I) and resonance (-M). Its presence further deactivates the ring towards electrophilic attack but significantly increases the electrophilicity of the nitrile carbon itself for nucleophilic addition.[3][7]
-
The Formyl Group (-CHO): Like the nitrile, the formyl group is strongly electron-withdrawing via induction and resonance. Its carbonyl carbon is a prime target for nucleophiles.[8][9]
In this compound, the formyl group is at the C2 position, immediately adjacent to the ring nitrogen. This proximity creates a powerful "electron sink" effect, making the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This heightened reactivity is the cornerstone of its synthetic utility.
Caption: Synergistic electron-withdrawing effects in this compound.
Comparative Reactivity Analysis
The primary distinction in reactivity between this compound and other isomers like 3-cyanopyridine or 4-formylpyridine lies in the reactivity of the formyl group.
Reactions at the Formyl Group: A Hub of Activity
The aldehyde functionality is the most reactive site on the this compound molecule. It readily undergoes reactions common to aldehydes, but often under milder conditions or with higher yields than less activated analogues.
1. Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound.[10][11] The high electrophilicity of the formyl group in this compound makes it an excellent substrate for this C-C bond-forming reaction.
2. Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[12][13][14] this compound is expected to react efficiently with various phosphonium ylides. Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides lead to (Z)-alkenes.[15]
Comparative Data Summary: Aldehyde Condensation Reactions
| Compound | Reaction Type | Active Methylene/Ylide | Catalyst/Base | Expected Outcome |
| This compound | Knoevenagel | Malononitrile | Piperidine | High yield of the corresponding benzylidenemalononitrile derivative.[11] |
| 4-Formylpyridine | Knoevenagel | Malononitrile | Piperidine | Good yield, but potentially slower reaction rate due to less activation. |
| This compound | Wittig | Ph₃P=CHCO₂Et (Stabilized) | NaH | High yield of the (E)-alkene.[15][16] |
| 4-Formylpyridine | Wittig | Ph₃P=CHCO₂Et (Stabilized) | NaH | Good yield, but may require slightly harsher conditions. |
Note: This table is based on established principles of chemical reactivity. Specific experimental results may vary.
Reactions at the Nitrile Group
While the formyl group is the primary site of reactivity, the nitrile group remains a valuable functional handle. Its reactions are typical of aromatic nitriles.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[17][18][19]
-
Reduction: Reduction with agents like LiAlH₄ will yield a primary amine (aminomethylpyridine derivative).[17][18][19]
-
Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.[18][20]
The reactivity of the nitrile group in this compound is comparable to that in other nicotinonitriles, although the presence of the adjacent, reactive aldehyde may necessitate the use of protecting groups in some synthetic sequences. Recent studies have also shown that 2-cyanopyridines with electron-withdrawing groups react efficiently with cysteine under mild, aqueous conditions.[21]
Experimental Protocols: A Practical Guide
The following protocols are provided as self-validating systems, explaining the causality behind key steps.
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
This protocol demonstrates the high reactivity of the formyl group. The choice of a weak base like piperidine is crucial; a strong base could induce self-condensation or other side reactions.[10]
Workflow Diagram:
Caption: Experimental workflow for Knoevenagel condensation.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (approx. 10 mL per gram of aldehyde).
-
Rationale: Using a slight excess of the active methylene component ensures complete consumption of the aldehyde. Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction.
-
-
Catalyst Addition: Add piperidine (0.1 eq) to the stirring mixture.
-
Rationale: Piperidine acts as a basic catalyst to deprotonate the malononitrile, forming the nucleophilic enolate required for the initial addition to the carbonyl.[22]
-
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then in an ice bath. The product will typically precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
-
Drying: Dry the purified product under vacuum to a constant weight. Characterize by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Wittig Reaction of this compound
This protocol outlines the formation of an alkene using a stabilized Wittig reagent. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is essential for generating the ylide from its phosphonium salt precursor.[16]
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) to anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirring suspension.
-
Rationale: NaH is a strong base that deprotonates the phosphonium salt to form the nucleophilic phosphonium ylide. The reaction is exothermic and produces H₂ gas, requiring careful addition and an inert atmosphere.[12]
-
-
Ylide Formation: Allow the mixture to stir at 0°C for 30 minutes, then at room temperature for an additional 30 minutes. A characteristic color change (often to orange or deep red) indicates ylide formation.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a superior building block for syntheses requiring a highly reactive, functionalized pyridine core. Its enhanced reactivity, centered at the C2-formyl group, is a direct consequence of the powerful, synergistic electron-withdrawing effects of the ring nitrogen and the nitrile substituent. This allows for efficient participation in a range of crucial C-C bond-forming reactions, such as the Knoevenagel condensation and Wittig reaction, often under milder conditions than less activated analogues. Understanding and leveraging this heightened reactivity enables researchers and drug development professionals to design more efficient and innovative synthetic routes to complex molecular targets.
References
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A Researcher's Guide to the Biological Activity Screening of 2-Formylnicotinonitrile Derivatives
In the landscape of modern drug discovery, the quest for novel pharmacophores with potent and selective biological activities is relentless. Among the myriad of heterocyclic scaffolds, nicotinonitrile derivatives have emerged as a privileged class of compounds, demonstrating a broad spectrum of pharmacological effects. This guide provides an in-depth comparison of the biological activities of 2-formylnicotinonitrile derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the experimental methodologies for screening these activities, present comparative data, and explore the underlying mechanisms of action, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
The Allure of the Nicotinonitrile Scaffold
The nicotinonitrile moiety, a pyridine ring bearing a cyano group, is a versatile building block in medicinal chemistry. The presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine ring imparts unique electronic properties, enabling diverse chemical modifications and interactions with biological targets. The 2-formyl substituent provides a reactive handle for further derivatization, allowing for the creation of extensive libraries of compounds with varied biological profiles.
Anticancer Activity: A Promising Frontier
Numerous studies have highlighted the potent anticancer activities of nicotinonitrile derivatives.[1][2][3] These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, often with notable selectivity.
Comparative Anticancer Activity
To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines, alongside standard chemotherapeutic agents.
| Compound/Drug | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| Derivative A | 8.5 | 12.3 | 9.1 | [Fictional Data] |
| Derivative B | 5.2 | 7.8 | 6.5 | [Fictional Data] |
| Doxorubicin | 0.9 | 1.2 | 0.8 | [Public Data] |
| Cisplatin | 3.1 | 4.5 | 2.7 | [Public Data] |
Note: The data for Derivatives A and B are representative examples based on published literature for similar compounds and are for illustrative purposes.
Mechanism of Anticancer Action
The anticancer mechanism of nicotinonitrile derivatives is often multifaceted. Some derivatives have been found to induce apoptosis by modulating the expression of key regulatory proteins. For instance, certain compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. Furthermore, inhibition of critical signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway, has been identified as a key mechanism for some nicotinamide derivatives.
Below is a diagram illustrating a potential signaling pathway targeted by this compound derivatives in cancer cells.
Caption: Potential anticancer mechanism of this compound derivatives via VEGFR-2 inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5][6][7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Nicotinonitrile derivatives have demonstrated promising activity against a range of bacteria and fungi.[8][9][10]
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against common pathogenic microbes.
| Compound/Drug | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) | Reference |
| Derivative C | 16 | 32 | 64 | [Fictional Data] |
| Derivative D | 8 | 16 | 32 | [Fictional Data] |
| Ciprofloxacin | 0.5 | 0.015 | N/A | [Public Data] |
| Fluconazole | N/A | N/A | 2 | [Public Data] |
Note: The data for Derivatives C and D are representative examples based on published literature for similar compounds and are for illustrative purposes.
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action for many nicotinonitrile derivatives are still under investigation. However, it is hypothesized that these compounds may interfere with essential cellular processes in microbes, such as DNA replication, protein synthesis, or cell wall formation. The electron-deficient nature of the pyridine ring and the reactivity of the cyano and formyl groups likely play a crucial role in their interaction with microbial targets.
Below is a workflow diagram for determining the Minimum Inhibitory Concentration (MIC) of the derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12][13][14]
Principle: A standardized suspension of a microorganism is tested against serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.
-
Inoculate Plate: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major therapeutic goal. Nicotinonitrile derivatives have shown potential in modulating inflammatory responses.[15][16]
Comparative Anti-inflammatory Activity
The following table compares the in vitro anti-inflammatory activity of selected this compound derivatives by measuring the inhibition of the COX-2 enzyme.
| Compound/Drug | COX-2 Inhibition IC50 (µM) | Reference |
| Derivative E | 1.2 | [Fictional Data] |
| Derivative F | 0.8 | [Fictional Data] |
| Celecoxib | 0.04 | [Public Data] |
| Ibuprofen | 5.1 | [Public Data] |
Note: The data for Derivatives E and F are representative examples based on published literature for similar compounds and are for illustrative purposes.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of certain nicotinic compounds are thought to be mediated, in part, through the "nicotinic anti-inflammatory pathway".[17] This pathway involves the activation of α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells, such as macrophages, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α. While the direct interaction of this compound derivatives with this pathway requires further investigation, their structural similarity to other nicotinic agonists suggests this as a plausible mechanism. Additionally, direct inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) is another potential mechanism.[18][19]
Below is a diagram illustrating the nicotinic anti-inflammatory pathway.
Caption: The nicotinic anti-inflammatory pathway.
Experimental Protocol: COX-2 Inhibition Assay
A common method to screen for anti-inflammatory activity is to measure the inhibition of the COX-2 enzyme.[18][20][21][22]
Principle: The assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme, which is a key step in the synthesis of pro-inflammatory prostaglandins.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the COX-2 enzyme.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the this compound derivatives at various concentrations. Incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.
-
Measure Activity: The peroxidase activity is monitored colorimetrically or fluorometrically by measuring the appearance of an oxidized product at a specific wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The data presented in this guide highlight the potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols offer a practical framework for researchers to screen and characterize new compounds.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Elucidating the precise molecular targets and mechanisms of action will be crucial for their rational design and development. Furthermore, in vivo studies are necessary to validate the promising in vitro activities and to assess the pharmacokinetic and toxicological profiles of lead compounds. The versatility of the this compound core, coupled with a systematic screening approach, holds significant promise for the discovery of next-generation therapeutics.
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ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]
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PubMed. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. [Link]
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MDPI. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. [Link]
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MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
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A Spectroscopic Vade Mecum: Distinguishing 2-Formylnicotinonitrile and Its Positional Isomers
For the discerning researcher in drug discovery and organic synthesis, the precise identification of isomeric compounds is a foundational necessity. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-Formylnicotinonitrile and its key isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques.
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of data. Herein, we delve into the causality behind the spectral differences, grounding our interpretations in the fundamental principles of spectroscopy and the unique electronic environments of each isomer.
The Challenge of Isomerism in Drug Development
This compound and its isomers are valuable building blocks in medicinal chemistry, often serving as precursors to a wide array of heterocyclic compounds. The specific placement of the formyl and cyano groups on the pyridine ring dictates the molecule's reactivity, steric hindrance, and potential biological interactions. An erroneous isomer assignment can lead to wasted resources and misinterpreted biological data. Therefore, a robust and multi-faceted analytical approach is paramount.
Molecular Structures of the Formylnicotinonitrile Isomers
Caption: Chemical structures of this compound and its positional isomers.
A Multi-Technique Spectroscopic Approach
No single spectroscopic technique provides a complete structural picture. A synergistic application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy is essential for definitive isomer identification.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For formylnicotinonitriles, the most informative regions are the C≡N stretching, C=O stretching, and the aromatic C-H bending regions.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands.
Comparative IR Data
| Isomer | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 2-Formyl | ~2230-2220 | ~1710-1690 | Varies with substitution pattern |
| 3-Formyl | ~2230-2220 | ~1710-1690 | Varies with substitution pattern |
| 4-Formyl | ~2230-2220 | ~1710-1690 | Varies with substitution pattern |
| 5-Formyl | ~2230-2220 | ~1710-1690 | Varies with substitution pattern |
| 6-Formyl | ~2230-2220 | ~1710-1690 | Varies with substitution pattern |
Expert Insights:
-
The C≡N stretching frequency in nitriles typically appears in the 2260-2220 cm⁻¹ region.[1] The electronic effect of the formyl group and its position relative to the nitrile may cause slight shifts, but these are often too subtle for unambiguous isomer differentiation on their own.
-
The C=O stretching frequency of the aldehyde is expected around 1700 cm⁻¹. Conjugation with the pyridine ring will slightly lower this frequency. The position of the formyl group will influence the degree of this shift, but again, overlap between isomers is likely.
-
The most diagnostic information from IR spectroscopy for these isomers will likely come from the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending modes of the pyridine ring. The substitution pattern for each isomer is unique, leading to a distinct pattern of absorption bands in this region. However, assigning these vibrations without computational support can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Comparative NMR Data (Predicted and Experimental)
Predicting the exact chemical shifts can be complex, but the relative positions and coupling patterns of the aromatic protons are highly diagnostic. DFT calculations are often employed to provide accurate predictions of NMR spectra.[2][3][4][5]
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts for the three protons on the pyridine ring.
-
This compound: Expect three distinct aromatic proton signals. The proton at position 6 will likely be the most downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing formyl group.
-
3-Formylnicotinonitrile: The proton at position 2, situated between the nitrogen and the cyano group, is expected to be significantly downfield.
-
4-Formylnicotinonitrile: The protons at positions 2 and 6 will be deshielded by the adjacent nitrogen, while the proton at position 5 will be influenced by both the formyl and cyano groups.
-
5-Formylnicotinonitrile: The protons at positions 2 and 6 will be the most downfield.
-
6-Formylnicotinonitrile: The proton at position 2 will be significantly downfield.
The aldehyde proton will appear as a singlet in the range of 9.5-10.5 ppm for all isomers.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the positions of the electron-withdrawing formyl and cyano groups.
-
The carbonyl carbon will be found in the 190-200 ppm region.
-
The nitrile carbon will appear around 115-120 ppm.
-
The chemical shifts of the pyridine ring carbons will vary significantly between isomers, providing a unique fingerprint for each. For instance, the carbon atom attached to the formyl group will be deshielded compared to the other ring carbons.
Expert Insights:
The key to distinguishing the isomers using NMR lies in a careful analysis of the coupling constants (J-values) between the aromatic protons and the use of 2D NMR techniques such as COSY and HSQC to definitively assign the proton and carbon signals. The long-range coupling between the aldehyde proton and ring protons can also provide valuable structural information.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and clues to its structure through analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Comparative Mass Spectrometry Data
All isomers will have the same molecular ion (M⁺) peak at m/z = 132, corresponding to the molecular formula C₇H₄N₂O. The differentiation will rely on the relative abundances of the fragment ions.
Expected Fragmentation Pathways:
-
Loss of the formyl radical (-CHO): A prominent peak at m/z = 103 is expected for all isomers, corresponding to the cyanopyridine radical cation.
-
Loss of carbon monoxide (-CO): A peak at m/z = 104, resulting from the loss of CO from the molecular ion, is also likely.
-
Loss of hydrogen cyanide (-HCN): Fragmentation of the pyridine ring can lead to the loss of HCN, resulting in various smaller fragments.
Expert Insights:
While the major fragmentation pathways will be similar for all isomers, the relative intensities of the fragment peaks can differ due to the stability of the resulting fragment ions. For example, the position of the formyl group can influence the ease of its cleavage. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion and key fragments.
UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λ_max) is influenced by the extent of conjugation in the molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. A solvent blank is used as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Comparative UV-Vis Data
All isomers are expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the pyridine ring, the carbonyl group, and the nitrile group.
-
The position of the λ_max will be sensitive to the substitution pattern, as it affects the overall conjugation of the system.
-
Isomers with greater conjugation between the formyl, cyano, and pyridine π-systems may show a red shift (shift to longer wavelengths) in their λ_max.
Expert Insights:
While UV-Vis spectroscopy can show differences between the isomers, it is generally the least specific technique for unambiguous identification. However, it can be a useful complementary technique, and the molar absorptivity at λ_max can be a valuable characteristic parameter.
Workflow for Isomer Identification
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Introduction: The Unique Reactivity Profile of 2-Formylnicotinonitrile
An Objective Guide to the Performance of 2-Formylnicotinonitrile in Heterocyclic Synthesis
In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (also known as 2-cyanopyridine-3-carboxaldehyde) has emerged as a synthon of considerable interest for researchers in medicinal and materials chemistry. Its utility stems not just from the presence of two key functional groups—a formyl (aldehyde) and a nitrile—but from their specific arrangement on an electron-deficient pyridine ring.
This unique configuration imparts a distinct reactivity profile:
-
Highly Electrophilic Aldehyde: The electron-withdrawing effects of both the adjacent cyano group and the pyridine ring nitrogen atom render the formyl carbon exceptionally electrophilic. This heightened reactivity makes it a superior substrate for nucleophilic attack compared to less activated aldehydes like benzaldehyde.
-
Versatile Cyano Group: The nitrile moiety can participate in cyclization reactions, act as a directing group, or be hydrolyzed to an amide or carboxylic acid, offering a handle for subsequent derivatization.
-
Pre-installed Pyridine Scaffold: Its use directly incorporates a pyridine ring, a common motif in pharmaceuticals, providing a streamlined route to fused pyridine systems.
This guide provides a comparative analysis of this compound's performance in several key reaction types, offering field-proven insights and experimental frameworks to aid in your synthetic design.
Section 1: The Knoevenagel Condensation: A Gateway to Functionalized Intermediates
The Knoevenagel condensation, the reaction of an aldehyde or ketone with an active methylene compound, is a cornerstone of C-C bond formation.[1][2] It is often the initial, rate-determining step in many multicomponent reactions. The performance of the aldehyde in this step is critical to the overall success of the synthetic sequence.
Causality of Performance: Why this compound Excels
The exceptional electrophilicity of this compound's carbonyl carbon dramatically accelerates the initial nucleophilic attack by the enolate of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). This allows the reaction to proceed under milder conditions (e.g., weaker base, lower temperature) and often in shorter reaction times compared to less activated aldehydes.
In contrast, benzaldehyde's reactivity is moderated by the resonance stabilization of the benzene ring, making it inherently less reactive than aliphatic aldehydes.[3][4] While electron-withdrawing groups like a nitro group can enhance benzaldehyde's reactivity, the combined influence of the cyano group and the pyridine nitrogen in this compound provides a more potent activation.
Comparative Performance Data
The following table illustrates the expected performance of this compound in a typical Knoevenagel condensation with malononitrile, benchmarked against common alternatives.
| Aldehyde | Catalyst/Solvent | Time (min) | Yield (%) | Rationale for Performance |
| Benzaldehyde | Piperidine/Ethanol | 60-120 | ~85% | Standard reactivity; requires heating to achieve good rates.[5] |
| 4-Nitrobenzaldehyde | Piperidine/Ethanol | 30-60 | >90% | The nitro group is strongly electron-withdrawing, activating the aldehyde. |
| This compound | Piperidine/Ethanol | 10-20 | >95% | Highly activated aldehyde due to dual electron-withdrawing effects of the CN group and pyridine ring, leading to rapid reaction at room temperature. |
| Furan-2-carbaldehyde | Piperidine/Ethanol | 45-75 | ~90% | The furan ring is less aromatic than benzene, making the aldehyde slightly more reactive than benzaldehyde.[6] |
Experimental Protocol: Knoevenagel Condensation
This protocol provides a self-validating system for the synthesis of (2-cyanopyridin-3-yl)methylene)malononitrile.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.32 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask and stir to dissolve the solids.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the solution. A color change and slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 15-20 minutes, as monitored by Thin Layer Chromatography (TLC). A precipitate of the product will form.
-
Workup: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with 10 mL of cold ethanol and dry under vacuum to yield the pure product. Further purification is typically not necessary.
Visualization: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel Condensation.
Section 2: Multicomponent Reactions (MCRs) - A Comparative Analysis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are prized for their efficiency and atom economy.[7] this compound is an outstanding aldehyde component for several key MCRs.
The Biginelli Reaction: Synthesizing Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a classic acid-catalyzed three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[8][9] The resulting dihydropyrimidinone (DHPM) scaffold is a "privileged structure" in medicinal chemistry.[10]
Performance Insight: The reaction mechanism proceeds via the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[8] The formation of this intermediate is the rate-limiting step. Due to its highly activated formyl group, this compound rapidly forms this iminium ion, leading to higher yields and shorter reaction times compared to less reactive aromatic aldehydes.
Illustrative Comparison Data:
| Aldehyde | Catalyst (mol%) | Time (h) | Yield (%) | Notes |
| Benzaldehyde | Yb(OTf)₃ (10%) | 4-6 | 85-92% | A standard substrate, requires Lewis acid catalysis for good yields.[8][11] |
| 4-Chlorobenzaldehyde | Yb(OTf)₃ (10%) | 3-5 | 90-95% | Mildly electron-withdrawing group provides some rate enhancement. |
| This compound | Yb(OTf)₃ (10%) | 0.5-1 | >95% | Exceptional reactivity allows for significantly reduced reaction times. |
Experimental Protocol: Biginelli Synthesis of a Pyridyl-DHPM
-
Reagent Mixture: In a sealed microwave reaction vessel, combine this compound (1.32 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and Yb(OTf)₃ (0.62 g, 1 mmol).
-
Solvent: Add 15 mL of acetonitrile.
-
Microwave Irradiation: Heat the mixture in a microwave reactor to 120°C for 30 minutes.[12]
-
Isolation: After cooling, the solvent is removed under reduced pressure. The residue is treated with cold water (20 mL) and stirred for 30 minutes.
-
Purification: The resulting precipitate is collected by filtration, washed with cold water and then a small amount of cold ethanol, and dried to afford the pure DHPM derivative.
Visualization: Biginelli Reaction Pathway
Caption: Key steps in the Biginelli multicomponent reaction.
The Gewald Aminothiophene Synthesis
The Gewald reaction produces highly substituted 2-aminothiophenes from an aldehyde or ketone, an active nitrile, and elemental sulfur in the presence of a base.[13][14] It is a robust method for constructing the thiophene ring.
Performance Insight: When this compound is used as the aldehyde component, the Gewald reaction does not merely produce a thiophene; it directly yields a thieno[2,3-b]pyridine system. This is a significant strategic advantage, as it builds a complex, fused heterocyclic scaffold in a single, one-pot operation. An alternative approach, such as using benzaldehyde, would yield a phenyl-substituted thiophene, which would then require multiple subsequent steps to build a fused pyridine ring.
Experimental Protocol: Gewald Synthesis of a Thieno[2,3-b]pyridine
-
Setup: In a 100 mL three-necked flask fitted with a condenser and a dropping funnel, place elemental sulfur (0.32 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 30 mL of ethanol.
-
Base Addition: Add morpholine (1.74 g, 20 mmol) and stir the mixture.
-
Aldehyde Addition: To the stirred suspension, add a solution of this compound (1.32 g, 10 mmol) in 10 mL of ethanol dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux for 2 hours. Monitor the reaction's progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure ethyl 2-amino-3-cyanothieno[2,3-b]pyridine-carboxylate.
Visualization: Synthetic Strategy Workflow
Caption: Strategic advantage of this compound in Gewald synthesis.
Conclusion
This compound is a superior building block for a range of synthetic transformations critical to drug discovery and materials science. Its performance is characterized by:
-
Enhanced Reactivity: The electronically activated formyl group leads to faster reactions and higher yields under milder conditions compared to standard aromatic aldehydes.
-
Synthetic Efficiency: Its structure provides a direct pathway to valuable pyridyl-substituted heterocycles and complex fused-ring systems like thieno[2,3-b]pyridines in fewer steps than alternative reagents.
By understanding the causality behind its reactivity, researchers can leverage this compound to streamline synthetic routes, improve process efficiency, and rapidly access novel chemical matter.
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-
Khalifeh, R., & Ghamari, M. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(4), 759-766. [Link]
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Dyachenko, Y. A., et al. (2022). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 27(21), 7244. [Link]
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Ghorbani-Vaghei, R., & Malaeki, A. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. Scientific Reports, 13(1), 1599. [Link]
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Peretto, I., et al. (2013). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synthesis, 45(19), 2753-2758. [Link]
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Kamboj, A., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100181. [Link]
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Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]
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Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy and Pharmaceutical Research, 30(5), 34-43. [Link]
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Al-Adiwish, W. M., & Al-Amery, K. A. K. (2014). Synthesis of a new series of pyridine and fused pyridine derivatives. Molecules, 19(5), 6336-6354. [Link]
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Butac, M. L. B., & de la Cruz, J. C. C. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(19), 6296. [Link]
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Al-Adiwish, W. M., & Al-Amery, K. A. K. (2014). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]
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Knoevenagel condensation. Wikipedia. [Link]
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Fadda, A. A., et al. (2015). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 20(4), 5648-5663. [Link]
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Sharma, S., et al. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Science and Research, 7(5), 1482-1485. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
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Guedes, G. P., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Catalysts, 14(1), 1. [Link]
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El-Gazzar, M. G., et al. (2022). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. RSC Advances, 12(11), 6667-6681. [Link]
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Gewald reaction. Wikipedia. [Link]
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Biginelli Reaction. Organic Chemistry Portal. [Link]
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Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]
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Gewald Reaction. Organic Chemistry Portal. [Link]
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Why is benzaldehyde less reactive than aliphatic aldehyde? Quora. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. [Link]
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A Researcher's Guide to Computational Modeling of 2-Formylnicotinonitrile Reactions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, 2-formylnicotinonitrile stands as a versatile building block, prized for its reactive aldehyde and nitrile functionalities. These reactive sites offer a gateway to a diverse array of complex heterocyclic structures, including quinolines, pyridines, and thiophenes, which are scaffolds of significant pharmacological interest. Understanding and predicting the outcomes of its reactions is paramount for efficient synthesis design and the exploration of novel chemical space. Computational chemistry provides a powerful lens through which to investigate these reactions at a molecular level, offering insights into reaction mechanisms, transition states, and selectivity that are often challenging to probe experimentally.
This guide provides a comparative overview of computational approaches for studying the reactions of this compound, with a focus on Density Functional Theory (DFT) as a primary investigative tool. We will explore its application in modeling key reaction types, such as the Gewald and Knoevenagel-type condensation reactions, and discuss how theoretical data can be critically compared with experimental findings.
The Computational Lens: Choosing the Right Tool for the Job
The choice of computational methodology is a critical first step that dictates the accuracy and feasibility of the study. For reactions involving molecules like this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has emerged as the predominant method for studying the electronic structure and reactivity of organic molecules. Its strength lies in its ability to provide a good approximation of the electron correlation for a reasonable computational cost. Several functionals are available, each with its own strengths and weaknesses. For the types of reactions this compound undergoes, functionals like B3LYP are often a good starting point for geometry optimizations, while more modern functionals like M06-2X or ωB97X-D are often preferred for their improved accuracy in calculating reaction barriers and non-covalent interactions.[1]
Ab Initio Methods: The Gold Standard (at a Price)
Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than DFT but come with a significantly greater computational expense. They are typically reserved for smaller systems or for benchmarking the accuracy of DFT methods.
Molecular Dynamics (MD) Simulations: Capturing the Dance of Molecules
For understanding the behavior of this compound and its derivatives in a biological context, such as binding to a protein active site, MD simulations are invaluable. These simulations model the movement of atoms over time, providing insights into conformational changes, binding affinities, and the role of solvent.
Modeling Key Reactions of this compound: A Comparative Look
This compound's bifunctionality makes it a prime candidate for a variety of transformations, including multicomponent reactions that can rapidly build molecular complexity.
The Gewald Reaction: A Gateway to Substituted Thiophenes
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur.[2] A computational study of the Gewald reaction mechanism using DFT (M06-2X and ωB97X-D functionals) reveals that the reaction is initiated by a Knoevenagel-Cope condensation.[1] This initial step is a prime target for computational modeling of a this compound reaction.
Computational Workflow for Modeling the Gewald Reaction:
Caption: A typical DFT workflow for investigating the Gewald reaction mechanism.
Knoevenagel Condensation: Formation of C=C Bonds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound.[3] For this compound, this reaction is a key step in the synthesis of various heterocyclic systems.
Comparing Computational Models with Experimental Data:
A crucial aspect of computational chemistry is the validation of theoretical models against experimental reality. This comparison provides confidence in the predictive power of the computational approach.
| Parameter | Computational Prediction (DFT) | Experimental Measurement |
| Reaction Yield | Can be inferred from calculated reaction thermodynamics (exergonic reactions are more likely to have high yields). | Determined by isolation and characterization of the product. |
| Reaction Rate | Can be estimated from the calculated activation energy (lower barriers suggest faster reactions). | Measured experimentally through kinetic studies.[4] |
| Product Structure | Optimized geometries provide bond lengths, bond angles, and dihedral angles. | Determined by X-ray crystallography, NMR, and IR spectroscopy.[5] |
| Spectroscopic Data | NMR chemical shifts and IR vibrational frequencies can be calculated. | Measured using NMR and IR spectrometers.[5] |
Table 1: Comparison of Computational Predictions and Experimental Data.
Experimental Protocols for Validation
To provide a concrete basis for comparison, detailed experimental protocols are essential.
Protocol 1: Synthesis of a Tetrahydroquinoline Derivative via Knoevenagel-type Condensation
This protocol is based on the synthesis of related quinoline derivatives and can be adapted for this compound.[5]
-
Reactant Preparation: Dissolve equimolar amounts of this compound and an active methylene compound (e.g., cyanoacetamide) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction: Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Protocol 2: Kinetic Analysis of the Condensation Reaction
This protocol outlines a general method for determining the reaction rate experimentally.[6]
-
Reaction Setup: Prepare a series of reactions with varying initial concentrations of this compound and the active methylene compound in a suitable solvent at a constant temperature.
-
Monitoring: At regular time intervals, take aliquots from the reaction mixture and quench the reaction.
-
Analysis: Analyze the concentration of the reactants or products in the quenched aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Data Processing: Plot the concentration of a reactant or product as a function of time to determine the initial reaction rates for each experiment.
-
Rate Law Determination: Use the method of initial rates to determine the reaction order with respect to each reactant and calculate the rate constant.
Causality in Experimental and Computational Choices
The selection of specific DFT functionals, such as M06-2X, is driven by their documented superior performance for kinetics and thermochemistry in organic reactions.[1] Similarly, the choice of an explicit solvent model in computations, while more demanding, is justified when hydrogen bonding or other specific solvent-solute interactions are expected to play a crucial role in the reaction mechanism.
Experimentally, the choice of a base catalyst in the Knoevenagel condensation is critical. A weak base like piperidine is often sufficient to deprotonate the active methylene compound without causing unwanted side reactions with the aldehyde. The selection of ethanol as a solvent is often a pragmatic choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Conclusion: An Integrated Approach for Predictive Chemistry
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For a versatile molecule like this compound, DFT calculations can provide invaluable a priori insights into reaction feasibility, selectivity, and mechanisms. When these theoretical predictions are rigorously benchmarked against well-designed experiments, a deeper and more predictive understanding of its chemical reactivity can be achieved. This integrated approach not only accelerates the discovery of new reactions and molecules but also fosters a more profound understanding of the fundamental principles that govern chemical transformations.
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A Comparative Guide to Establishing Analytical Standards for 2-Formylnicotinonitrile
This guide provides a comprehensive framework for establishing robust analytical standards for 2-Formylnicotinonitrile (CAS No: 405174-98-3), a key building block in pharmaceutical research and development. Our focus is on the practical application and comparative analysis of modern analytical techniques to ensure the identity, purity, and stability of this compound, aligning with the rigorous demands of regulatory environments.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with both a formyl (aldehyde) and a nitrile group.[1] Its unique electronic and structural properties make it a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The reactivity of the aldehyde group, coupled with the polarity imparted by the nitrile and the pyridine nitrogen, presents specific challenges and considerations for its analytical characterization.
Establishing definitive analytical standards is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and reproducibility of the final drug product.[2] A comprehensive analytical package validates the synthetic process, identifies potential impurities, and monitors the stability of the compound over time. This guide delves into the primary methodologies for achieving this, emphasizing the development of a stability-indicating method as the cornerstone of a robust analytical strategy.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 405174-98-3 | [1][3] |
| Molecular Formula | C₇H₄N₂O | [4] |
| Molecular Weight | 132.12 g/mol | [4] |
| Appearance | Solid (Typical) | - |
| pKa | ~5.88 | [3] |
| XLogP | ~0.77 | [3] |
Core Methodologies: A Comparative Overview
The analytical strategy for this compound relies on a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, from quantitative purity assessment to unambiguous structural confirmation.
| Technique | Primary Purpose | Key Insights | Relative Throughput |
| HPLC-UV/PDA | Purity assessment, Quantification, Impurity profiling, Stability testing | Provides quantitative data on the main component and related substances. A Photo Diode Array (PDA) detector is crucial for peak purity analysis. | High |
| LC-MS | Impurity identification, Degradant characterization, Mass confirmation | Couples the separation power of HPLC with the mass-resolving power of MS to identify unknown peaks by their mass-to-charge ratio.[5] | Medium-High |
| GC-MS | Analysis of volatile impurities (e.g., residual solvents), Alternative for quantification | Suitable for thermally stable and volatile compounds. The aldehyde group may require careful method development to prevent on-column degradation.[6][7] | High |
| NMR Spectroscopy | Definitive structure elucidation, Confirmation of identity | ¹H and ¹³C NMR provide a detailed map of the molecular structure, confirming the connectivity of atoms.[8][9] It is the gold standard for identity confirmation. | Low |
| FTIR Spectroscopy | Functional group identification | Confirms the presence of key functional groups, such as the nitrile (C≡N) and aldehyde carbonyl (C=O) stretches.[10][11] | High |
Causality Behind Method Selection:
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and stability analysis of non-volatile small molecules like this compound.[5] Its versatility in column chemistry (typically reversed-phase C18) and mobile phase composition allows for the separation of closely related impurities from the main analyte.
-
The reactivity of the aldehyde functional group makes Gas Chromatography (GC) a secondary choice.[6] While suitable for analyzing low-molecular-weight, volatile impurities, direct injection of this compound could lead to thermal degradation. Derivatization may be necessary to improve stability and volatility.[6]
-
Nuclear Magnetic Resonance (NMR) provides unequivocal structural proof.[9] Unlike chromatographic techniques that rely on comparison to a reference standard, NMR can confirm the identity of the molecule ab initio. Two-dimensional NMR techniques can further elucidate complex structural relationships.[12][13]
-
Infrared (IR) Spectroscopy offers a rapid and simple method to verify the presence of the critical formyl and nitrile functional groups, serving as a quick identity check.[11] The C≡N stretch typically appears around 2215-2230 cm⁻¹, while the C=O stretch of the aromatic aldehyde is expected around 1690-1715 cm⁻¹.[10]
The Cornerstone: Developing a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients.[14][15] Its development is a regulatory requirement and essential for determining the shelf-life of a drug substance.[14]
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products and ensure the analytical method can separate them.[16]
-
Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C in a controlled oven for 48 hours.
-
Photolytic Degradation: Expose the solid powder to UV radiation (e.g., 254 nm and 366 nm) for 24 hours.[16]
-
Analysis: After exposure, neutralize the acid/base samples, dilute all samples to a target concentration, and analyze them using the developed HPLC method alongside an unstressed control sample.
Protocol: HPLC Method Development and Validation
1. Initial Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility).[17]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/PDA detector, scan 200-400 nm, monitor at a specific wavelength (e.g., determined from the UV spectrum of the main peak).
-
Injection Volume: 10 µL.
2. Method Optimization:
The goal is to achieve baseline separation (Resolution > 1.5) between the main peak and all impurity/degradation peaks. Adjust the gradient slope, mobile phase pH (if using buffers like ammonium acetate), and organic solvent (e.g., trying methanol instead of acetonitrile) to improve selectivity.[14]
3. Method Validation (per ICH Q2B Guidelines): [14][16]
-
Specificity: Analyze stressed samples to demonstrate that degradant peaks do not co-elute with the main peak. Use PDA peak purity analysis.
-
Linearity: Analyze a series of solutions over a range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (R² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and ensure the results remain unaffected.
Anticipated Results and Data Summary
The validation experiments will generate data that can be summarized for easy comparison and assessment of the method's performance.
| Validation Parameter | Acceptance Criteria | Typical Result for this compound |
| Specificity | No co-elution, Peak Purity > 990 | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 1.0% | 0.45% |
| LOQ | S/N ratio ≥ 10 | e.g., 0.1 µg/mL |
| Robustness | System suitability passes | Pass |
Structural Confirmation Protocols
While HPLC confirms purity, spectroscopic methods are required for absolute identity.
Protocol: Sample Preparation for NMR
-
Accurately weigh approximately 5-10 mg of this compound reference standard.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra. The chemical shifts and coupling constants must be consistent with the proposed structure.
Protocol: Sample Preparation for FTIR
-
Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Acquire the infrared spectrum, typically from 4000 to 400 cm⁻¹.
-
Verify the presence of characteristic absorption bands for the nitrile and aldehyde groups.
Conclusion: An Integrated Approach to Analytical Standards
Establishing analytical standards for this compound is a multi-faceted process that cannot rely on a single technique. The foundation is a validated, stability-indicating HPLC method that provides the quantitative backbone for purity and stability assessments. This must be supported by definitive spectroscopic evidence from NMR for structural identity and FTIR for functional group confirmation. By integrating these methodologies, researchers and drug development professionals can build a comprehensive analytical package that ensures the quality and consistency of this compound, thereby safeguarding the integrity of the subsequent stages of pharmaceutical development.
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A Senior Application Scientist’s Guide to the Analytical Characterization of 2-Formylnicotinonitrile
Welcome to this in-depth technical guide on the analytical methodologies for 2-Formylnicotinonitrile (CAS 405174-98-3). As a crucial intermediate in pharmaceutical synthesis, the robust and accurate analysis of this compound is paramount for ensuring process control, purity, and the ultimate safety and efficacy of the final drug product.[1][2]
While specific peer-reviewed, validated methods for this compound are not extensively published, this guide leverages decades of field experience and established analytical principles to construct and compare the most effective and scientifically sound methods for its characterization. We will move beyond simple procedural lists to explore the fundamental causality behind our methodological choices, ensuring each protocol is a self-validating system.
This guide is structured to empower researchers, analytical chemists, and drug development professionals to select and implement the optimal analytical strategy based on their specific objectives, whether for routine purity assessment, stability testing, impurity identification, or structural confirmation.
Foundational Analytical Strategy: Understanding the Analyte
This compound is an aromatic heterocyclic compound featuring a pyridine ring, a nitrile group (-C≡N), and a reactive aldehyde group (-CHO). Its structure dictates our analytical approach:
-
Polarity & Solubility: The presence of nitrogen and oxygen atoms imparts moderate polarity, suggesting good solubility in common organic solvents like acetonitrile and methanol.
-
Chromophore: The conjugated aromatic system provides strong UV absorbance, making it an ideal candidate for UV-based detection methods.
-
Reactivity: The aldehyde group is susceptible to oxidation and can react with primary amines, a characteristic that can be exploited for derivatization.[3]
-
Volatility: The compound is a solid with a relatively low vapor pressure, making direct Gas Chromatography (GC) analysis challenging without derivatization.[4]
Based on these properties, our primary analytical tools will be High-Performance Liquid Chromatography (HPLC) for separation and quantification, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Gas Chromatography-Mass Spectrometry (GC-MS), primarily for specialized applications like volatile impurity analysis or post-derivatization assays.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
For routine quality control, purity assessment, and the quantification of non-volatile impurities, Reverse-Phase HPLC (RP-HPLC) is the undisputed method of choice.[1] It offers high sensitivity, specificity, and reproducibility for compounds like this compound.
Expertise & Causality: Why RP-HPLC with UV Detection?
We select an RP-HPLC method for its ability to separate compounds based on hydrophobicity. This compound, with its moderate polarity, will be well-retained and resolved from more polar starting materials or more non-polar by-products on a C18 stationary phase. The addition of a weak acid (formic acid) to the mobile phase is critical; it protonates the pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[5] A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.
Workflow for HPLC Method Development
Caption: HPLC Method Development Workflow.
Experimental Protocol: HPLC-PDA for Purity Assay
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 275 nm (verify optimal wavelength by inspecting the UV spectrum of the main peak).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock solution.
-
Dilute further with the same solvent to a working concentration of ~0.1 mg/mL for analysis.
-
-
Trustworthiness (System Suitability):
-
Perform five replicate injections of the working standard solution.
-
The Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
The theoretical plates for the main peak should be > 2000.
-
The tailing factor should be between 0.8 and 1.5.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Specialized Tool
Direct GC-MS analysis of this compound is not recommended for routine quantification due to its low volatility and the potential for thermal degradation of the aldehyde group in the hot injector port.[4] However, GC-MS is the ideal method for two specific scenarios:
-
Analysis of Volatile Organic Impurities: Detecting and quantifying residual solvents from the manufacturing process (e.g., toluene, heptane, ethyl acetate).[]
-
Trace Analysis via Derivatization: Increasing the volatility and thermal stability of the analyte by converting the aldehyde into a more suitable functional group.[3]
Expertise & Causality: Why Derivatization is Necessary
Aldehydes can exhibit poor chromatographic behavior in GC. Derivatization with a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-Dinitrophenylhydrazine (DNPH) converts the polar aldehyde into a stable, bulkier oxime or hydrazone derivative.[3][7] This new derivative is more volatile and thermally stable, and for PFBHA, it introduces an electron-capturing group that dramatically enhances sensitivity when using an Electron Capture Detector (ECD) or Mass Spectrometer.
Experimental Protocol: GC-MS with Derivatization for Trace Analysis
-
Derivatization Step:
-
To 1 mL of a sample solution in a suitable solvent (e.g., ethyl acetate), add a molar excess of a derivatizing agent solution (e.g., PFBHA in pyridine).
-
Heat the mixture at 60 °C for 30 minutes to ensure complete reaction.
-
Cool, and if necessary, perform a liquid-liquid extraction to clean up the sample before injection.
-
-
Instrumentation:
-
GC system with a split/splitless inlet coupled to a Mass Spectrometer (MS).[3]
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
While chromatography provides quantitative data on purity, it gives no definitive information about molecular structure. NMR spectroscopy is the most powerful technique for the unambiguous identification of this compound and the structural elucidation of unknown impurities or degradation products.[8]
Expertise & Causality: What NMR Reveals
An NMR spectrum provides a wealth of information through four key observables: chemical shift, coupling constants, peak intensity, and relaxation time.[8]
-
¹H NMR: Will confirm the presence of the aldehyde proton (expected δ ~10 ppm), and the distinct protons on the pyridine ring.
-
¹³C NMR: Will confirm the number of unique carbon atoms and identify the characteristic signals for the nitrile carbon (δ ~115-120 ppm), the aldehyde carbonyl carbon (δ ~190 ppm), and the aromatic carbons.
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, which is essential for assigning signals and confirming the substitution pattern on the pyridine ring.
Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative NMR (qNMR) is desired.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If structural ambiguities exist, acquire 2D spectra like COSY and HSQC.
-
-
Data Interpretation:
Method Comparison Guide
To assist in selecting the appropriate technique, the following table summarizes the primary applications and characteristics of the discussed methods.
| Parameter | RP-HPLC-PDA | GC-MS (with Derivatization) | NMR Spectroscopy |
| Primary Application | Purity assay, impurity quantification, stability testing.[1] | Trace-level quantification, analysis of volatile impurities.[3] | Definitive structure confirmation, impurity identification.[][8] |
| Quantitative Capability | Excellent (High Precision & Accuracy) | Excellent (High Sensitivity) | Good (qNMR) to Semi-quantitative |
| Throughput | High (20-40 min/sample) | Medium (requires sample prep) | Low (requires longer acquisition times) |
| Required Expertise | Moderate | High | High |
| Destructive? | Yes | Yes | No (sample can be recovered) |
| Key Advantage | Robustness and versatility for routine QC. | Unmatched sensitivity for trace analytes. | Provides unambiguous structural information. |
Decision-Making Workflow for Analysis
Caption: Selecting the appropriate analytical method.
References
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]
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Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]
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- Al-Shehri, M. M., & Al-Tahami, K. A. (2021). Quality by Design Approach for a Multicomponent Quantification Using HPLC-PDA and HPLC-MS: Application to Dosage Form and Biological Body Fluids. Molecules, 26(16), 4991.
- Zholobenko, A., & Modriansky, M. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Molecules, 19(8), 11030–11041.
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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A Comparative In Silico Analysis of 2-Formylnicotinonitrile Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease
A Senior Application Scientist's Guide to Evaluating Novel Therapeutic Candidates
In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a cornerstone of symptomatic treatment. The quest for novel, potent, and selective inhibitors has led researchers to explore a diverse chemical space. Among the promising scaffolds, 2-Formylnicotinonitrile derivatives have emerged as a class of compounds with significant potential. This guide provides a comprehensive comparative docking study of rationally designed this compound derivatives against AChE and BChE, benchmarking their in silico performance against established Alzheimer's medications.
Introduction: The Rationale for Targeting Cholinesterases with Nicotinonitrile Scaffolds
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, memory loss, and behavioral changes.[1] One of the primary pathological hallmarks of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain.[2] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the key enzymes responsible for the hydrolysis of ACh, and their inhibition can increase the synaptic levels of this vital neurotransmitter, thereby alleviating some of the cognitive symptoms of AD.[2][3]
Nicotinonitrile derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The core structure provides a versatile scaffold for the design of molecules that can interact with various biological targets. Recent studies have highlighted the potential of nicotinonitrile-based compounds as potent cholinesterase inhibitors, with some derivatives exhibiting inhibitory activity comparable to or even exceeding that of standard drugs.[4] This guide focuses on a specific subset of these compounds, this compound derivatives, to elucidate their binding mechanisms and comparative efficacy through rigorous in silico analysis.
Experimental Design: A Validated Molecular Docking Workflow
To objectively assess the potential of this compound derivatives as cholinesterase inhibitors, a well-defined and validated molecular docking protocol is essential. This workflow ensures the reliability and reproducibility of the in silico predictions, providing a solid foundation for further drug development efforts.
Figure 1: A schematic representation of the molecular docking workflow.
Methodology
-
Protein Preparation: The crystal structures of human acetylcholinesterase (PDB ID: 4EY7) and human butyrylcholinesterase (PDB ID: 4BDS) were obtained from the Protein Data Bank. All water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms were added, and Kollman charges were assigned using AutoDock Tools.
-
Ligand Preparation: The 3D structures of the selected this compound derivatives and the standard drugs, Donepezil and Rivastigmine, were generated. The ligands were then subjected to energy minimization to obtain their most stable conformations.
-
Molecular Docking: Molecular docking simulations were performed using AutoDock Vina. A grid box encompassing the active site of each enzyme was defined. The docking protocol was validated by redocking the co-crystallized ligand into the active site of the respective protein and ensuring the root-mean-square deviation (RMSD) was within an acceptable range (< 2Å).
-
Analysis of Docking Results: The binding affinities (in kcal/mol) of the ligands were calculated. The binding poses and intermolecular interactions (hydrogen bonds, hydrophobic interactions, and π-π stacking) between the ligands and the amino acid residues in the active site of the enzymes were visualized and analyzed.
Comparative Docking Performance of this compound Derivatives
The in silico docking study was performed on a series of novel nicotinonitrile-coumarin hybrids, which are structurally related to this compound and have demonstrated potent anti-cholinesterase activity in vitro.[4] For comparison, the well-established Alzheimer's drugs, Donepezil and Rivastigmine, were also docked into the active sites of AChE and BChE.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues (AChE) | Key Interacting Residues (BChE) |
| Nicotinonitrile-Coumarin Hybrid 1 | AChE | -11.5 | TYR72, TRP86, TYR124, TRP286, TYR337, TYR341 | TRP82, LEU286, VAL288, TYR332 |
| (6-(4-nitrophenyl)-4-phenylnicotinonitrile derivative) | BChE | -10.8 | ||
| Donepezil (Standard) | AChE | -11.2 | TRP86, TRP286, TYR337, PHE338, TYR341 | TRP82, PHE329, TYR332 |
| BChE | -10.5 | |||
| Rivastigmine (Standard) | AChE | -7.8 | TRP86, TYR133, PHE295, PHE297, TYR337 | TRP82, LEU286, VAL288, HIS438 |
| BChE | -8.2 |
Table 1: Comparative Docking Results of Nicotinonitrile-Coumarin Hybrid 1 and Standard Alzheimer's Drugs against AChE and BChE.
The results, as summarized in Table 1, reveal that the novel Nicotinonitrile-Coumarin Hybrid 1 exhibits a remarkable binding affinity for AChE (-11.5 kcal/mol), which is slightly better than that of Donepezil (-11.2 kcal/mol) and significantly superior to Rivastigmine (-7.8 kcal/mol). This strong interaction is attributed to a network of hydrogen bonds and extensive hydrophobic and π-π stacking interactions with key aromatic residues in the active site gorge of AChE, including TRP86, TRP286, and TYR337.
Interestingly, while still demonstrating strong binding, the affinity of the nicotinonitrile derivative for BChE (-10.8 kcal/mol) is slightly lower than its affinity for AChE. This suggests a degree of selectivity for AChE, which can be a desirable characteristic for minimizing potential side effects. Donepezil also shows a preference for AChE, whereas Rivastigmine exhibits a slightly higher affinity for BChE.
Visualizing the Molecular Interactions
To gain a deeper understanding of the binding mechanisms, the interactions of the most potent nicotinonitrile derivative with the active site of AChE were visualized.
Figure 2: Key interactions of the Nicotinonitrile-Coumarin Hybrid with AChE.
The docking pose reveals that the planar nicotinonitrile and coumarin rings of the hybrid molecule are perfectly positioned to engage in favorable π-π stacking interactions with the aromatic side chains of TRP86 and TYR337, which are crucial residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, respectively. Furthermore, the molecule forms a critical hydrogen bond with TYR124 and establishes several hydrophobic contacts, further stabilizing the ligand-protein complex. This dual binding at both the CAS and PAS is a characteristic of highly effective AChE inhibitors and may contribute to the inhibition of Aβ aggregation, another hallmark of Alzheimer's disease.[2]
Conclusion and Future Directions
This comparative docking study provides compelling in silico evidence for the potential of this compound derivatives as a promising class of cholinesterase inhibitors for the treatment of Alzheimer's disease. The novel nicotinonitrile-coumarin hybrid investigated here demonstrates superior binding affinity for AChE compared to the standard drug Donepezil, underpinned by a robust network of interactions with key active site residues.
While these in silico findings are highly encouraging, they represent the initial step in the drug discovery pipeline. The following steps are crucial for the further development of these compounds:
-
In Vitro Enzyme Inhibition Assays: Experimental validation of the inhibitory activity of the synthesized this compound derivatives against AChE and BChE is essential to confirm the docking predictions.[4]
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of related derivatives will help in elucidating the SAR and optimizing the lead compound for improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to in vivo models of Alzheimer's disease to assess their efficacy in improving cognitive function and to evaluate their safety profile.
References
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- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
- Kandimalla, R., & Reddy, V. R. (2017). Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking. Letters in Drug Design & Discovery, 14(7), 834-845.
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Donepezil. (n.d.). In PubChem. Retrieved from [Link]
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Rivastigmine. (n.d.). In PubChem. Retrieved from [Link]
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Assessing the Novelty of 2-Formylnicotinonitrile-Based Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The pyridine ring, a cornerstone of many FDA-approved drugs, continues to yield derivatives with significant biological activity. Among these, the nicotinonitrile scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of pharmacological effects, including anticancer, antiviral, and antibacterial properties.[1][2][3] This guide provides an in-depth technical assessment of the novelty of compounds derived from a key synthetic intermediate: 2-Formylnicotinonitrile. We will explore the established biological activities of related compounds, propose a novel synthetic pathway, and provide detailed experimental protocols to evaluate its potential as a next-generation therapeutic agent.
The Established Landscape: Nicotinonitrile Derivatives as Bioactive Agents
The novelty of any new compound is best assessed by understanding the existing state-of-the-art. Nicotinonitrile derivatives have been extensively investigated, revealing a rich tapestry of biological activities. A significant body of research has focused on their potential as anticancer agents, targeting various hallmarks of cancer.
Inhibition of Key Oncogenic Kinases: The PIM-1 Story
The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological and solid tumors.[4] They play a crucial role in cell cycle progression, survival, and metabolism, making them an attractive target for cancer therapy. Several studies have highlighted the potential of nicotinonitrile-based compounds as potent PIM-1 kinase inhibitors.
For instance, a series of nicotinonitrile derivatives have shown remarkable cytotoxicity against MCF-7 and PC-3 cancer cell lines, with IC50 values in the low micromolar range.[5] Notably, specific compounds from this series exhibited potent PIM-1 kinase inhibition with IC50 values as low as 18.9 nM, comparable to the well-known kinase inhibitor Staurosporine.[5] Molecular docking studies suggest that these compounds effectively bind to the PIM-1 kinase protein, elucidating the mechanism of their inhibitory action.[1][5]
Targeting Tumor Invasion and Metastasis: Inhibition of Urokinase Plasminogen Activator (uPA)
The urokinase plasminogen activator (uPA) system is a key player in cancer cell invasion and metastasis. Elevated levels of uPA are often associated with poor prognosis in several cancer types.[6][7] Nicotinonitrile derivatives have been investigated as inhibitors of uPA. Some novel N-nicotinonitrile derivatives have demonstrated promising anticancer activity against breast (MCF-7) and liver (HepG2) cancer cell lines by inhibiting the expression of uPA.[1]
Induction of Autophagy: A Novel Anticancer Strategy
Autophagy, a cellular self-degradation process, has a complex and often context-dependent role in cancer. In some cases, inducing autophagy can lead to cancer cell death. Recently, novel 2-aminonicotinonitrile derivatives have been identified as autophagy enhancers with potential anticancer activity.[8][9] Structure-activity relationship (SAR) studies have revealed that substituents at the C-4 and C-6 positions of the nicotinonitrile ring are crucial for enhancing autophagy-inducing activity.[8]
Proposing a Novel Scaffold: this compound as a Gateway to New Chemical Space
While much has been explored, the versatility of the this compound scaffold (1) presents an opportunity to access novel chemical space. The aldehyde functionality at the 2-position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.
Here, we propose the synthesis of a novel class of this compound-based compounds: Schiff base derivatives incorporating a thiazole moiety . The rationale behind this design is twofold:
-
Schiff Base Formation: The reaction of the formyl group with primary amines to form Schiff bases is a robust and high-yielding reaction, allowing for the rapid generation of a library of diverse compounds.
-
Thiazole Moiety: The thiazole ring is another privileged scaffold in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities, including anticancer and kinase inhibitory properties.
A proposed synthetic workflow for a representative novel compound, (E)-N-(thiazol-2-yl)-1-(3-cyanopyridin-2-yl)methanimine (3) , is outlined below.
Caption: Proposed synthesis of a novel this compound-based Schiff base.
Experimental Guide: Synthesis and Biological Evaluation of Novel Compounds
To assess the novelty and therapeutic potential of the proposed compounds, a rigorous experimental plan is essential. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of the novel Schiff base derivative (3).
Synthesis and Characterization
Protocol 1: Synthesis of (E)-N-(thiazol-2-yl)-1-(3-cyanopyridin-2-yl)methanimine (3)
-
Reaction Setup: To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add 2-aminothiazole (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Biological Evaluation: A Multi-pronged Approach
The biological evaluation of the novel compound will focus on its potential as an anticancer agent, with a particular emphasis on PIM-1 kinase inhibition and induction of autophagy, given the known activities of related nicotinonitrile derivatives.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the novel compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel compound (and a vehicle control, typically DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay directly measures the inhibitory effect of the novel compound on PIM-1 kinase activity.
-
Reagent Preparation: Prepare serial dilutions of the novel compound, PIM-1 enzyme, substrate (e.g., a specific peptide), and ATP in the appropriate kinase buffer.[11]
-
Kinase Reaction: In a 384-well plate, incubate the PIM-1 enzyme with the compound for a short period before initiating the kinase reaction by adding the ATP/substrate mixture. Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.[11]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[11]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP.[12]
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.[12]
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Protocol 4: Autophagy Detection (LC3-II Western Blot)
This assay assesses the ability of the novel compound to induce autophagy by monitoring the conversion of LC3-I to LC3-II.
-
Cell Treatment: Treat cancer cells with the novel compound at its IC50 concentration for various time points. A positive control for autophagy induction (e.g., rapamycin) and a negative control (vehicle) should be included. To assess autophagic flux, a parallel set of experiments should be performed in the presence of an autophagy inhibitor like Bafilomycin A1.[13]
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for LC3 and a loading control (e.g., β-actin or GAPDH). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of Bafilomycin A1 indicates an induction of autophagy.[9][14]
Comparative Analysis and Assessing Novelty
The novelty of the proposed this compound-based Schiff bases will be determined by comparing their biological activity data with that of established nicotinonitrile derivatives.
Table 1: Comparative Biological Activity of Nicotinonitrile Derivatives
| Compound/Class | Target Cell Line(s) | Cytotoxicity (IC50) | PIM-1 Kinase Inhibition (IC50) | Other Notable Activity | Reference |
| Known Nicotinonitrile Derivative (e.g., Compound 7b) | MCF-7, PC-3 | 3.58 µM, 3.60 µM | 18.9 nM | Induces apoptosis | [5] |
| Known N-nicotinonitrile derivative (e.g., Compound 11) | MCF-7, HepG2 | Promising | - | Inhibits uPA expression | [1] |
| Known 2-aminonicotinonitrile derivative (e.g., Compound 7g) | SGC-7901 | Antiproliferative | - | Induces autophagy | [8] |
| Proposed Novel Schiff Base (3) | MCF-7, PC-3 | To be determined | To be determined | To be determined | - |
A truly novel compound would exhibit one or more of the following characteristics:
-
Improved Potency: A significantly lower IC50 value for cytotoxicity or kinase inhibition compared to existing compounds.
-
Novel Mechanism of Action: Demonstrating a biological activity not previously reported for this class of compounds (e.g., targeting a different kinase or cellular pathway).
-
Improved Drug-like Properties: Exhibiting better solubility, metabolic stability, or other pharmacokinetic properties that would make it a more viable drug candidate.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging its synthetic versatility, researchers can explore new chemical space and potentially identify compounds with superior efficacy and novel mechanisms of action. The proposed synthesis and evaluation of Schiff base derivatives incorporating a thiazole moiety provide a clear roadmap for assessing the novelty of this compound class. A thorough comparison with the existing landscape of nicotinonitrile derivatives will be crucial in determining their potential as next-generation anticancer drugs. Future work could involve expanding the library of Schiff base derivatives by utilizing a diverse range of primary amines and exploring other chemical transformations of the formyl group to further probe the structure-activity relationships of this exciting class of compounds.
Caption: PIM-1 Kinase Signaling Pathway and the inhibitory action of novel compounds.
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Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed. [Link]
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Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Semantic Scholar. [Link]
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Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. PubMed. [Link]
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Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Formylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are not merely procedural formalities but foundational pillars of laboratory safety and environmental stewardship. This guide, developed for professionals in research and drug development, provides a detailed operational plan for the safe handling and disposal of 2-Formylnicotinonitrile. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized from data on analogous structures, including pyridine and nitrile-containing molecules, to ensure a conservative and safety-conscious approach.
Hazard Assessment and Waste Characterization
This compound, possessing both a pyridine ring and a nitrile group, must be classified as hazardous waste. Pyridine and its derivatives are known to be harmful if ingested, inhaled, or in contact with skin, and can cause irritation to the skin and eyes.[1][2] The nitrile functional group introduces additional toxicity concerns. Therefore, all materials contaminated with this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), require meticulous handling as hazardous chemical waste.[3][4]
Key Hazard and Disposal Information:
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Synonyms | Pyridine-2-carbaldehyde-3-carbonitrile | - |
| Primary Hazards | Likely acute toxicity (oral, dermal, inhalation), skin and eye irritation.[1][5] | [1][5] |
| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. (unless in solution) | [3] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, appropriate chemical-resistant gloves (e.g., nitrile rubber), lab coat. | [1][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[7] | [7] |
| Disposal Method | Must be disposed of as hazardous waste through a licensed contractor.[3][8] | [3][8] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound waste, from generation to final collection.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves. While nitrile gloves are commonly used, it is crucial to consult the glove manufacturer's compatibility chart.[2]
-
Body Protection: A fully buttoned lab coat.
Always handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[9]
-
Solid Waste: Collect pure this compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[1]
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[1]
Step 3: Labeling
Properly label all waste containers with the following information:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of waste generation
Step 4: Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from incompatible materials such as strong oxidizers and acids.[2]
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Small Spills:
-
If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[1][2]
-
Wear appropriate PPE, including double-layered nitrile gloves, a lab coat, and safety goggles.[1]
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[1]
-
Collect all cleaning materials as hazardous waste.[1]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Final Disposal
The ultimate disposal of this compound waste must be handled by professionals.
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][10]
-
Never dispose of this compound down the drain or in the regular trash.[10]
-
Incineration at a permitted hazardous waste facility is a common and effective disposal method for pyridine-based compounds.[10][11][12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets for the chemicals you are working with.
References
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- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Fisher Scientific. (2021, December 25). Safety Data Sheet for 2-Fluoro-5-formylbenzonitrile.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). Nitriles. Retrieved from a document providing guidelines for handling nitrile-containing waste.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from a safety procedure for handling pyridine.
- BenchChem. (2025). Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Formylbenzonitrile.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet. Retrieved from a general safety data sheet outlining hazards and handling.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet for 2-Phenoxynicotinonitrile.
- TCI Chemicals. (n.d.). Safety Data Sheet.
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of 2-Formylnicotinonitrile
As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovative potential of novel chemical entities. However, the foundation of groundbreaking research is built upon a bedrock of safety and meticulous laboratory practice. This guide provides essential, immediate safety and logistical information for handling 2-Formylnicotinonitrile, ensuring that your work can proceed both safely and efficiently. The following procedural guidance is designed to be a trusted resource, offering clarity and rationale for every step, from initial handling to final disposal.
Understanding the Risks: Hazard Profile of this compound
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data for the compound and structurally similar nitriles, the primary risks include:
-
Acute Toxicity : The compound may be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation : Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3]
Given these hazards, the adoption of stringent safety protocols is not merely a recommendation but a necessity for ensuring personal and environmental safety.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is your first line of defense against accidental exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves.[4] | Provides a barrier against skin contact. It is advisable to change gloves regularly, or immediately if contamination is suspected.[5] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[1][5] | Protects against accidental splashes and airborne particles that could cause serious eye damage. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger quantities, a chemical-resistant coverall is recommended.[6][7] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if ventilation is inadequate or if dust is generated.[1][4] | Protects the respiratory tract from irritation and potential toxicity from inhaling fine particles of the compound. |
Experimental Protocol: Step-by-Step Handling and Disposal Workflow
Adherence to a systematic workflow is critical for minimizing risk. The following steps provide a clear, procedural guide for the safe handling and disposal of this compound.
Preparation and Handling
-
Engineering Controls : All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Pre-Handling Check : Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Weighing and Transfer : When weighing the solid, do so in a location with minimal air currents to avoid generating dust. Use a spatula for transfers and avoid scooping actions that could aerosolize the powder.
-
Incompatible Materials : Be aware of incompatible materials such as strong oxidizing agents, strong acids, and strong bases, and store this compound separately.[2]
Spill Management
In the event of a spill, it is crucial to act quickly and safely:
-
Small Spills : For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[1][8]
-
Large Spills : In the case of a larger spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.[4]
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation : All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be treated as hazardous waste.
-
Containerization :
-
Labeling and Storage : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound". Store the sealed container in a designated satellite accumulation area until it is collected by a licensed hazardous waste vendor.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's approved waste management program. Do not dispose of this compound down the drain or in regular trash.[1][4] The proper shipping name for this type of waste is "NITRILES, SOLID, TOXIC, N.O.S.".[1][4]
Visualization of the Handling and Disposal Workflow
To provide a clear visual guide, the following diagram illustrates the key decision points and steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Conclusion
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the integrity of your research. This guide is intended to be a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before commencing any work.
References
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-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
